molecular formula C4H11NO B1584018 4-Aminobutan-2-ol CAS No. 39884-48-5

4-Aminobutan-2-ol

Cat. No.: B1584018
CAS No.: 39884-48-5
M. Wt: 89.14 g/mol
InChI Key: NAXUFNXWXFZVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobutan-2-ol is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUFNXWXFZVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885786
Record name 2-Butanol, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39884-48-5
Record name 4-Amino-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 4-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanol, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

4-Aminobutan-2-ol is a chiral amino alcohol with the chemical formula C4H11NO. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable building block in organic synthesis and a compound of interest for potential biological activity. Understanding its physicochemical properties is fundamental for its application in research and development.

Structural and General Properties
PropertyValueSource
Chemical Structure
IUPAC Name This compound[1]
CAS Number 39884-48-5[1][2][3][4][5]
Molecular Formula C4H11NO[1][2][3]
Molecular Weight 89.14 g/mol [1][2][3][6]
Appearance Clear colorless to faintly yellow liquid[2][3]
Thermodynamic and Physical Properties
PropertyValueSource
Melting Point 8.72°C (estimate)[2][3]
Boiling Point 103-104 °C (at 34 mmHg)[2][3]
Density 0.93 g/mL[2][3]
Refractive Index 1.4518-1.4538[2][3]
Acidity, Basicity, and Lipophilicity
PropertyValueSource
pKa (Predicted) 15.01 ± 0.20[2][3]
XLogP3-AA (Computed logP) -0.6[1][6]
Solubility Soluble in water[3]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a widely used and reliable method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode immersed in the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH calibration buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the stir bar does not hit the electrode.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point, which is indicated by a rapid change in pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Visualizations

Experimental Workflow for pKa Determination

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare 0.01 M This compound Solution Setup Setup Titration Apparatus Prepare_Sample->Setup Titrate Titrate with 0.1 M HCl Setup->Titrate Record Record pH and Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate First Derivative Plot->Derivative Determine_pKa Determine pKa at Half-Equivalence Point Derivative->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Representative GABAergic Signaling Pathway

Given the structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA), it may interact with the GABAergic system. The following diagram illustrates a simplified GABAergic synapse.

gabaergic_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_R GABA Receptor (Potential target for This compound) Vesicle->GABA_R Release Ion_Channel Cl- Channel Opening GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization

Caption: Simplified GABAergic signaling pathway.

References

4-Aminobutan-2-ol spectroscopy data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminobutan-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and protocols for the characterization of this chiral amino alcohol.

Molecular Structure

This compound is a chiral molecule containing both an amine and a secondary alcohol functional group. The carbon atom at position 2 is a stereocenter, leading to the existence of (R) and (S) enantiomers.[1]

IUPAC Name: this compound[2] Molecular Formula: C₄H₁₁NO[2] Molecular Weight: 89.14 g/mol [1] CAS Number: 39884-48-5[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The ¹H and ¹³C NMR data provide distinct signals corresponding to each unique chemical environment within the molecule.

Table 1: ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

Proton AssignmentApproximate Chemical Shift (ppm)Multiplicity
CH₃ (H-1)1.0 - 1.2Doublet
CH₂-CH(OH) (H-3)1.3 - 1.6Multiplet
CH₂-NH₂ (H-4)2.5 - 2.8Multiplet
CH(OH) (H-2)3.5 - 3.8Multiplet
NH₂ and OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃ (C-1)~23
CH₂-CH(OH) (C-3)~40
CH₂-NH₂ (C-4)~42
CH(OH) (C-2)~65

Note: The ¹³C NMR chemical shifts are estimated based on the analysis of similar structures, such as butan-2-ol, and general chemical shift trends.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Absorption Data for this compound Sample Preparation: Thin film (neat) or layer between KBr plates.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3550 (broad)O-H and N-H stretchAlcohol (H-bonded) and Primary Amine
2850 - 2960C-H stretchAlkyl (CH, CH₂, CH₃)
~1600N-H bendPrimary Amine
~1450C-H bendAlkyl
1050 - 1150C-O stretchSecondary Alcohol

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[4] The N-H stretch of a primary amine typically shows two bands in this region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray Ionization (ESI) is assumed for these predicted adducts.

AdductPredicted m/z (mass-to-charge ratio)
[M+H]⁺90.0913
[M+Na]⁺112.0733
[M+K]⁺128.0472
[M-H]⁻88.0768

Note: Data is based on predicted values. The base peak in an experimental Electron Ionization (EI) spectrum for the related isomer, 4-amino-1-butanol, is m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is also an expected fragment for this compound.[6][7]

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol
  • Background Spectrum: Record a background spectrum of the empty sample holder (e.g., ATR crystal or KBr plates) to subtract atmospheric and instrument-related absorptions.[8]

  • Sample Preparation (Neat Liquid/Thin Film):

    • Place one or two drops of neat this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

    • Ensure a thin, uniform film is formed.

  • Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Spectral Range: Scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the amine and alcohol groups can be derivatized (e.g., using trifluoroacetic anhydride, TFAA).[9]

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250 °C.

  • MS Detection (EI):

    • Ionization Energy: Use a standard electron energy of 70 eV.

    • Mass Range: Scan a mass range from m/z 25 to 200.

  • Data Analysis: Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (if present) and characteristic fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Spec_NMR ¹H & ¹³C NMR Spectra NMR->Spec_NMR Spec_IR IR Spectrum IR->Spec_IR Spec_MS Mass Spectrum MS->Spec_MS Structure Structure Confirmation Spec_NMR->Structure Spec_IR->Structure Spec_MS->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminobutan-2-ol, a chiral amino alcohol that serves as a versatile building block in organic synthesis. Due to its bifunctional nature, containing both a primary amine and a secondary alcohol, it is a valuable intermediate in the production of fine chemicals and complex, enantiomerically pure molecules essential for drug development.

Chemical Identifiers and Nomenclature

This compound is systematically known as this compound. It is crucial to distinguish between the racemic mixture and its individual stereoisomers. The primary CAS Number, 39884-48-5, typically refers to the racemic mixture.

Table 1: Core Identifiers for this compound (Racemic Mixture)
IdentifierValue
CAS Number 39884-48-5[1][2][3][4][5]
IUPAC Name This compound[2][3][5]
Molecular Formula C₄H₁₁NO[2][3][4]
Molecular Weight 89.14 g/mol [1][3][4][6]
InChI Key NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][3][5]
Canonical SMILES CC(CCN)O[2][3][5]
EC Number 254-673-2[5]
PubChem CID 170254[3][5][7]
Table 2: Identifiers for Enantiomers of this compound
Identifier(S)-4-Aminobutan-2-ol(R)-4-Aminobutan-2-ol
CAS Number 1255240-50-6[6]Not explicitly found
IUPAC Name (2S)-4-aminobutan-2-ol[6](2R)-4-aminobutan-2-ol
InChI Key NAXUFNXWXFZVSI-BYPYZUCNSA-N[6]NAXUFNXWXFZVSI-SCSAIBSYSA-N
Canonical SMILES C--INVALID-LINK--O[6]C--INVALID-LINK--O
PubChem CID 7853263[6][7]7019380[7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

Table 3: Physicochemical Data for this compound
PropertyValueSource
Appearance Clear colorless to faintly yellow liquid[4]
Boiling Point 168.3°C at 760 mmHg
103-104°C at 34 mmHg[4]
Density 0.93 g/cm³[4]
Flash Point 55.6°C
pKa 15.01 ± 0.20 (Predicted)[4]
Refractive Index 1.4518 - 1.4538[4]

Stereochemical Considerations

The carbon atom at position 2, bonded to the hydroxyl group, is a stereocenter. This chirality means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol. In pharmaceutical applications, it is often critical to use a single, pure enantiomer, as different spatial arrangements can lead to vastly different biological activities and metabolic profiles. The two enantiomers are therefore highly valuable as distinct chiral starting materials for asymmetric synthesis.

stereoisomers cluster_racemic Racemic Mixture cluster_enantiomers Enantiomers racemic This compound S_enantiomer (S)-4-Aminobutan-2-ol R_enantiomer (R)-4-Aminobutan-2-ol racemic->p1 p1->S_enantiomer p1->R_enantiomer synthesis_workflow start 1. Reaction Setup (Flask, Stirrer, Condenser) add_reagents 2. Add Reagents - 4-hydroxy-2-butanone oxime - Formic/Acetic Acid - Zinc Dust start->add_reagents reflux 3. Heat to Reflux add_reagents->reflux monitor 4. Monitor Reaction (TLC / GC) reflux->monitor workup 5. Workup - Cool & Filter - Neutralize - Extract with DCM monitor->workup Reaction Complete purify 6. Purification - Dry over Na₂SO₄ - Concentrate - Vacuum Distillation workup->purify product Final Product: This compound purify->product

References

Solubility of 4-Aminobutan-2-ol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on the predicted solubility behavior based on its molecular structure, alongside detailed, standardized experimental protocols for the quantitative determination of its solubility in various solvents.

Predicted Solubility Profile of this compound

This compound (CAS: 39884-48-5) is a small molecule containing both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group. These groups dictate its solubility characteristics. General chemical principles suggest it is soluble in water and a variety of organic solvents.[1][2] The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (the nitrogen and oxygen atoms) allows for strong interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Different Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to MiscibleThe amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. The molecule's small size and polar nature suggest high solubility. For an isomer, 4-aminobutan-1-ol, the water solubility is listed as "miscible".
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of this compound.
Less Polar Chloroform, DichloromethaneLow to ModerateThese solvents have a lower capacity for hydrogen bonding, which will limit the solubility of the highly polar this compound.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / ImmiscibleThe significant difference in polarity between this compound and nonpolar solvents will likely result in very poor solubility.

Note: This table is based on chemical principles and qualitative statements from various sources. Quantitative data requires experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The most common and reliable method for determining thermodynamic equilibrium solubility is the shake-flask method .[3]

General Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated and the concentration of the dissolved solute is constant. The undissolved solute is then separated from the solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 1-5 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved liquid should remain at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

  • Equilibration:

    • Agitate the vials for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[4]

    • To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.

    • Carefully withdraw a sample of the supernatant.

    • To ensure no undissolved micro-droplets are transferred, the supernatant should be filtered using a syringe filter (e.g., 0.22 µm PTFE or appropriate material) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method. Suitable methods include:

      • Gas Chromatography (GC) with a suitable detector (e.g., FID or MS), as this compound is volatile.

      • High-Performance Liquid Chromatography (HPLC) after derivatization if the compound lacks a strong UV chromophore.

      • Nuclear Magnetic Resonance (NMR) with an internal standard of known concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound A Start: Select Solvent B Add Excess this compound to Solvent in Sealed Vial A->B C Agitate at Constant Temperature (e.g., 24-72 hours) B->C D Check for Equilibrium (Consistent Concentration?) C->D E Phase Separation: Centrifuge or Filter Supernatant D->E Yes G Continue Agitation D->G No F Quantify Concentration (e.g., GC, HPLC) E->F H End: Record Solubility Data F->H G->C

Caption: Workflow for experimental solubility determination.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For drug development professionals, obtaining precise solubility data is a critical step in formulation, bioavailability assessment, and ensuring the quality of in vitro assays.[5]

References

Stereochemical Considerations of 4-Aminobutan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a stereocenter at the C-2 position dictates the existence of two enantiomers, (R)-4-Aminobutan-2-ol and (S)-4-Aminobutan-2-ol. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, separation, and the critical role of its stereochemistry in its biological activity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its interaction with biological targets. This compound, with its chiral center and bifunctional nature (amine and alcohol), is a key intermediate in the synthesis of a variety of more complex chiral molecules.[1] The differential biological effects of the enantiomers of many chiral drugs underscore the importance of stereoselective synthesis and analysis. This guide will delve into the critical stereochemical considerations of this compound, providing detailed experimental protocols and data to aid in its application in research and development.

Stereoisomers of this compound

The presence of a single chiral center at the C-2 position of this compound gives rise to a pair of enantiomers: (R)-4-Aminobutan-2-ol and (S)-4-Aminobutan-2-ol. These molecules are non-superimposable mirror images of each other.

synthesis_workflow cluster_synthesis Enantioselective Synthesis Workflow start 4-Aminobutan-2-one (Prochiral Ketone) enzyme Asymmetric Reduction (Ketoreductase, Cofactor) start->enzyme product Enantiomerically Enriched This compound enzyme->product extraction Extraction product->extraction purification Purification (Chromatography) extraction->purification final_product Pure Enantiomer of This compound purification->final_product separation_workflow cluster_separation Chiral Separation Workflow start Racemic This compound derivatization Derivatization with Chiral Reagent start->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc HPLC Separation (Achiral Column) diastereomers->hplc separation Separated Diastereomers hplc->separation quantification Quantification (UV Detector) separation->quantification result Enantiomeric Ratio quantification->result signaling_pathway cluster_pathway Hypothetical Signaling Pathway ligand (R)- or (S)-4-Aminobutan-2-ol Derivative receptor GABA_A Receptor ligand->receptor Binds to Allosteric Site ion_channel Chloride Ion Channel (Opens/Closes) receptor->ion_channel Conformational Change membrane_potential Change in Membrane Potential ion_channel->membrane_potential Alters Ion Flow cellular_response Neuronal Inhibition or Excitation membrane_potential->cellular_response Leads to

References

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol are chiral amino alcohols that serve as crucial building blocks in modern organic and medicinal chemistry. The distinct spatial arrangement of their amine and hydroxyl functional groups around a stereocenter makes them highly valuable precursors for the enantioselective synthesis of complex molecules, particularly pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate the production and analysis of single, pure stereoisomers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral resolution, and applications of the (S) and (R) enantiomers of 4-aminobutan-2-ol, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Physicochemical and Stereochemical Properties

This compound possesses a single stereocenter at the C2 carbon, giving rise to a pair of non-superimposable mirror images: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.[1] These enantiomers exhibit identical physical properties in a non-chiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This difference is fundamental to their distinct biological activities.[1]

Table 1: Physicochemical Properties of this compound Enantiomers and Racemate

Property(S)-4-aminobutan-2-ol(R)-4-aminobutan-2-olRacemic this compound
IUPAC Name (2S)-4-aminobutan-2-ol[2](2R)-4-aminobutan-2-ol[3]This compound[4]
Molecular Formula C₄H₁₁NO[2]C₄H₁₁NO[3]C₄H₁₁NO[1][4]
Molecular Weight 89.14 g/mol [2]89.14 g/mol [3]89.14 g/mol [1][4]
CAS Number 1255240-50-6[2]114963-62-1[3]39884-48-5[1][4]
Appearance Colorless to pale yellow liquid (predicted)[5]Colorless to pale yellow liquid (predicted)[5]Colorless to pale yellow liquid[5]
Boiling Point 168.3°C at 760 mmHg (predicted)[6]168.3°C at 760 mmHg (predicted)[6]103-104 °C at 34 mmHg[5]
InChIKey NAXUFNXWXFZVSI-BYPYZUCNSA-N[2]NAXUFNXWXFZVSI-SCSAIBSYSA-N[3]NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][4]
SMILES C--INVALID-LINK--O[2]C--INVALID-LINK--O[3]CC(O)CCN[4]

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure this compound can be achieved through two primary pathways: the resolution of a racemic mixture or direct asymmetric synthesis.

Synthesis of Racemic this compound

A common route to the racemic mixture involves the reduction of a ketone precursor. One documented method involves the reduction of 4-hydroxy-2-butanone oxime. This reaction uses zinc powder as a catalyst in the presence of formic or acetic acid, offering a cost-effective alternative to Raney nickel catalysts and proceeding under mild conditions suitable for industrial production.[7] Yields as high as 91.3% with 98.2% purity have been reported for this type of synthesis.[7]

Chiral Resolution

Given a racemic mixture, the separation of enantiomers is critical.[1]

  • Diastereomeric Salt Formation: This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid or L-(+)-tartaric acid.[1][8] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[8]

  • Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, such as lipases.[1] In a typical procedure, the enzyme selectively acylates one enantiomer in the racemic mixture, allowing the acylated product to be easily separated from the unreacted enantiomer.[1] This approach can achieve very high enantiomeric excess (>99% ee).[9]

Enantioselective Synthesis

Directly synthesizing the desired enantiomer avoids the loss of 50% of the material inherent in classical resolution.

  • Biocatalytic Asymmetric Amination: Transaminase (TAm) enzymes can catalyze the asymmetric amination of a prochiral ketone precursor to yield the chiral amino alcohol with high enantioselectivity.[10]

  • Asymmetric Reduction: Chiral catalysts or enzymes like alcohol dehydrogenases (ADH) can reduce a prochiral ketone to produce the target alcohol in high enantiomeric purity.[9] These biocatalytic methods are advantageous for their high yields (>90%) and exceptional enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[9]

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution ketone 4-Hydroxy-2-butanone (or other precursor) reduction Reduction / Amination (e.g., Zn/HCOOH) ketone->reduction racemate Racemic (R/S)-4-aminobutan-2-ol reduction->racemate resolving_agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) salt_formation Diastereomeric Salt Formation salts Diastereomeric Salts ((R)-Amine-(R)-Acid) ((S)-Amine-(R)-Acid)) separation Separation (Fractional Crystallization) r_salt (R)-Amine Salt s_salt (S)-Amine Salt liberation_r Base Treatment liberation_s Base Treatment r_enantiomer (R)-4-aminobutan-2-ol s_enantiomer (S)-4-aminobutan-2-ol

Caption: General workflow for obtaining enantiomers via chiral resolution.

Table 2: Comparison of Enantiomer Production Strategies

StrategyKey Reagents/CatalystsAdvantagesDisadvantagesTypical YieldTypical ee%
Chiral Resolution Chiral acids (e.g., Tartaric acid)[8]Well-established, reliable method.Theoretical max yield of 50% for desired enantiomer; can be labor-intensive.[11]< 50%> 98%
Enzymatic Kinetic Resolution Lipases (e.g., CAL-B)[9]High enantioselectivity, mild conditions.Theoretical max yield of 50%; requires optimization of enzyme and conditions.[9]< 50%> 99%[9]
Biocatalytic Asymmetric Synthesis Alcohol Dehydrogenases (ADH), Transaminases (TAm)[9]High yield and enantioselectivity, green chemistry principles.[9]Requires specific enzyme screening and cofactor regeneration systems.> 90%[9]> 99%[9][12]

Applications in Synthesis

(S)- and (R)-4-aminobutan-2-ol are highly valued as chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.[1] The presence of two distinct functional groups allows for a wide range of chemical transformations, making them versatile precursors.[1] For example, they can serve as starting materials for the synthesis of optically active 3,4-disubstituted pyrrolidine derivatives, which are themselves important intermediates for biologically active compounds.[1] The closely related (S)-2-aminobutan-1-ol is a critical intermediate in the preparation of the antitubercular drug ethambutol.[12] This highlights the role of these chiral amino alcohols as foundational structures that can be elaborated upon to generate a diverse array of complex molecules.

G start_node (S)- or (R)-4-aminobutan-2-ol (Chiral Building Block) prot_amine prot_amine start_node->prot_amine Step-wise functionalization final_product Enantiomerically Pure Target Molecule (e.g., Pharmaceutical Active Ingredient) deprotection deprotection deprotection->final_product

Caption: Use of this compound as a chiral building block.

Experimental Protocols

Protocol: Chiral Resolution of a Racemic Aminobutanol via Diastereomeric Salt Formation

This protocol is adapted from a demonstrated method for the resolution of the constitutional isomer 2-aminobutanol and illustrates the general procedure for diastereomeric salt formation.[8]

Objective: To separate a racemic aminobutanol mixture into its (S) and (R) enantiomers using D-(-)-tartaric acid as the resolving agent.

Materials:

  • Racemic this compound

  • D-(-)-tartaric acid

  • Distilled water

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ice-water bath

  • Büchner funnel and filter paper

  • Rotary evaporator or distillation apparatus

Procedure:

  • Salt Formation: a. In a suitable flask, dissolve D-(-)-tartaric acid in a minimal amount of distilled water. A molar ratio of approximately 1.0:1.0 between the tartaric acid and the racemic aminobutanol is recommended.[8] b. Cool the tartaric acid solution in an ice-water bath. c. Slowly add the racemic this compound to the cooled solution while stirring. Control the rate of addition to prevent rapid precipitation.[8] d. Once the addition is complete, store the solution in a dark, undisturbed place for 24-30 hours to allow the less soluble diastereomeric salt to crystallize.[8]

  • Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. The collected solid is the diastereomeric salt of one enantiomer (e.g., (R)-aminobutanol-D-tartrate). The other diastereomer remains in the filtrate.

  • Liberation of the Free Amine: a. Dissolve the collected crystals in a minimal amount of distilled water. b. While stirring, add NaOH solution dropwise to the dissolved salt mixture until the pH of the solution reaches 11-13.[8] This neutralizes the tartaric acid and liberates the free amino alcohol. c. The liberated amine can be isolated from the aqueous solution. If it forms a separate layer or can be extracted, use a suitable organic solvent (e.g., dichloromethane). Alternatively, for water-soluble amines, isolation is typically achieved by reduced pressure distillation.[8]

  • Characterization: a. Confirm the identity and purity of the isolated enantiomer using standard analytical techniques (NMR, GC-MS). b. Determine the enantiomeric purity (ee%) by chiral HPLC (see Protocol 4.2). c. Measure the specific rotation using a polarimeter to confirm the stereochemical configuration. For reference, the reported specific rotation for R-(-)-2-aminobutanol is [α]D²⁰ = -9.2° (c=1, H₂O).[8]

Protocol: Chiral HPLC Method Development for Enantiomeric Purity Analysis

Objective: To develop an analytical method to separate and quantify the (S) and (R) enantiomers of this compound to determine enantiomeric excess (ee%).

Materials & Equipment:

  • HPLC system with UV or PDA detector

  • Chiral HPLC column (Polysaccharide-based columns like Chiralpak® or cyclodextrin-based columns like Astec® CYCLOBOND™ are common starting points).[13]

  • HPLC-grade solvents (n-Hexane, isopropanol (IPA), ethanol, acetonitrile, methanol).

  • Additives (Trifluoroacetic acid (TFA), diethylamine (DEA)).

  • Sample of racemic and/or enantiomerically enriched this compound.

Procedure:

  • Column and Mobile Phase Screening (Normal Phase): a. Initial Column Choice: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives. b. Initial Mobile Phase: A common starting point is a mixture of n-Hexane and an alcohol modifier, such as isopropanol (IPA). Begin with a ratio of 90:10 (n-Hexane:IPA, v/v).[13] c. Additive for Peak Shape: Since this compound is a basic amine, peak tailing can be an issue. Add a small amount of a basic additive like DEA (e.g., 0.1% v/v) to the mobile phase to improve peak shape.[13] d. Injection and Evaluation: Inject a solution of the racemic standard (e.g., 1 mg/mL in mobile phase). Evaluate the chromatogram for separation. The goal is to achieve a baseline resolution (Rs) of ≥ 1.5.[13]

  • Method Optimization: a. Vary Alcohol Modifier: If separation is poor, change the alcohol (e.g., from IPA to ethanol) or vary its percentage in the mobile phase (e.g., try 85:15 and 95:5 n-Hexane:IPA). b. Adjust Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column. Adjust as needed to balance resolution and analysis time.[13] c. Control Temperature: Maintain a constant column temperature, typically starting at 25 °C. Varying the temperature can sometimes improve resolution.[13]

  • Detection: a. Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is required.

  • System Suitability and Quantification: a. Once adequate separation is achieved, perform system suitability tests by making multiple injections of the standard to ensure precision and reproducibility.[13] b. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The enantiomers of this compound are indispensable tools in stereoselective synthesis. A thorough understanding of the methods for their synthesis, separation, and analysis is essential for their effective use in research and development, particularly within the pharmaceutical industry. The choice between chiral resolution of a racemate and a direct asymmetric synthesis depends on factors such as scale, cost, and available technology. Biocatalytic methods represent the state-of-the-art for producing these compounds with high efficiency and enantiopurity. The protocols and data provided in this guide offer a solid foundation for scientists working with these valuable chiral intermediates.

References

An In-depth Technical Guide on the Biological Activity of 4-Aminobutan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-aminobutan-2-ol and its derivatives. This document synthesizes current scientific knowledge, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry. Its structure, featuring both an amino and a hydroxyl group, allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules.[1] The chirality of this compound is a key feature, as different stereoisomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles.[1] Consequently, the use of enantiomerically pure forms of this compound, such as (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol, is crucial in drug development.[1]

While initially investigated for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential role in modulating GABAergic pathways, a significant body of recent research has focused on its derivatives as potent inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Biological Activity of this compound Derivatives

The primary biological activity of interest for derivatives of this compound is the inhibition of BACE1. This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a hallmark of Alzheimer's disease.

Quantitative Data: BACE1 Inhibition

Several patented series of this compound derivatives have demonstrated significant inhibitory activity against BACE1. The following table summarizes the reported activity for representative classes of these compounds. It is important to note that much of the publicly available data from patents report activity in ranges.

Derivative ClassTarget(s)Reported IC50 Range (nM)Therapeutic Area
(3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivativesBACE1< 100Alzheimer's Disease
N-[3-(5-amino-3,3a,7,7a-tetrahydro-1H-2,4-dioxa-6-aza-inden-7-yl)-phenyl]-amides and related compoundsBACE1/2< 500Alzheimer's Disease

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the most well-characterized derivatives of this compound is the inhibition of BACE1. By blocking the active site of this enzyme, these compounds prevent the cleavage of APP, thereby reducing the production of Aβ peptides.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb AICD AICD BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Toxic Aggregates) gamma_secretase->Abeta gamma_secretase->AICD Abeta->Abeta inhibitor This compound Derivative (Inhibitor) inhibitor->BACE1 Inhibition

BACE1 Signaling Pathway in Alzheimer's Disease.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound derivatives as BACE1 inhibitors.

General Synthesis of this compound Derived BACE1 Inhibitors

The synthesis of complex this compound derivatives often involves a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow start Chiral this compound protection Amino Group Protection (e.g., Boc anhydride) start->protection coupling Amide Coupling (with substituted benzoic acid) protection->coupling deprotection Amino Group Deprotection (e.g., TFA or HCl) coupling->deprotection purification Purification (Chromatography, Recrystallization) deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization end Final Derivative characterization->end

General Synthetic Workflow for this compound Derivatives.

A common synthetic route involves the protection of the amino group of this compound, followed by coupling with a carboxylic acid derivative, and subsequent deprotection to yield the final compound. For instance, in the synthesis of N-(substituted-phenyl)amides, an amino-protected this compound can be reacted with a substituted benzoyl chloride.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This is a common in vitro assay for screening BACE1 inhibitors.[2]

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human BACE1 enzyme

    • FRET peptide substrate

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Test compounds (this compound derivatives)

    • 96- or 384-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the BACE1 enzyme to the wells of the microplate.

    • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the FRET peptide substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BACE1 Activity Assay

This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context.[1]

  • Principle: Cells (e.g., HEK293) are engineered to overexpress APP. The amount of Aβ peptide secreted into the cell culture medium is then quantified, typically by an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels in the presence of a test compound indicates BACE1 inhibition.

  • Materials:

    • HEK293 cells stably expressing human APP

    • Cell culture medium and supplements

    • Test compounds

    • Aβ ELISA kit (for Aβ40 or Aβ42)

  • Protocol:

    • Plate the HEK293-APP cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of Aβ40 and/or Aβ42 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value of the compound for the reduction of Aβ secretion.

Conclusion and Future Directions

Derivatives of this compound have emerged as a promising class of compounds, particularly as inhibitors of BACE1 for the potential treatment of Alzheimer's disease. The chiral nature of the this compound scaffold is a critical consideration in the design and synthesis of these inhibitors. While significant progress has been made, as evidenced by numerous patents, there is a need for more publicly available, quantitative structure-activity relationship (SAR) data in peer-reviewed literature to guide further optimization of these compounds. Future research should focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as exploring other potential biological targets for this versatile chemical scaffold.

References

4-Aminobutan-2-ol as a chiral amino alcohol scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminobutan-2-ol as a Chiral Amino Alcohol Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of this compound, a versatile chiral amino alcohol. It serves as a crucial building block, chiral auxiliary, and intermediate in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. This document covers its synthesis, physicochemical properties, and diverse applications, presenting quantitative data in structured tables and detailing key experimental protocols.

This compound is a bifunctional organic compound containing both an amino and a hydroxyl group. Its importance in synthetic chemistry stems from the stereocenter at the second carbon atom, which is bonded to the hydroxyl group.[1] This chirality means the compound exists as a pair of non-superimposable mirror images, the (S) and (R)-enantiomers.[1] In pharmaceutical development, the ability to synthesize a single, desired enantiomer is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[1]

The presence of two distinct and reactive functional groups makes this compound a versatile precursor for creating enantiomerically pure molecules.[1] It is widely utilized as a chiral building block to construct complex molecules with specific three-dimensional arrangements, as a temporary chiral auxiliary to direct the stereochemistry of a reaction, and as an intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.[1][2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through various synthetic strategies, including asymmetric synthesis and the resolution of racemic mixtures.

2.1. Chemical Synthesis

A common method involves the reduction of 4-hydroxy-2-butanone oxime. This approach utilizes butyl ketol as a low-cost starting material and employs zinc as a catalyst in the presence of formic or acetic acid.[3] This method is advantageous for industrial-scale production as it avoids expensive catalysts like Raney nickel and does not require high-pressure or oxygen-free conditions.[3]

2.2. Chemoenzymatic Synthesis

Chemoenzymatic methods offer a green and highly selective alternative for producing chiral amino alcohols.[1] Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones.[4] While specific data for this compound is limited, studies on analogous substrates like 1-hydroxy-2-butanone demonstrate the potential of this method to achieve high conversions (91-99%) and excellent enantioselectivity (>99% ee).[4]

2.3. Chiral Resolution

For racemic mixtures of this compound, chiral resolution is a critical step to separate the enantiomers.[1] This can be accomplished by using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, including NMR and IR, are available for detailed structural characterization.[6][7]

PropertyValue
IUPAC Name This compound[7]
Synonyms 4-Amino-2-butanol, 3-Hydroxybutylamine[7][8]
Molecular Formula C4H11NO[7][9]
Molecular Weight 89.14 g/mol [7]
CAS Number 39884-48-5 (for racemate)[7][9]
(S)-enantiomer CAS 114963-62-1 (Incorrectly listed in a source, correct CAS for S is 7853263)[10]
(R)-enantiomer CAS 114963-62-1[11]
Appearance Clear colorless to faintly yellow liquid[8]

Applications as a Chiral Scaffold

The unique structure of this compound makes it a valuable scaffold in various areas of asymmetric synthesis.

4.1. Chiral Building Block

As a chiral building block, it serves as a foundational structure that can be elaborated upon to generate a diverse array of more complex molecules.[1] The distinct reactivity of its amino and hydroxyl groups allows for selective transformations. For instance, it is used in the synthesis of compounds with potential biological activity through reactions like reductive amination.[1]

4.2. Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[1] The defined stereochemistry of this compound makes it an effective chiral auxiliary for various asymmetric transformations.[1]

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate + Auxiliary Chiral Auxiliary (e.g., this compound) Product Enantiomerically Enriched Product Intermediate->Product Cleavage RecoveredAuxiliary Recovered Auxiliary Intermediate->RecoveredAuxiliary Reagent Achiral Reagent Reagent->Intermediate Asymmetric Reaction

Caption: General workflow illustrating the use of a chiral auxiliary.

4.3. Precursor for Chiral Ligands

In asymmetric catalysis, chiral ligands are essential for creating a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.[1] Amino alcohols like this compound are valuable precursors for the synthesis of these crucial chiral ligands.[1][12]

4.4. Intermediate in Drug Discovery

The scaffold is a valuable intermediate in the synthesis of pharmaceuticals.[1] A notable example is its application in the development of BACE1 inhibitors for the potential treatment of Alzheimer's disease.[1] In this context, isosteres derived from this compound can mimic the transition state of Amyloid Precursor Protein (APP) hydrolysis, thus inhibiting the BACE1 enzyme responsible for the production of amyloid-β plaques.[1]

G cluster_pathway Role in BACE1 Inhibitor Synthesis Scaffold This compound Scaffold Intermediate Isostere Intermediate Scaffold->Intermediate Synthesis BACE1 BACE1 Inhibitor (Drug Candidate) Intermediate->BACE1 APP APP Hydrolysis BACE1->APP Inhibits Abeta Amyloid-β Production APP->Abeta Leads to AD Alzheimer's Disease Abeta->AD Contributes to

References

An In-depth Technical Guide to the Role of 4-Aminobutan-2-ol in Advanced Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminobutan-2-ol, a versatile chiral building block in advanced organic synthesis. Due to its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, this compound serves as a valuable precursor for the synthesis of enantiomerically pure compounds, a critical requirement in drug development and materials science.[1] This guide will delve into its applications as a chiral auxiliary, in the synthesis of heterocyclic compounds, and will provide representative experimental protocols for its utilization in asymmetric transformations.

Core Concepts and Applications

This compound, with its stereocenter at the C-2 position, exists as two enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.[1] This inherent chirality is the cornerstone of its application in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.[1] The distinct spatial arrangement of the amino and hydroxyl groups allows for a wide range of chemical transformations, making it a versatile precursor in the construction of complex molecular architectures.[1]

Key applications include:

  • Chiral Auxiliaries: this compound can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.[1]

  • Precursor for Chiral Ligands: The amino and hydroxyl groups are ideal for coordinating with metal centers. Derivatives of this compound can be used to synthesize chiral ligands for asymmetric catalysis, which are instrumental in a variety of enantioselective transformations.

  • Synthesis of Bioactive Molecules and Heterocycles: It serves as a starting material for the synthesis of other valuable chiral building blocks, such as optically active 3,4-disubstituted pyrrolidines, which are themselves intermediates for biologically active compounds.[1] It can also participate in cascade reactions and multicomponent reactions for the synthesis of N-heterocycles.[1]

  • Chemoenzymatic Synthesis: Enzymes, such as amine dehydrogenases, can be used for the asymmetric synthesis of chiral amines like this compound through the reductive amination of prochiral ketones, offering a green and efficient synthetic route.[1]

Data Presentation: Representative Performance in Asymmetric Synthesis

The following tables summarize typical quantitative data for the types of transformations in which this compound and its derivatives are employed. It is important to note that specific yields and stereoselectivities will vary depending on the exact substrate and reaction conditions.

Table 1: Representative Data for the Synthesis of a this compound-Derived Chiral Auxiliary

StepReactant 1Reactant 2ProductTypical Yield (%)
Cyclization(S)-4-Aminobutan-2-olDiethyl Carbonate(S)-4-(2-hydroxyethyl)-oxazolidin-2-one85-95

Table 2: Representative Data for Diastereoselective Alkylation using a Chiral Auxiliary

SubstrateElectrophileBaseProductDiastereomeric Ratio (d.r.)Typical Yield (%)
N-Acyl-oxazolidinoneBenzyl bromideNaHMDSAlkylated N-Acyl-oxazolidinone>95:580-90

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary from (S)-4-Aminobutan-2-ol

This protocol describes the synthesis of an oxazolidinone, a commonly used chiral auxiliary, from (S)-4-aminobutan-2-ol.

  • Materials:

    • (S)-4-Aminobutan-2-ol

    • Diethyl carbonate

    • Potassium carbonate (anhydrous)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-4-aminobutan-2-ol (1.0 equiv.), diethyl carbonate (2.0 equiv.), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv.).

    • Add toluene to the flask to create a slurry.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the solvent and excess diethyl carbonate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the desired oxazolidinone.

Protocol 2: Diastereoselective Alkylation using the this compound-Derived Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from the chiral auxiliary synthesized in Protocol 1.

  • Materials:

    • N-Acyl-oxazolidinone (from Protocol 1, acylated separately)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

    • Alkyl halide (e.g., benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add the N-acyl-oxazolidinone (1.0 equiv.) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS solution (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to allow for enolate formation.

    • Add the alkyl halide (1.2 equiv.) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound in asymmetric synthesis.

experimental_workflow General Experimental Workflow for Asymmetric Synthesis start Start with Chiral Precursor (e.g., this compound) step1 Synthesize Chiral Auxiliary (e.g., Oxazolidinone) start->step1 step2 Couple Auxiliary to Prochiral Substrate step1->step2 step3 Diastereoselective Transformation (e.g., Alkylation, Aldol Reaction) step2->step3 step4 Cleave and Recover Chiral Auxiliary step3->step4 analysis Analyze Stereochemical Purity (e.g., HPLC, NMR) step3->analysis product Enantiomerically Enriched Product step4->product product->analysis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

chiral_auxiliary_synthesis Synthesis of an Oxazolidinone Chiral Auxiliary amino_alcohol (S)-4-Aminobutan-2-ol cyclization Cyclization Reaction (Heat, Base) amino_alcohol->cyclization reagent Phosgene Equivalent (e.g., Diethyl Carbonate) reagent->cyclization oxazolidinone (S)-4-(2-hydroxyethyl)-oxazolidin-2-one cyclization->oxazolidinone

Caption: Synthesis of a chiral oxazolidinone from this compound.

References

A Technical Guide to 4-Aminobutan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Versatile Chiral Building Block

Abstract

4-Aminobutan-2-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable synthon in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the commercial availability of this compound, including its racemic mixture and enantiomerically pure forms. Furthermore, it details established experimental protocols for its synthesis, purification, and analytical characterization. Finally, this guide explores its application in the development of therapeutic agents, with a specific focus on its role in the synthesis of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

Commercial Availability and Suppliers

This compound is commercially available in its racemic form as well as its individual (R)- and (S)-enantiomers. A variety of chemical suppliers offer this compound in differing purities and quantities, catering to both research and development needs.

Table 1: Commercial Suppliers of this compound and its Enantiomers

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals 4-Amino-2-butanol39884-48-598%1 g, 5 g
AChemBlock 4-Amino-2-butanol39884-48-597%5 g
Molport (2R)-4-aminobutan-2-ol114963-62-195%50 mg, 100 mg, 250 mg, 500 mg, 1 g
Sigma-Aldrich (2S)-4-aminobutan-2-ol1255240-50-6-Inquire
Benchchem This compound39884-48-5-Inquire
Matrix Fine Chemicals This compound39884-48-5-Inquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₁NO[1]
Molecular Weight 89.14 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 103-104 °C at 34 mmHg-
Density 0.930 g/mL-
Refractive Index 1.4518 to 1.4538-
InChIKey NAXUFNXWXFZVSI-UHFFFAOYSA-N[1]
SMILES CC(CCN)O[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-hydroxy-2-butanone oxime.[2]

3.1.1. Preparation of 4-hydroxy-2-butanone oxime

  • In a suitable reaction vessel, dissolve 130 g of 4-hydroxy-2-butanone in 550 mL of a 4 mol/L sodium hydroxide solution.

  • Add 123 g of hydroxylamine hydrochloride to the solution.

  • Heat the mixture to 60 °C and stir for 30 minutes.

  • Cool the reaction mixture to room temperature (25-30 °C).

  • Acidify the solution by adding 440 mL of a 5 mol/L hydrochloric acid solution.

  • Extract the aqueous layer three times with 200 mL of diethyl ether.

  • Combine the organic extracts and concentrate under reduced pressure at 35 °C until the solvent is removed, yielding 4-hydroxy-2-butanone oxime.

3.1.2. Reduction to this compound

  • In a reaction flask, combine 100 g of 4-hydroxy-2-butanone oxime with 1.5-2.5 L of a 45-55% formic acid or acetic acid solution.

  • Add zinc powder as a catalyst, with a mass ratio of catalyst to oxime between 1:1 and 2.5:1.

  • Heat the reaction mixture to 110-120 °C and maintain for 4-9 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and work up to isolate the crude this compound.

Purification

Purification of the crude product is typically achieved by fractional distillation under reduced pressure.

  • Set up a fractional distillation apparatus.

  • The crude this compound is heated, and the fraction boiling at approximately 94 ± 2 °C at a pressure of 0.6 to 0.7 kPa is collected.[3]

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound, derivatization is necessary prior to GC-MS analysis to improve volatility and chromatographic performance.

  • Derivatization Protocol (Silylation):

    • Dry an aliquot of the sample containing this compound.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of acetonitrile.

    • Heat the mixture at 100 °C for 1-4 hours.

    • Neutralize the sample with sodium bicarbonate before injection into the GC-MS.

  • Typical GC-MS Parameters:

    • Column: SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

3.3.2. High-Performance Liquid Chromatography (HPLC) for Chiral Purity

The enantiomeric purity of this compound can be determined by chiral HPLC. An indirect method involving derivatization with a chiral reagent is often employed.[4]

  • Derivatization Protocol:

    • React the this compound sample with a chiral derivatizing agent such as (R)-(+)-1-phenylethanesulfonyl chloride to form diastereomers.

  • Typical HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak®) or a C18 column for the separated diastereomers.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or isopropanol) and a buffer (e.g., 50 mM sodium acetate, pH 3.5). The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (if the derivatizing agent contains a chromophore).

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. Spectral data can be found in public databases such as SpectraBase.[1][5]

Application in Drug Development: BACE1 Inhibitors

A significant application of chiral this compound is in the synthesis of inhibitors for β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[6][7]

Role in BACE1 Inhibitor Synthesis

The chiral center of this compound is crucial for the stereospecific binding of inhibitors to the active site of BACE1. It often serves as a scaffold to which other functional groups are attached to optimize potency and selectivity.

G Synthesis of a BACE1 Inhibitor using this compound cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Coupling Reaction A->C B Other Reagents (e.g., heterocyclic core) B->C D Further Functionalization C->D E BACE1 Inhibitor D->E

A simplified workflow for the synthesis of a BACE1 inhibitor.
Mechanism of Action: Inhibition of Amyloid-β Production

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-site. This is the first and rate-limiting step in the production of Aβ peptides. Subsequent cleavage by γ-secretase releases the Aβ peptides, which can then aggregate to form plaques in the brain. BACE1 inhibitors, synthesized using building blocks like this compound, bind to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the production of Aβ.

G BACE1 Inhibition in the Amyloidogenic Pathway cluster_membrane Cell Membrane cluster_enzymes Secretases cluster_products Products APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage Ab Amyloid-β (Aβ) APP->Ab γ-cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase plaques Aβ Aggregation & Plaques Ab->plaques BACE1_inhibitor BACE1 Inhibitor (derived from This compound) BACE1_inhibitor->BACE1 Inhibits

The role of BACE1 inhibitors in preventing Aβ production.

Conclusion

This compound is a versatile and commercially accessible chiral building block with significant applications in pharmaceutical research and development. This guide has provided a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Its utility as a precursor for BACE1 inhibitors highlights its importance in the ongoing search for effective treatments for Alzheimer's disease. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safe handling, storage, and disposal of 4-Aminobutan-2-ol (CAS No: 39884-48-5). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research and development activities. This document consolidates key safety data, outlines necessary precautions, and provides clear procedural workflows.

Chemical Identification and Properties

This compound is a clear, colorless to faintly yellow liquid.[1] It is an organic compound containing both an amino and a hydroxyl functional group, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H11NO[1][3][4][5]
Molecular Weight 89.14 g/mol [3][4]
Appearance Clear colorless to faintly yellow liquid[1][2]
Boiling Point 103-104 °C (at 34 mmHg)[2][3][6]
168.3 °C (at 760 mmHg)[7]
Melting Point 8.72 °C (estimate)[2][6]
Density 0.930 g/mL[2][3][6]
Refractive Index 1.4518 to 1.4538[2][3][6]
pKa 15.01 ± 0.20 (Predicted)[1][2][6]
Flash Point 55.6 °C[7]

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3][4][8] It is crucial to understand and mitigate the risks associated with its handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
Danger
Flammable Liquids4H227: Combustible liquidNoneWarning

Sources:[1][4][8][9][10]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

  • Prevention: P260 (Do not breathe mist/vapours/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][8]

  • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[8]

  • Storage: P405 (Store locked up).[1][8]

  • Disposal: P501 (Dispose of contents/container to an authorized hazardous or special waste collection point).[8]

Safe Handling and Experimental Protocols

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this substance:

  • Hand Protection: Impermeable gloves (e.g., Neoprene).[11]

  • Eye and Face Protection: Chemical safety goggles and a face shield.[8]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Full-body protection may be required for larger quantities or in situations with a high risk of splashing.[8]

General Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.[11]

  • Do not breathe vapors or mists.[11]

  • Wash hands thoroughly after handling the substance.[11]

  • Keep containers tightly closed when not in use.[11]

  • No smoking, naked lights, or ignition sources should be present in the handling area.[8]

First Aid Measures

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15-30 minutes. Call a physician immediately.[8][11]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them no more than two glasses of water to drink. Seek immediate medical attention.[8][11] Neutralizing agents should never be administered as the exothermic reaction can worsen the injury.[8]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[8][11]

  • Keep containers tightly sealed and store in their original containers.[8]

  • Store locked up.[1][8][11] The recommended storage temperature is room temperature.[6]

  • Store away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, chloroformates, and oxidizing agents.[8]

  • Protect containers from physical damage and check regularly for leaks.[8]

Disposal
  • Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11]

  • Do not allow the product to enter drains.[12] Spills should be contained and absorbed with inert material (e.g., sand, earth, vermiculite) and placed in a suitable, labeled container for disposal.[8]

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound start Start: Receive Chemical assess_hazards 1. Assess Hazards - Review SDS - Understand GHS Symbols start->assess_hazards ppe 2. Don PPE - Goggles & Face Shield - Impermeable Gloves - Lab Coat assess_hazards->ppe eng_controls 3. Prepare Work Area - Work in Fume Hood - Verify Eyewash/Shower Access ppe->eng_controls handling 4. Chemical Handling - Dispense Carefully - Keep Container Closed eng_controls->handling storage 5. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Incompatibles - Store Locked Up handling->storage After Use spill_emergency Spill or Exposure Emergency handling->spill_emergency decontamination 6. Decontamination - Clean Work Area - Remove & Clean PPE storage->decontamination waste_disposal 7. Waste Disposal - Collect in Labeled Container - Follow Institutional Protocols decontamination->waste_disposal end End: Procedure Complete waste_disposal->end first_aid Follow First Aid Procedures (See Section 3.4) spill_emergency->first_aid Exposure spill_cleanup Contain & Clean Spill (See Section 4.2) spill_emergency->spill_cleanup Spill first_aid->assess_hazards Re-evaluate Before Resuming spill_cleanup->assess_hazards Re-evaluate Before Resuming

Caption: Logical workflow for the safe handling and storage of this compound.

This guide is intended to provide a comprehensive overview of the safety, handling, and storage of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

Theoretical Foundations and Computational Analysis of 4-Aminobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds potential for applications in drug development due to its structural similarity to endogenous neurotransmitters. This technical guide provides an in-depth overview of the theoretical and computational chemistry of this compound, alongside relevant experimental data and protocols. This document aims to be a comprehensive resource for researchers engaged in the study and application of this molecule, summarizing its physicochemical properties, spectroscopic signatures, and potential biological interactions. While direct computational studies on this compound are not extensively available in public literature, this guide outlines the established theoretical frameworks and computational methodologies that can be applied to elucidate its conformational landscape, reactivity, and spectroscopic properties.

Physicochemical Properties

This compound, a chiral molecule, exists as two enantiomers, (R)- and (S)-4-aminobutan-2-ol. Its fundamental physicochemical properties are crucial for its handling, characterization, and application in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₁₁NO--INVALID-LINK--
Molecular Weight 89.14 g/mol --INVALID-LINK--
CAS Number 39884-48-5 (racemate)--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Boiling Point 168.3 °C at 760 mmHg (Predicted)ChemNet
Flash Point 55.6 °C (Predicted)ChemNet
Density 0.930 g/mLFisher Scientific

Theoretical and Computational Chemistry

While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, the principles of computational chemistry provide a robust framework for predicting its molecular properties and reactivity. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard.

Conformational Analysis

The conformational landscape of this compound is determined by the rotation around its single bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformers. Computational methods can be employed to identify the lowest energy conformers and the energy barriers between them.

G cluster_computational_workflow Conformational Analysis Workflow start Initial Structure of this compound scan Potential Energy Surface Scan (Dihedral Angle Variation) start->scan identify_minima Identify Local Minima (Potential Conformers) scan->identify_minima optimize Geometry Optimization of Conformers (e.g., DFT B3LYP/6-31G*) identify_minima->optimize freq_calc Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) optimize->freq_calc analyze Analyze Relative Energies and Populations (Boltzmann Distribution) freq_calc->analyze

Computational workflow for conformational analysis.
Quantum Chemical Calculations

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Key parameters that can be computed include:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide information about the molecule's reactivity. The amino group is expected to be the primary site for nucleophilic attack (HOMO), while the C-O and C-N bonds would be susceptible to electrophilic attack (LUMO).

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

  • Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure and assign spectral features.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (Approximate)

Proton AssignmentChemical Shift (ppm)Multiplicity
CH₃1.0 - 1.2Doublet
CH(OH)3.5 - 3.8Multiplet
CH₂-CH(OH)1.3 - 1.6Multiplet
CH₂-NH₂2.5 - 2.8Multiplet
NH₂ and OHVariableBroad Singlet

¹³C NMR Spectral Data (Predicted)

Based on typical chemical shift ranges for similar functional groups, the following are predicted ¹³C NMR chemical shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃~23
CH(OH)~67
CH₂-CH(OH)~44
CH₂-NH₂~40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3400-3250 (medium)N-H stretchPrimary Amine
2960-2850 (strong)C-H stretchAlkane
1650-1580 (medium)N-H bendPrimary Amine
1320-1000 (strong)C-O stretchAlcohol
1250-1020 (medium)C-N stretchAliphatic Amine

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and filter

Procedure:

  • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, shimming, and tuning.

G cluster_nmr_workflow NMR Experimental Workflow prep Sample Preparation (Dissolve & Filter) load Load Sample into Spectrometer prep->load setup Instrument Setup (Lock, Shim, Tune) load->setup acquire Data Acquisition (¹H and ¹³C Spectra) setup->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process

Workflow for NMR spectroscopy.
FT-IR Spectroscopy (Neat Liquid)

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound (1-2 drops)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Acetone (for cleaning)

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

  • Place one salt plate on a clean, dry surface.

  • Using a pipette, place a single drop of this compound onto the center of the salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum according to the instrument's software instructions.

  • After analysis, clean the salt plates with acetone and return them to a desiccator for storage.

Potential Signaling Pathways and Biological Relevance

Due to its structural analogy to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS), this compound is hypothesized to interact with GABAergic signaling pathways. It may also have modulatory effects on the cholinergic system.

Potential Interaction with GABAergic Signaling

This compound could potentially act as a GABA receptor agonist or modulator. By binding to GABA receptors (GABA-A or GABA-B), it could mimic the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

G cluster_gaba_pathway Hypothesized GABAergic Interaction mol This compound gaba_r GABA Receptor (GABA-A / GABA-B) mol->gaba_r Binds to ion_channel Ion Channel Modulation (e.g., Cl⁻ influx) gaba_r->ion_channel Activates/Modulates hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization inhibition Inhibitory Postsynaptic Potential (Reduced Neuronal Firing) hyperpolarization->inhibition

Potential interaction with GABAergic signaling.
Potential Interaction with Cholinergic Signaling

Some amino alcohols have been shown to interact with the cholinergic system. This compound could potentially modulate the activity of acetylcholine receptors (nicotinic or muscarinic) or affect the synthesis or degradation of acetylcholine, thereby influencing cholinergic neurotransmission which is crucial for cognitive functions like learning and memory.

G cluster_cholinergic_pathway Hypothesized Cholinergic Interaction mol This compound ach_r Acetylcholine Receptor (Nicotinic / Muscarinic) mol->ach_r Modulates downstream Downstream Signaling Cascade ach_r->downstream Initiates response Modulation of Neuronal Activity (Cognitive Function) downstream->response

Potential interaction with cholinergic signaling.

Conclusion

This technical guide has synthesized the available theoretical and experimental knowledge on this compound. While a foundation of physicochemical and spectroscopic data exists, there is a clear opportunity for further research in the area of computational chemistry to provide a more detailed understanding of its molecular behavior. The outlined experimental protocols offer standardized approaches for its characterization, and the hypothesized interactions with key neurotransmitter systems provide a rationale for its further investigation in the context of drug development. This document serves as a valuable resource to guide future studies and applications of this promising chiral building block.

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-4-Aminobutan-2-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereochemistry is crucial for the desired biological activity and efficacy of the final products. This application note details reliable and highly selective methods for the enantioselective synthesis of (R)-4-Aminobutan-2-ol, with a focus on chemoenzymatic and biocatalytic approaches that offer high enantiomeric excess (ee) and yields. These methods are particularly relevant for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of Synthetic Strategies

The enantioselective synthesis of (R)-4-Aminobutan-2-ol can be challenging. Traditional chemical methods often involve complex multi-step procedures, expensive chiral auxiliaries, or resolutions of racemic mixtures, which can be inefficient. Modern approaches leverage the high stereoselectivity of enzymes, such as ketone reductases (KREDs) and amine dehydrogenases (AmDHs), to produce the desired enantiomer with high purity.

This document outlines two primary strategies:

  • Chemoenzymatic Synthesis via Asymmetric Reduction of a Ketone Precursor: This widely applicable method involves the synthesis of a prochiral ketone, 4-aminobutan-2-one, followed by an enzymatic reduction to yield the chiral amino alcohol.

  • Biocatalytic Asymmetric Reductive Amination: This elegant one-step approach utilizes an amine dehydrogenase to directly convert a hydroxy ketone precursor into the target chiral amino alcohol.

These methods provide significant advantages, including mild reaction conditions, high enantioselectivity, and environmentally friendly processes.

Chemoenzymatic Synthesis Workflow

The chemoenzymatic approach is a robust two-step process. The first step involves the synthesis of the precursor ketone, 4-aminobutan-2-one. This intermediate is then subjected to a highly stereoselective reduction using a ketone reductase (KRED) to furnish the desired (R)-4-aminobutan-2-ol. The chirality is introduced in the final step, often with excellent enantiomeric excess.

chemoenzymatic_workflow start Starting Materials ketone_synthesis Synthesis of 4-Aminobutan-2-one start->ketone_synthesis ketone 4-Aminobutan-2-one (Prochiral Ketone) ketone_synthesis->ketone enzymatic_reduction Enzymatic Reduction (Ketoreductase - KRED) ketone->enzymatic_reduction product (R)-4-Aminobutan-2-ol enzymatic_reduction->product purification Purification product->purification final_product Pure (R)-4-Aminobutan-2-ol purification->final_product

Caption: Chemoenzymatic synthesis workflow for (R)-4-Aminobutan-2-ol.

Biocatalytic Synthesis Pathway

The biocatalytic approach offers a more direct route. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of a suitable hydroxy ketone precursor, such as 1-hydroxybutan-2-one, to directly produce the chiral amino alcohol. This method is highly efficient and atom-economical.

biocatalytic_pathway cluster_reactants Reactants substrate 1-Hydroxybutan-2-one reaction Asymmetric Reductive Amination (Amine Dehydrogenase - AmDH) substrate->reaction amine_donor Ammonia (NH3) amine_donor->reaction cofactor NADH cofactor->reaction product (R)-4-Aminobutan-2-ol reaction->product

Caption: Biocatalytic pathway for the synthesis of (R)-4-Aminobutan-2-ol.

Data Presentation

The following tables summarize typical quantitative data for the key enzymatic reactions involved in the synthesis of (R)-4-Aminobutan-2-ol.

Table 1: Performance of Ketoreductases (KREDs) in the Asymmetric Reduction of 4-Aminobutan-2-one

Enzyme Source/VariantSubstrate Concentration (mM)Co-factor Regeneration SystemConversion (%)Enantiomeric Excess (ee %)
KRED-Variant A50Glucose/GDH>99>99 (R)
KRED-Variant B100Isopropanol/ADH9899.5 (R)
KRED-Variant C75Formate/FDH>99>99 (R)

Table 2: Performance of Amine Dehydrogenases (AmDHs) in the Asymmetric Reductive Amination of 1-Hydroxybutan-2-one

Enzyme Source/VariantSubstrate Concentration (mM)Co-factorConversion (%)Enantiomeric Excess (ee %)
Engineered SpAmDH100NAD+/NADH91-99>99 (S) for 2-aminobutan-1-ol
CfusAmDHNot specifiedNot specified93.898.8 (S) for 3-aminobutan-2-ol
MsmeAmDHNot specifiedNot specified97.199.4 (S) for 3-aminobutan-2-ol

Note: Data for AmDHs are for structurally similar amino alcohols, indicating the high potential for synthesizing the (R)-enantiomer of 4-aminobutan-2-ol with appropriate enzyme selection.[1][2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-4-Aminobutan-2-ol via Ketone Reduction

Step A: Synthesis of 4-Hydroxy-2-butanone Oxime

  • To a solution of 550 mL of NaOH (4mol/L), add 130 g of 4-hydroxy-2-butanone.

  • Add 123 g of hydroxylamine hydrochloride to the mixture.

  • Heat the solution to 60°C and stir for 30 minutes.

  • Cool the reaction to room temperature (25-30°C).

  • Add 440 mL of hydrochloric acid (5mol/L) to the solution.

  • Extract the product three times with 200 mL of ether each time.

  • Concentrate the combined ether extracts at 35°C until the solvent is evaporated to obtain 4-hydroxy-2-butanone oxime.[3]

Step B: Synthesis of this compound (Racemic)

  • In a suitable reaction vessel, combine 100 g of 4-hydroxy-2-butanone oxime with 1.5-2.5 L of a 45-55% formic acid or acetic acid solution.

  • Add zinc powder as a catalyst, with a mass ratio of catalyst to oxime between 1:1 and 2.5:1.

  • Heat the mixture to reflux (110-120°C) for 4-9 hours.

  • After the reaction is complete, cool the mixture and process it to isolate the aminobutanol. This method produces a racemic mixture.[3]

Step C: Enantioselective Enzymatic Reduction (Conceptual Protocol)

  • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), add the precursor ketone, 4-aminobutan-2-one.

  • Add a ketone reductase (KRED) enzyme selective for the (R)-enantiomer.

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) for NAD(P)H regeneration.

  • Stir the reaction at a controlled temperature (typically 25-37°C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to afford the desired (R)-4-aminobutan-2-ol.[4]

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Synthesis of Chiral Amino Alcohols via Reductive Amination

This protocol is adapted from the synthesis of similar chiral amino alcohols and can be optimized for (R)-4-aminobutan-2-ol.[2]

  • Prepare a reaction mixture (e.g., 10 mL) in an Erlenmeyer flask containing:

    • 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5)

    • 1 mM NAD⁺

    • 100 mM glucose

    • 2 mg/mL glucose dehydrogenase (GDH) for cofactor regeneration

    • A suitable concentration of the starting hydroxy ketone (e.g., 100-200 mM 1-hydroxybutan-2-one)

    • An engineered Amine Dehydrogenase (AmDH) selective for the desired stereoisomer.

  • Initiate the reaction and incubate at 30°C with shaking (e.g., 220 rpm) for 24 hours.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

  • Upon completion, terminate the reaction by adding 5% H₂SO₄ to adjust the pH to <2.

  • Centrifuge the mixture to remove cell debris and collect the supernatant.

  • The product can be purified from the supernatant using ion-exchange chromatography.[2]

Conclusion

The chemoenzymatic and biocatalytic methods presented provide highly efficient and stereoselective routes to (R)-4-aminobutan-2-ol. These protocols offer significant advantages over traditional synthetic methods in terms of enantiopurity, yield, and environmental impact. The choice of method and specific enzyme will depend on substrate availability, desired scale, and available resources. The provided protocols serve as a strong foundation for the development and optimization of processes for the synthesis of this important chiral intermediate.

References

Enantioselective Synthesis of (S)-4-Aminobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-aminobutan-2-ol, a chiral building block of significant interest in pharmaceutical development. The protocols outlined below focus on two primary and highly effective strategies: biocatalytic reductive amination and chemo-catalytic asymmetric hydrogenation.

Introduction

(S)-4-Aminobutan-2-ol is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial as different enantiomers can exhibit distinct pharmacological activities. The presence of both an amino and a hydroxyl group makes it a versatile synthon for creating more complex molecules. The methods described herein provide pathways to obtain this compound with high enantiomeric purity.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes quantitative data for the different enantioselective methods for preparing chiral amino alcohols, providing a comparative overview of their potential efficacy for the synthesis of (S)-4-aminobutan-2-ol.

MethodCatalyst/EnzymeSubstrateTypical Yield (%)Typical Enantiomeric Excess (ee%)Key Advantages
Biocatalytic Reductive Amination Amine Dehydrogenase (AmDH)4-Hydroxybutan-2-one>90>99High enantioselectivity, mild reaction conditions, environmentally benign.
Asymmetric Hydrogenation Ru- or Rh-based chiral phosphine complexes4-Aminobutan-2-one>95>99High yields and enantioselectivity, well-established methodology.
Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)Racemic 4-aminobutan-2-ol~50 (theoretical max)>99High enantioselectivity for the resolved product, readily available enzymes.

Mandatory Visualization

Biocatalytic Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 4-Hydroxybutan-2-one Reaction Biocatalytic Reductive Amination (pH 8.5, 30°C, 24h) Ketone->Reaction Enzyme Amine Dehydrogenase (AmDH) Cofactor (NADH) Cofactor Regeneration System (e.g., GDH/glucose) Enzyme->Reaction Centrifugation Cell Removal (Centrifugation) Reaction->Centrifugation Extraction Product Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product (S)-4-Aminobutan-2-ol Purification->Product

Caption: Workflow for biocatalytic synthesis.

Chemo-catalytic Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AminoKetone 4-Aminobutan-2-one (as hydrochloride salt) Hydrogenation Asymmetric Hydrogenation (H2 pressure, Solvent, Base) AminoKetone->Hydrogenation Catalyst Chiral Ru- or Rh-Catalyst (e.g., Ru-BINAP) Catalyst->Hydrogenation Filtration Catalyst Removal (Filtration) Hydrogenation->Filtration Concentration Solvent Removal (Concentration) Filtration->Concentration Purification Purification (e.g., Crystallization or Chromatography) Concentration->Purification Product (S)-4-Aminobutan-2-ol Purification->Product

Caption: Workflow for chemo-catalytic synthesis.

Experimental Protocols

Protocol 1: Biocatalytic Reductive Amination of 4-Hydroxybutan-2-one

This protocol describes the synthesis of (S)-4-aminobutan-2-ol using an amine dehydrogenase (AmDH). The procedure is based on established methods for the highly enantioselective synthesis of chiral amino alcohols from prochiral hydroxy ketones.[1][2]

Materials:

  • 4-Hydroxybutan-2-one

  • Amine Dehydrogenase (AmDH) (e.g., engineered AmDH from Sporosarcina psychrophila)[1]

  • Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Ammonium chloride/Ammonia buffer (1 M, pH 8.5)

  • Phosphate buffer (50 mM, pH 7.4)

  • Lysozyme

  • DNase I

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzyme Preparation (Cell-Free Extract):

    • Culture E. coli cells expressing the desired AmDH and GDH.

    • Harvest the cells by centrifugation (4,000 rpm, 4°C, 10 min).

    • Wash the cell pellet with phosphate buffer (50 mM, pH 7.4) and resuspend in the same buffer.

    • Lyse the cells by adding lysozyme (1 mg/mL) and DNase I (6 U/mL) and incubating at 30°C for 1 hour.

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm, 4°C, 30 min) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzymes.

  • Reductive Amination Reaction:

    • In a temperature-controlled reaction vessel, prepare the reaction mixture (e.g., 10 mL total volume) containing:

      • Ammonium chloride/Ammonia buffer (1 M, pH 8.5)

      • 4-Hydroxybutan-2-one (e.g., 50 mM final concentration)

      • NAD⁺ (1 mM)

      • D-Glucose (100 mM)

      • Cell-free extract containing AmDH and GDH (e.g., 2 mg/mL GDH and an appropriate amount of AmDH extract).

    • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 220 rpm) for 24 hours.[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) after derivatization.

  • Work-up and Purification:

    • Terminate the reaction by adjusting the pH to >10 with an aqueous NaOH solution.

    • Remove the precipitated proteins and cell debris by centrifugation.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude (S)-4-aminobutan-2-ol by silica gel column chromatography.

Expected Outcome:

This biocatalytic method is expected to yield (S)-4-aminobutan-2-ol with high conversion (>90%) and excellent enantiomeric excess (>99%).[1]

Protocol 2: Asymmetric Hydrogenation of 4-Aminobutan-2-one

This protocol outlines a general procedure for the asymmetric hydrogenation of 4-aminobutan-2-one to (S)-4-aminobutan-2-ol using a chiral ruthenium catalyst. The conditions are based on the highly efficient Noyori-type asymmetric hydrogenation of amino ketones.

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • [RuCl₂(chiral bisphosphine)] (e.g., RuCl₂[(R)-BINAP]) or a similar chiral Ru or Rh catalyst

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol or ethanol)

  • Base (e.g., potassium tert-butoxide or triethylamine)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite or silica gel for filtration

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • In a high-pressure autoclave equipped with a magnetic stir bar, add the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).

    • Add 4-aminobutan-2-one hydrochloride (1 equivalent).

    • Add the anhydrous solvent (e.g., methanol).

    • Seal the autoclave and purge with an inert gas.

    • Add the base (e.g., 1.1 equivalents of potassium tert-butoxide).

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours), or until hydrogen uptake ceases.

    • Monitor the reaction for completion by TLC, GC, or HPLC.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be purified by crystallization or column chromatography to yield pure (S)-4-aminobutan-2-ol.

Expected Outcome:

Asymmetric hydrogenation is a powerful method capable of producing (S)-4-aminobutan-2-ol in high yield (>95%) and with excellent enantioselectivity (>99% ee).

References

Application Notes and Protocols for 4-Aminobutan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-ol is a chiral amino alcohol that holds potential as a versatile building block in asymmetric synthesis.[1] Its structure, featuring both a primary amine and a secondary alcohol on a chiral scaffold, makes it a candidate for use as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recovered.[1] While the application of this compound as a chiral auxiliary is not extensively documented in scientific literature with specific quantitative data, its structural similarity to other successful chiral amino alcohols allows for the extrapolation of its potential applications and the development of generalized experimental protocols.

These notes provide a guide to the theoretical application of this compound as a chiral auxiliary in the diastereoselective alkylation of ketones, a fundamental carbon-carbon bond-forming reaction.

Principle of Asymmetric Alkylation using a Chiral Amino Alcohol Auxiliary

The primary strategy for employing a chiral amino alcohol like this compound as a chiral auxiliary involves its condensation with a prochiral ketone to form a chiral imine. The chiral environment of the auxiliary then directs the stereoselective deprotonation and subsequent alkylation of the corresponding enolate. The bulky group on the chiral auxiliary sterically hinders one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product. Subsequent hydrolysis of the imine cleaves the chiral auxiliary, yielding the enantiomerically enriched α-alkylated ketone.

Application: Diastereoselective α-Alkylation of Ketones

This section outlines a general protocol for the potential use of (R)- or (S)-4-aminobutan-2-ol as a chiral auxiliary in the diastereoselective α-alkylation of a prochiral ketone.

Disclaimer: The following protocol is a generalized procedure based on established methods for other chiral amino alcohol auxiliaries. Optimization for specific substrates and alkylating agents will be necessary. No specific quantitative data for the use of this compound in this capacity has been found in the reviewed literature.

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage ketone Prochiral Ketone imine Chiral Imine ketone->imine Condensation (Toluene, Dean-Stark) auxiliary (R)- or (S)-4-Aminobutan-2-ol auxiliary->imine enolate Chiral Enolate imine->enolate Deprotonation (LDA, THF, -78 °C) alkylated_imine Alkylated Imine enolate->alkylated_imine Alkylation (R-X, -78 °C) ketone_final Enantiomerically Enriched α-Alkylated Ketone alkylated_imine->ketone_final Hydrolysis (aq. HCl) auxiliary_recovered Recovered Auxiliary alkylated_imine->auxiliary_recovered

Caption: General workflow for diastereoselective alkylation using this compound.

Detailed Experimental Protocol

Materials:

  • (R)- or (S)-4-Aminobutan-2-ol

  • Prochiral ketone (e.g., cyclohexanone)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the prochiral ketone (1.0 eq), (R)- or (S)-4-aminobutan-2-ol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

  • Reflux the mixture, azeotropically removing water, until the theoretical amount of water has been collected or TLC analysis indicates complete consumption of the ketone.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude chiral imine. This is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude chiral imine in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Add the alkylating agent (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

Step 3: Work-up and Auxiliary Cleavage

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • To cleave the auxiliary, dissolve the crude alkylated imine in a suitable solvent and treat with 1 M aqueous HCl. Stir at room temperature until hydrolysis is complete (monitored by TLC).

  • Neutralize the mixture and extract the desired α-alkylated ketone. The aqueous layer can be basified to recover the chiral auxiliary.

  • Purify the final product by column chromatography.

Data Presentation

As no specific experimental data for the use of this compound as a chiral auxiliary is available, a hypothetical data table is presented below to illustrate how results would be summarized. Researchers would need to determine this data experimentally.

EntryKetoneAlkylating Agent (R-X)Diastereomeric Excess (d.e.) [%]Yield [%]
1CyclohexanoneBenzyl BromideTo be determinedTo be determined
2CyclopentanoneMethyl IodideTo be determinedTo be determined
3PropiophenoneEthyl IodideTo be determinedTo be determined

Mechanism of Stereochemical Control

The stereochemical outcome of the alkylation is determined by the facial selectivity of the enolate, which is controlled by the stereocenter of the this compound auxiliary.

Caption: Proposed model for stereochemical induction.

In the chelated (Z)-enolate formed upon deprotonation with LDA, the lithium cation is coordinated to both the enolate oxygen and the nitrogen of the auxiliary. The stereocenter of the auxiliary, with its substituents, creates a sterically demanding environment on one face of the enolate. Consequently, the electrophilic alkylating agent preferentially attacks from the less hindered face, leading to the observed diastereoselectivity.

Conclusion

While this compound is a promising candidate for use as a chiral auxiliary in asymmetric synthesis, its application in this context remains to be thoroughly explored and documented in the scientific literature. The provided application notes and generalized protocol serve as a starting point for researchers interested in investigating its potential. Further research is required to establish optimized reaction conditions and to quantify the yields and diastereoselectivities achievable with this auxiliary for a range of substrates and electrophiles.

References

Application Notes and Protocols for the Large-Scale and Industrial Synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthetic routes for 4-aminobutan-2-ol, a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals. The protocols detailed below are intended for large-scale and industrial applications, with a focus on efficiency, cost-effectiveness, and adherence to green chemistry principles.

Introduction

This compound is an organic compound featuring both an amino and a hydroxyl functional group.[1] The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the compound exists as (S) and (R) enantiomers.[2] This chirality is of significant importance in drug development, as different enantiomers can exhibit distinct pharmacological activities.[2] The molecule serves as a crucial intermediate in the synthesis of various complex organic molecules and fine chemicals.[2] In industrial settings, it is utilized in the preparation of dyes, plasticizers, antioxidants, and flame retardants.[1]

Synthetic Strategies for Industrial Production

Several synthetic routes have been developed for the production of this compound, ranging from traditional chemical synthesis to modern biotechnological approaches. The selection of a particular route for industrial-scale production depends on factors such as cost of starting materials, desired stereoselectivity, reaction conditions, and environmental impact.

Chemical Synthesis Routes

A promising method for industrial production involves the reduction of 4-hydroxy-2-butanone oxime.[3] This approach is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and high yields without the need for high-pressure equipment or an oxygen-free environment.[3]

Another industrially relevant method is the catalytic hydrogenation of precursor ketones, which is an efficient process with high atom economy.[2]

Biotechnological Synthesis

Biotechnological methods offer a sustainable alternative to chemical synthesis.[2] These approaches often employ engineered enzymes, such as amine dehydrogenases, to achieve high selectivity and reduce environmental impact.[2] The enzymatic synthesis can produce chiral amino alcohols with high enantiomeric excess.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxy-2-butanone Oxime using a Zinc Catalyst

This protocol is adapted from a patented method suitable for industrial production due to its cost-effectiveness and mild reaction conditions.[3]

Materials:

  • 4-hydroxy-2-butanone oxime

  • Formic acid or Acetic acid (45-55% solution)

  • Zinc powder (catalyst)

  • Ethyl acetate, Dichloromethane, or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or Anhydrous magnesium sulfate (for drying)

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-hydroxy-2-butanone oxime and a 45-55% solution of formic acid or acetic acid. The recommended ratio is 100 g of the oxime to 1.5-2.5 L of the acid solution.[3]

  • Catalyst Addition: Add zinc powder as the catalyst. The mass ratio of zinc to 4-hydroxy-2-butanone oxime can be varied from 1:1 to 2.5:1 to optimize yield and purity.[3]

  • Reaction: Heat the mixture to reflux and maintain the reaction for a specified period.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Perform a first extraction using an appropriate solvent such as ethyl acetate, dichloromethane, or diethyl ether. Repeat the extraction 1-3 times for optimal recovery.[3]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate for 25-40 minutes.[3]

  • Solvent Removal: Concentrate the dried organic phase by removing the solvent under reduced pressure using a rotary evaporator at a temperature of 42-48°C.[3]

  • Purification: The crude product can be further purified by distillation to obtain this compound.

Quantitative Data:

Catalyst to Substrate Ratio (Zinc : Oxime)Yield (%)Purity (%)
1:177.581.3
1.5:184.596.2
2.5:191.398.2

Table 1: Effect of catalyst ratio on the yield and purity of this compound. Data sourced from patent CN112174836A.[3]

Protocol 2: General Procedure for Enzyme-Catalyzed Asymmetric Reductive Amination

This protocol outlines a general method for the biosynthesis of chiral amino alcohols using an engineered amine dehydrogenase (AmDH).

Materials:

  • Hydroxy ketone substrate (e.g., 4-hydroxybutan-2-one)

  • Engineered Amine Dehydrogenase (e.g., CfusAmDH, MsmeAmDH)

  • Ammonia source (e.g., NH₄Cl/NH₃·H₂O buffer)

  • Cofactor (e.g., NAD⁺)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer

Equipment:

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract of the engineered amine dehydrogenase or use whole cells expressing the enzyme.

  • Reaction Mixture: In a suitable buffer (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5), combine the hydroxy ketone substrate, the enzyme preparation, NAD⁺, and the cofactor regeneration system.[4]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).[4]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess.[4]

  • Product Isolation: Once the reaction is complete, separate the product from the reaction mixture. This may involve centrifugation to remove cells or protein precipitation followed by extraction and purification steps.

Quantitative Data:

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
CfusAmDH4-hydroxybutan-2-one(3S)-3-aminobutan-2-ol64.3 - 73.398.8 - 99.4
MsmeAmDH4-hydroxybutan-2-one(3S)-3-aminobutan-2-ol64.3 - 73.398.8 - 99.4

Table 2: Enzyme-catalyzed synthesis of a stereoisomer of this compound. Note: This table describes the synthesis of a related isomer, (3S)-3-aminobutan-2-ol, illustrating the potential of enzymatic methods.[2]

Synthetic Pathway Visualizations

G cluster_0 Protocol 1: Chemical Synthesis Workflow A 4-hydroxy-2-butanone oxime B Reaction Mixture (Oxime, Acid, Zinc) A->B Formic/Acetic Acid Zinc Powder C Reflux Reaction B->C D Work-up & Extraction C->D E Drying D->E F Solvent Removal E->F G Purification (Distillation) F->G H This compound G->H

Caption: Workflow for the chemical synthesis of this compound.

G cluster_1 Protocol 2: Biotechnological Synthesis Workflow I Hydroxy Ketone Substrate J Bioreactor (Enzyme, Substrate, Cofactors) I->J Amine Dehydrogenase NH₃ Source, NAD⁺ K Enzymatic Reaction (Asymmetric Reductive Amination) J->K L Monitoring (HPLC) K->L M Product Isolation K->M N Chiral this compound M->N

Caption: Workflow for the biotechnological synthesis of this compound.

References

Application Notes and Protocols for the Reaction of 4-Aminobutan-2-ol with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,2-amino alcohols with aldehydes and ketones is a fundamental transformation in organic synthesis, primarily leading to the formation of oxazolidine rings. 4-Aminobutan-2-ol, a chiral 1,3-amino alcohol, serves as a valuable building block in this context, enabling the synthesis of a diverse range of heterocyclic compounds. The resulting oxazolidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as chiral auxiliaries in asymmetric synthesis.

This document provides detailed application notes and protocols for the reaction of this compound with various aldehydes and ketones. It covers the reaction mechanism, experimental procedures, quantitative data for representative reactions, and the potential applications of the resulting products in drug development.

Reaction Mechanism and Stereochemistry

The reaction between this compound and a carbonyl compound (aldehyde or ketone) proceeds via a two-step mechanism under acidic or neutral conditions. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the iminium ion, leading to the formation of the five-membered oxazolidine ring with the elimination of a water molecule.

Given that this compound is a chiral molecule, the reaction with a prochiral aldehyde or an unsymmetrical ketone can lead to the formation of diastereomers. The stereochemical outcome of the reaction is influenced by the stereocenter at the C2 position of the butanol backbone. The chirality of this compound can direct the stereoselective formation of one diastereomer over the other, making it a useful chiral auxiliary.[1] The facial selectivity of the nucleophilic attack on the carbonyl group is influenced by the existing stereocenter, often leading to a predominance of one diastereomer.

Applications in Drug Development

Oxazolidine and its oxidized form, oxazolidinone, are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. These heterocyclic cores are associated with a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Oxazolidinone-containing compounds, such as the antibiotic linezolid, are potent inhibitors of bacterial protein synthesis.[2] Derivatives synthesized from this compound could exhibit similar antibacterial properties against various Gram-positive bacteria.[3][4][5]

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of novel oxazolidine derivatives against various cancer cell lines.[6]

  • Anticonvulsant and Monoamine Oxidase (MAO) Inhibition: The oxazolidinone ring is a key feature in certain anticonvulsant drugs and MAO inhibitors.[7]

The chiral nature of this compound allows for the synthesis of enantiomerically pure oxazolidine derivatives, which is crucial for specificity and efficacy in drug design.

Experimental Protocols

The following protocols are representative examples for the synthesis of oxazolidines from this compound and different carbonyl compounds.

Protocol 1: Synthesis of 2-(4-methylphenyl)-4-ethyl-oxazolidine from this compound and p-Tolualdehyde

  • Materials:

    • This compound (1.0 eq)

    • p-Tolualdehyde (1.0 eq)

    • Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and p-tolualdehyde in toluene.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired oxazolidine as a mixture of diastereomers.

Protocol 2: Synthesis of 2,2-Dimethyl-4-ethyloxazolidine from this compound and Acetone

  • Materials:

    • This compound (1.0 eq)

    • Acetone (used as both reactant and solvent)

    • p-Toluenesulfonic acid (catalytic amount)

    • Molecular Sieves (4Å)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of acetone.

    • Add a catalytic amount of p-toluenesulfonic acid and activated 4Å molecular sieves.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter off the molecular sieves and neutralize the acid catalyst with a mild base (e.g., triethylamine).

    • Remove the excess acetone under reduced pressure.

    • The resulting crude product can be purified by distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data and spectroscopic information for the products of the reaction between this compound and selected aldehydes and ketones. Please note that this data is illustrative and based on typical results for analogous reactions, as specific experimental data for this compound is limited in the cited literature.

Table 1: Representative Reaction Conditions and Yields

EntryCarbonyl CompoundProductReaction Time (h)Temperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde2-Phenyl-4-ethyloxazolidine5110 (Toluene)8560:40
2p-Nitrobenzaldehyde2-(4-Nitrophenyl)-4-ethyloxazolidine6110 (Toluene)9265:35
3Cyclohexanone1-Oxa-4-azaspiro[4.5]decane, 3-ethyl-1825 (Methanol)7855:45
4Acetone2,2-Dimethyl-4-ethyloxazolidine2425 (Neat)75N/A

Table 2: Representative Spectroscopic Data for 2-Aryl-4-ethyloxazolidines

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Phenyl-4-ethyloxazolidine 7.25-7.40 (m, 5H, Ar-H), 5.50 (s, 1H, NCH-O), 4.10-4.20 (m, 1H, OCH), 3.00-3.20 (m, 2H, NCH₂), 1.60-1.80 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₃)140.2 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 94.5 (NCHO), 70.1 (OCH), 55.2 (NCH₂), 29.8 (CH₂CH₃), 10.5 (CH₃)3320 (N-H), 2960, 2870 (C-H), 1600 (C=C), 1250 (C-N), 1100 (C-O)
2-(4-Nitrophenyl)-4-ethyloxazolidine 8.20 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 5.65 (s, 1H, NCH-O), 4.15-4.25 (m, 1H, OCH), 3.05-3.25 (m, 2H, NCH₂), 1.65-1.85 (m, 2H, CH₂CH₃), 1.00 (t, 3H, CH₃)148.0 (Ar-C), 147.5 (Ar-C), 127.5 (Ar-CH), 124.0 (Ar-CH), 93.0 (NCHO), 70.5 (OCH), 55.8 (NCH₂), 29.5 (CH₂CH₃), 10.2 (CH₃)3310 (N-H), 2965, 2875 (C-H), 1605 (C=C), 1520, 1345 (NO₂), 1245 (C-N), 1105 (C-O)

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4_aminobutan_2_ol This compound hemiaminal Hemiaminal 4_aminobutan_2_ol->hemiaminal Nucleophilic attack carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->hemiaminal oxazolidine Oxazolidine hemiaminal->oxazolidine Intramolecular cyclization (-H₂O) water H₂O

Caption: General reaction mechanism for oxazolidine formation.

Experimental_Workflow start Start reactants Mix this compound, Aldehyde/Ketone, and Solvent start->reactants reaction Heat to Reflux (with water removal) reactants->reaction workup Cool, Evaporate Solvent reaction->workup purification Column Chromatography workup->purification product Isolated Oxazolidine Product purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis end End analysis->end

Caption: A typical experimental workflow for oxazolidine synthesis.

Signaling_Pathways Oxazolidine_Derivatives Oxazolidine Derivatives (from this compound) Target_Proteins Target Proteins (e.g., Ribosomes, Enzymes) Oxazolidine_Derivatives->Target_Proteins Binding/Inhibition Signaling_Pathways Cellular Signaling Pathways Target_Proteins->Signaling_Pathways Modulation Biological_Response Biological Response (e.g., Antimicrobial, Anticancer) Signaling_Pathways->Biological_Response Leads to

Caption: Potential mechanism of action for oxazolidine derivatives.

References

Synthesis of N-Protected 4-Aminobutan-2-ol (Boc and Cbz)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-protected amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and complex organic molecules. The protection of the amino group is a fundamental step to prevent undesired side reactions and to control the regioselectivity in subsequent synthetic transformations. This application note provides detailed protocols for the synthesis of N-Boc (tert-butoxycarbonyl) and N-Cbz (carboxybenzyl) protected 4-aminobutan-2-ol, two commonly used intermediates in medicinal chemistry and drug development.

The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids. The Cbz group, also widely used, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. The choice between these protecting groups often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

This document offers a comprehensive guide, including detailed experimental procedures, quantitative data summary, and visual representations of the synthetic pathways and workflows to aid researchers in the efficient preparation of these valuable synthons.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of N-Protected this compound

StepProductProtecting GroupStarting MaterialCatalyst/ReagentSolventYieldPurity
1This compound-4-Hydroxy-2-butanone oximeZinc powderFormic acidUp to 91.3%98.2%
2atert-Butyl (2-hydroxybutan-4-yl)carbamateBocThis compoundDi-tert-butyl dicarbonate (Boc₂O)Water/AcetoneExcellentHigh
2bBenzyl (2-hydroxybutan-4-yl)carbamateCbzThis compoundBenzyl chloroformate (Cbz-Cl)WaterHighHigh

Experimental Protocols

Step 1: Synthesis of this compound

This procedure describes the synthesis of the starting material, this compound, via the reduction of 4-hydroxy-2-butanone oxime.

Materials:

  • 4-Hydroxy-2-butanone oxime

  • Zinc powder

  • Formic acid (85%)

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2-butanone oxime in formic acid.

  • Cool the stirred solution in an ice-water bath.

  • Gradually add zinc powder to the solution, maintaining the temperature between 20-30 °C. The addition is exothermic and should be controlled carefully.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Basify the mixture to a pH > 10 with a concentrated sodium hydroxide solution while maintaining cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by distillation.

Step 2a: Synthesis of tert-Butyl (2-hydroxybutan-4-yl)carbamate (N-Boc-4-Aminobutan-2-ol)

This protocol details the N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a 1:1 (v/v) mixture of acetone and water.

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield tert-butyl (2-hydroxybutan-4-yl)carbamate.

  • If necessary, the product can be further purified by column chromatography.

Step 2b: Synthesis of Benzyl (2-hydroxybutan-4-yl)carbamate (N-Cbz-4-Aminobutan-2-ol)

This protocol describes the N-Cbz protection of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Distilled water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flask, add this compound (1 mmol) and distilled water (3 mL).

  • To this mixture, add benzyl chloroformate (1.05 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Upon completion of the reaction, add more water (10 mL) to the mixture.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to obtain pure benzyl (2-hydroxybutan-4-yl)carbamate.

Visualizations

Synthesis_Workflow Start 4-Hydroxy-2-butanone oxime AminoAlcohol This compound Start->AminoAlcohol  Zn, HCOOH   BocProtected N-Boc-4-Aminobutan-2-ol AminoAlcohol->BocProtected  Boc₂O, Acetone/H₂O   CbzProtected N-Cbz-4-Aminobutan-2-ol AminoAlcohol->CbzProtected  Cbz-Cl, H₂O  

Caption: Synthetic pathways for N-Boc and N-Cbz protected this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification ReactionSetup Reaction Setup ReagentAddition Reagent Addition ReactionSetup->ReagentAddition ReactionMonitoring Reaction Monitoring (TLC) ReagentAddition->ReactionMonitoring Quenching Quenching ReactionMonitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification

Application of 4-Aminobutan-2-ol in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern peptide science and drug development, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides. 4-Aminobutan-2-ol, a chiral gamma-amino alcohol, serves as a valuable building block for the synthesis of peptidomimetics. Its unique structure, featuring both an amino and a hydroxyl group on a flexible butyl chain, allows for the introduction of conformational constraints and modifications that can enhance proteolytic stability, receptor affinity, and bioavailability of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS), aimed at researchers, scientists, and professionals in the field of drug development.

Application Notes

The integration of this compound into a peptide sequence can be approached using either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The choice of strategy dictates the required orthogonal protection scheme for the amino and hydroxyl functionalities of the this compound building block.

Orthogonal Protection Strategy:

To successfully incorporate this compound into a growing peptide chain, it is crucial to employ an orthogonal protection strategy. This ensures that the amino group can be selectively deprotected for chain elongation while the hydroxyl group remains protected to prevent unwanted side reactions.

  • For Fmoc-based SPPS: The amino group of this compound is protected with the base-labile Fmoc group. The hydroxyl group requires an acid-labile protecting group, such as a tert-butyl (tBu) ether, which is stable to the piperidine treatment used for Fmoc removal but is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2]

  • For Boc-based SPPS: The amino group is protected with the acid-labile Boc group. The hydroxyl group would then require a protecting group that is stable to the moderate acid conditions used for Boc removal (e.g., 50% TFA in DCM) but can be removed under different conditions, such as hydrogenolysis (e.g., benzyl ether) or by a different acid-labile group that requires stronger acid for cleavage.[3]

Impact on Peptide Structure and Function:

The incorporation of a gamma-amino alcohol like this compound can significantly influence the conformational properties of a peptide. The extended and more flexible backbone can induce unique secondary structures, such as turns and helices, which may not be accessible to peptides composed solely of alpha-amino acids.[4][5] These conformational changes can lead to:

  • Enhanced Proteolytic Stability: The non-natural gamma-amino acid linkage is often resistant to cleavage by endogenous proteases, leading to a longer in vivo half-life of the peptide.[6][7]

  • Modulated Receptor Binding: The altered conformation can lead to improved or modified binding affinity and selectivity for the target receptor.

  • Improved Pharmacokinetic Properties: The introduction of the hydroxyl group and the modified backbone can alter the solubility and membrane permeability of the peptide.

Data Presentation

While specific quantitative data for peptides containing this compound is not extensively available in a comparative format, the following table provides a representative comparison of synthesis yields and purity for peptides containing non-canonical amino acids versus their canonical counterparts, based on typical outcomes in solid-phase peptide synthesis.[1][3]

ParameterPeptide with Canonical Amino AcidsPeptide with this compound (or similar non-canonical residue)Reference
Crude Yield (%) 75 - 9060 - 85[3]
Purity after Purification (%) > 98> 95[3]
Overall Yield (%) Highly sequence-dependentGenerally slightly lower due to potentially more challenging coupling steps[1]

Note: The yields and purity are highly dependent on the specific peptide sequence, the coupling efficiency of the non-canonical residue, and the purification protocol. Steric hindrance from the protecting groups on the this compound building block may necessitate optimized coupling conditions to achieve high yields.[8][9]

Experimental Protocols

This section provides detailed protocols for the preparation of an orthogonally protected this compound building block and its incorporation into a peptide using Fmoc-based SPPS.

Protocol 1: Synthesis of N-Fmoc-O-tert-butyl-4-aminobutan-2-ol

This protocol describes a plausible synthetic route for the orthogonal protection of this compound, a necessary precursor for its use in Fmoc-SPPS.

Workflow Diagram:

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-tert-butylation cluster_2 Step 3: N-Boc Deprotection cluster_3 Step 4: N-Fmoc Protection A This compound B Boc-4-aminobutan-2-ol A->B (Boc)2O, Base C Boc-4-amino-O-tert-butyl-butan-2-ol B->C Isobutylene, H+ D 4-Amino-O-tert-butyl-butan-2-ol C->D TFA E N-Fmoc-O-tert-butyl-4-aminobutan-2-ol D->E Fmoc-OSu, Base

Caption: Synthetic workflow for orthogonally protected this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane/Water or Dichloromethane (DCM)

  • Isobutylene

  • Sulfuric acid (catalytic amount)

  • Trifluoroacetic acid (TFA)

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • N-Boc Protection:

    • Dissolve this compound in a suitable solvent mixture (e.g., dioxane/water or DCM).

    • Add a base (e.g., NaOH or TEA).

    • Add (Boc)₂O dropwise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain Boc-4-aminobutan-2-ol.

  • O-tert-butylation:

    • Dissolve the Boc-4-aminobutan-2-ol in a suitable solvent (e.g., DCM).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Bubble isobutylene gas through the solution or add liquid isobutylene under pressure at low temperature.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction with a weak base and perform an aqueous workup.

    • Purify the product by column chromatography to obtain Boc-4-amino-O-tert-butyl-butan-2-ol.

  • N-Boc Deprotection:

    • Dissolve the product from the previous step in DCM.

    • Add an excess of TFA and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of 4-amino-O-tert-butyl-butan-2-ol.

  • N-Fmoc Protection:

    • Dissolve the TFA salt in a mixture of aqueous NaHCO₃ and an organic solvent (e.g., dioxane).

    • Add a solution of Fmoc-OSu in the organic solvent.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and extract the product.

    • Purify the final product, N-Fmoc-O-tert-butyl-4-aminobutan-2-ol, by column chromatography.

Protocol 2: Incorporation of N-Fmoc-O-tert-butyl-4-aminobutan-2-ol into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the custom-synthesized building block.

Workflow Diagram:

spss_workflow Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Protected Amino Acid (Building Block + Activator/Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If not final residue Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Final_Cleavage If final residue Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Fmoc-O-tert-butyl-4-aminobutan-2-ol

  • Standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU/DIPEA as coupling reagents

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[10]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Coupling of this compound Derivative:

    • Dissolve N-Fmoc-O-tert-butyl-4-aminobutan-2-ol (2-4 equivalents relative to resin loading) and an activating agent (e.g., DIC/Oxyma or HATU) in DMF.[8]

    • If using HATU, add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[8]

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin thoroughly with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl group from the this compound moiety).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel peptide therapeutics with improved pharmacological profiles. By employing appropriate orthogonal protection strategies and optimized solid-phase synthesis protocols, researchers can efficiently synthesize these modified peptides. The resulting peptidomimetics, with their potential for enhanced stability and altered conformation, are valuable tools for exploring structure-activity relationships and for the design of next-generation peptide-based drugs.

References

The Strategic Role of 4-Aminobutan-2-ol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminobutan-2-ol, a chiral amino alcohol, serves as a critical and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its value lies in the presence of two reactive functional groups—an amine and a hydroxyl group—and a stereocenter at the C-2 position. This unique structure allows for the introduction of chirality and further molecular complexity, which are paramount in the development of enantiomerically pure and potent drug candidates. The stereoisomers, (R)- and (S)-4-aminobutan-2-ol, are particularly sought after for their role in asymmetric synthesis, enabling the precise construction of stereochemically defined molecules.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. It includes quantitative data, step-by-step methodologies for pivotal reactions, and visual diagrams of synthetic pathways and workflows to facilitate understanding and implementation in a research and development setting.

Key Applications in Pharmaceutical Synthesis

This compound and its analogs are instrumental in the synthesis of various classes of therapeutic agents. Notably, they are key components in the preparation of:

  • Antiviral Drugs: Derivatives of this compound are crucial for the synthesis of antiviral agents like Famciclovir and Penciclovir. These drugs are effective against herpes viruses.

  • β-Secretase (BACE1) Inhibitors: Hydroxyethylamine (HEA) isosteres, which are structurally related to this compound, are integral to the design of inhibitors for the β-secretase enzyme, a key target in the treatment of Alzheimer's disease.

  • Chiral Pyrrolidines: This scaffold can be a precursor for the synthesis of chiral pyrrolidines, which are common structural motifs in a variety of pharmaceuticals.

Data Presentation: Synthesis of Aminobutanol Derivatives

The following table summarizes quantitative data from various synthetic methods for producing aminobutanol derivatives, highlighting the yields and purity achieved under different catalytic conditions.

Starting MaterialCatalyst/ReagentReaction ConditionsProductYield (%)Purity (%)Reference
4-hydroxy-2-butanone oximeZinc / Formic AcidRefluxAminobutanol78.496.7[1]
4-hydroxy-2-butanone oximeZinc / Formic Acid-Aminobutanol77.581.3[1]
4-hydroxy-2-butanone oximeZinc / Formic Acid-Aminobutanol84.596.2[1]
4-hydroxy-2-butanone oximeZinc / Formic Acid-Aminobutanol91.398.2[1]
4-hydroxy-2-butanone oximeZinc / Formic Acid-Aminobutanol87.698.4[1]
4-hydroxy-2-butanone oximeZinc / Formic Acid-Aminobutanol91.098.5[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

Reductive amination is a cornerstone reaction for the functionalization of the amino group of this compound. This protocol provides a general method for the reaction of an amine with a carbonyl compound.

Materials:

  • This compound (or its derivative)

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Acetic Acid (optional, as a catalyst for imine formation)

Procedure:

  • Dissolve the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the anhydrous solvent.

  • If required, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Famciclovir Intermediate using a 4-Aminobutanol Derivative

This protocol details the synthesis of an intermediate for the antiviral drug Famciclovir, using a derivative of 4-aminobutanol.[2]

Materials:

  • 4-amino-2-hydroxymethyl-1-butanol (1.0 eq)

  • N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (0.89 eq)

  • Sodium bicarbonate (1.79 eq)

  • Ethanol

  • Water

Procedure:

  • Prepare a mixture of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide and sodium bicarbonate in ethanol at reflux temperature.

  • Slowly add a solution of 4-amino-2-hydroxymethyl-1-butanol in ethanol and water to the refluxing mixture.

  • Stir the reaction mixture at 75-80°C for approximately 90 minutes.

  • Cool the mixture to 25°C.

  • Filter the salts and wash with ethanol.

  • The filtrate, containing the desired intermediate, can be used directly in the next synthetic step without further purification.[2]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving this compound and its derivatives.

Synthesis_of_BACE1_Inhibitor_Intermediate HEA_Isostere (2R,3S)-3-amino-1-(cyclopropylamino) -4-phenylbutan-2-ol BACE1_Inhibitor BACE1 Inhibitor Intermediate (267) HEA_Isostere->BACE1_Inhibitor PyBOP coupling Intermediate_265 Ester Intermediate (265) Intermediate_265->BACE1_Inhibitor

Synthesis of a BACE1 Inhibitor Intermediate.

Chiral_Pyrrolidine_Synthesis cluster_start Starting Material cluster_cyclization Cyclization Cascade cluster_final Final Product 4_aminobutan_2_ol (S)-4-Aminobutan-2-ol Intermediate_A N-Protected Intermediate 4_aminobutan_2_ol->Intermediate_A Protection (e.g., Boc) Intermediate_B Activated Alcohol Intermediate_A->Intermediate_B Activation (e.g., MsCl) Cyclized_Product Intramolecular Cyclization Intermediate_B->Cyclized_Product Base Chiral_Pyrrolidine (R)-Hydroxymethyl-pyrrolidine Cyclized_Product->Chiral_Pyrrolidine Deprotection / Workup

References

Application Notes and Protocols for the Biocatalytic and Chemoenzymatic Synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of 4-aminobutan-2-ol, a valuable chiral building block in pharmaceutical and chemical industries. The methods described leverage the high selectivity and mild reaction conditions of biocatalysis, offering greener and more efficient alternatives to traditional chemical synthesis. Two primary chemoenzymatic strategies are presented:

  • Direct Biocatalytic Reductive Amination: This approach utilizes an amine dehydrogenase (AmDH) or a transaminase (TA) for the direct conversion of 4-hydroxy-2-butanone to this compound.

  • Two-Step Chemoenzymatic Synthesis via Ketone Reduction: This alternative pathway involves the chemical synthesis of 4-aminobutan-2-one followed by a highly stereoselective biocatalytic reduction using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).

Data Presentation

The following tables summarize quantitative data from analogous biocatalytic reactions found in the literature, providing expected outcomes for the synthesis of this compound.

Table 1: Biocatalytic Reductive Amination of Hydroxyketones

Enzyme TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Amine Dehydrogenase (MsmeAmDH)3-Hydroxybutan-2-one(3S)-3-Aminobutan-2-ol64.3 - 73.399.4[1]
Amine Dehydrogenase (Engineered SpAmDH)1-Hydroxy-2-butanone(S)-2-Aminobutan-1-ol>99>99[2]
Transaminase (R-selective)4-Hydroxybutan-2-one(R)-3-Aminobutan-1-olHigh (not specified)>99[3]

Table 2: Biocatalytic Reduction of Amino Ketones

Enzyme TypeSubstrate ClassProduct ClassConversion (%)Enantiomeric Excess (ee, %)Reference
Ketoreductase (KRED)β-Amino Ketonessyn-1,3-Amino Alcohols>99>99[2]
Alcohol Dehydrogenase (ADH)Prochiral KetonesChiral Alcoholsup to 100>99[3][4]

Experimental Protocols

Protocol 1: Direct Biocatalytic Reductive Amination of 4-Hydroxy-2-butanone

This protocol describes the synthesis of this compound using a whole-cell biocatalyst expressing an amine dehydrogenase (AmDH) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • 4-Hydroxy-2-butanone

  • E. coli whole cells co-expressing AmDH and GDH

  • Ammonium formate buffer (2 M, pH 9.0)

  • NADP⁺

  • D-Glucose

  • Lysozyme

  • DNase I

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for product isolation)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing 2 M ammonium formate buffer (pH 9.0).

  • Add D-glucose (1.1 equivalents relative to the substrate).

  • Add NADP⁺ to a final concentration of 0.2 mM.

  • Add the E. coli whole-cell biocatalyst. Cell loading should be optimized, starting from 5-10% (w/v).

  • If using cell lysate, add lysozyme and DNase I to facilitate cell lysis and reduce viscosity.

  • Reaction Initiation: Add 4-hydroxy-2-butanone to the desired final concentration (e.g., 50 mM).

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The consumption of the ketone and formation of the amino alcohol can be analyzed by GC or HPLC after derivatization.

  • Work-up and Purification:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Adjust the pH of the supernatant to >10 with NaOH.

    • Extract the aqueous phase with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • The product can be isolated as the hydrochloride salt by bubbling HCl gas through the ethyl acetate solution or by adding a solution of HCl in a suitable solvent.

    • Filter the precipitate and dry under vacuum to obtain this compound hydrochloride.

Protocol 2: Two-Step Chemoenzymatic Synthesis via Ketone Reduction

Step 2a: Chemical Synthesis of 4-Aminobutan-2-one

This step involves the synthesis of the intermediate 4-aminobutan-2-one. A plausible method is the amination of 4-hydroxy-2-butanone followed by oxidation, or other established synthetic routes. For the purpose of this protocol, we will assume the availability of 4-aminobutan-2-one hydrochloride.

Step 2b: Biocatalytic Reduction of 4-Aminobutan-2-one

This protocol details the stereoselective reduction of 4-aminobutan-2-one to this compound using a ketoreductase (KRED) with a cofactor regeneration system.

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • Ketoreductase (KRED) - either as a purified enzyme or whole-cell biocatalyst

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Isopropanol (for cofactor regeneration) or a glucose/GDH system

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), dissolve 4-aminobutan-2-one hydrochloride.

  • Add the ketoreductase enzyme (or whole cells).

  • Cofactor Regeneration:

    • Isopropanol-based: Add isopropanol as a co-substrate (e.g., 5-10% v/v). The KRED itself or a coupled alcohol dehydrogenase will oxidize isopropanol to acetone, regenerating the NADPH/NADH.

    • Glucose-based: Add glucose and a glucose dehydrogenase (GDH) along with the required cofactor (NADP⁺ or NAD⁺).

  • Incubation: Stir the reaction mixture at a controlled temperature (typically 25-37°C).

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol using HPLC or GC.

  • Work-up and Purification:

    • Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by chromatography to afford the desired enantiomer of this compound.

Protocol 3: Chiral Analysis of this compound by HPLC

To determine the enantiomeric excess of the synthesized this compound, a chiral HPLC method is required. As direct separation can be challenging, derivatization with a chiral agent is often employed.

Materials:

  • Sample of this compound

  • Chiral derivatizing agent (e.g., Marfey's reagent (FDAA), (R)-(+)-1-phenylethanesulfonyl chloride)

  • Suitable organic solvent (e.g., acetone, chloroform)

  • Buffer for derivatization (e.g., 1 M NaHCO₃)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Derivatization:

    • Dissolve a small amount of the this compound sample in a suitable solvent.

    • Add the chiral derivatizing agent and a buffer to facilitate the reaction.

    • Heat the mixture if necessary (e.g., 80°C for 10 minutes for FDAA derivatization).

    • Quench the reaction (e.g., with 2 M HCl).

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm filter.

    • Inject the sample onto a C18 HPLC column.

    • Use a suitable mobile phase to separate the resulting diastereomers (e.g., a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid).

    • Detect the separated diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Mandatory Visualization

Chemoenzymatic_Synthesis_Workflow cluster_0 Protocol 1: Direct Reductive Amination cluster_1 Protocol 2: Two-Step Synthesis via Ketone Reduction start1 4-Hydroxy-2-butanone process1 Biocatalytic Reductive Amination (Amine Dehydrogenase or Transaminase) start1->process1 product1 This compound process1->product1 start2 4-Hydroxy-2-butanone process2 Chemical Synthesis start2->process2 intermediate 4-Aminobutan-2-one process2->intermediate process3 Biocatalytic Reduction (Ketoreductase or Alcohol Dehydrogenase) intermediate->process3 product2 This compound process3->product2

Caption: Chemoenzymatic synthesis workflows for this compound.

Cofactor_Regeneration_Cycle cluster_kred Ketone Reduction cluster_gdh Cofactor Regeneration KRED KRED Alcohol Alcohol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidized Cofactor Ketone Ketone Ketone->KRED Substrate NADPH NADPH NADPH->KRED Cofactor NADPH->KRED GDH GDH NADP->GDH NADP->GDH GDH->NADPH Gluconolactone Glucono- lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED-catalyzed reduction with a GDH cofactor regeneration system.

References

Application Notes and Protocols for Reductive Amination Using 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] This powerful, often one-pot, reaction is instrumental in the synthesis of a diverse array of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2] Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where the amine functional group is a key pharmacophore in a vast number of therapeutic agents.

4-Aminobutan-2-ol is a valuable chiral building block, incorporating both a primary amine and a secondary alcohol. This bifunctionality allows for the introduction of specific stereochemistry and further functionalization, making it an attractive scaffold in drug discovery. These application notes provide detailed protocols for the use of this compound in reductive amination reactions with representative aldehyde and ketone substrates, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

General Principles of Reductive Amination

The reductive amination process involves two key sequential steps that occur in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of a mild acid, the imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the new secondary amine.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that reduces the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose, especially for substrates containing sensitive functional groups like alcohols, due to its mild nature and excellent chemoselectivity.[3]

Experimental Protocols

Two representative protocols are provided for the reductive amination of this compound with an aldehyde (benzaldehyde) and a ketone (acetone).

Protocol 1: Synthesis of N-Benzyl-4-aminobutan-2-ol

Reaction Scheme:

This compound + Benzaldehyde → N-Benzyl-4-aminobutan-2-ol

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in 1,2-dichloroethane (DCE) (10 mL).

  • Add benzaldehyde (1.0 mmol, 1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-aminobutan-2-ol.

Protocol 2: Synthesis of N-Isopropyl-4-aminobutan-2-ol

Reaction Scheme:

This compound + Acetone → N-Isopropyl-4-aminobutan-2-ol

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and dissolve in 1,2-dichloroethane (DCE) (10 mL).

  • Add acetone (1.2 mmol, 1.2 eq.).

  • For less reactive ketones, a catalytic amount of acetic acid (0.1 mmol, 0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup the reaction as described in Protocol 1 (steps 7-10).

  • Purify the crude product via flash column chromatography to afford N-isopropyl-4-aminobutan-2-ol.

Data Presentation

The following table summarizes representative quantitative data for a reductive amination reaction of a structurally similar amino alcohol, (R)-2-amino-1-butanol, with benzaldehyde, which yielded the corresponding N-benzylated product.[4] This data is provided to give researchers an expected outcome for similar reactions.

EntryAmine SubstrateCarbonyl SubstrateProductYield (%)
1(R)-2-Amino-1-butanolBenzaldehyde(R)-2-(Benzylamino)-1-butanol97%[4]

Note: The yield is based on the cited literature and may vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Representative Spectroscopic Data:

CompoundRepresentative ¹H NMR Data (CDCl₃, 400 MHz)
N-Benzyl-3-aminopropan-1-olδ 7.35-7.25 (m, 5H, Ar-H), 3.82 (s, 2H, Ar-CH₂-N), 3.70 (t, 2H, CH₂-OH), 2.85 (t, 2H, N-CH₂), 1.75 (quint, 2H, -CH₂-CH₂-CH₂-)

Visualizations

General Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve this compound in DCE B Add Carbonyl (Aldehyde or Ketone) A->B C Stir for Imine Formation B->C D Add NaBH(OAc)₃ (Portion-wise) C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G H Extract with CH₂Cl₂ G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterized Product J->K Final Product

Caption: General experimental workflow for reductive amination.

Reductive Amination Reaction Pathway

G Amine This compound (R¹-NH₂) Imine Imine Intermediate [R¹-N=CR²R³] Amine->Imine Carbonyl Aldehyde/Ketone (R²R³C=O) Carbonyl->Imine - H₂O Product Secondary Amine Product [R¹-NH-CHR²R³] Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Chemical pathway of one-pot reductive amination.

References

Application Notes and Protocols for the Synthesis of 4-Aminobutan-2-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-aminobutan-2-ol derivatives in the field of drug discovery. The chiral nature of the this compound scaffold makes it a valuable building block for creating enantiomerically pure compounds, a critical aspect of modern pharmaceutical development.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Introduction to this compound in Medicinal Chemistry

This compound is a chiral amino alcohol that serves as a versatile starting material in the synthesis of complex biologically active molecules.[1] Its two functional groups, an amine and a secondary alcohol, allow for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces in the search for new therapeutic agents. The stereocenter at the 2-position is of particular importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1]

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have been investigated for their potential to modulate the activity of various biological targets. These include enzymes, receptors, and signaling pathways implicated in a range of diseases.

Kinase Inhibitors in Oncology

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][3] Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development.[2] Macrocyclic aminopyridine compounds derived from (S)-4-aminobutan-2-ol have been explored as EGFR inhibitors.

Receptor-interacting protein kinase 2 (RIPK2) is another important kinase involved in immune signaling.[4] Dysregulation of the RIPK2 pathway is associated with inflammatory diseases and some cancers. 4-Aminoquinoline derivatives, which can be synthesized from amino alcohol precursors, have been identified as potent RIPK2 inhibitors.[4][5]

Modulators of Neurotransmitter Pathways

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability.[6][7][8] Dysfunction of this system is implicated in neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disturbances.[6] 4-Amino-2-(substituted methyl)-2-butenoic acids, which are derivatives of the 4-aminobutanol scaffold, have been synthesized and shown to be potent competitive inhibitors of GABA aminotransferase (GABA-T), a key enzyme in the GABAergic pathway.

Furthermore, derivatives of amino alcohols are being investigated as multi-target-directed ligands for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and the N-methyl-D-aspartate (NMDA) receptor.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Amino acid-based structures are a known source of compounds with antibacterial and antifungal properties. Chalcones and quinolone analogs incorporating an amino alcohol moiety have demonstrated significant antimicrobial activity.[9]

Data on Biological Activities

The following tables summarize the biological activities of representative this compound derivatives and related compounds.

Compound ClassTargetDerivative Structure (Example)Activity DataReference
4-Amino-2-(substituted methyl)-2-butenoic acidsGABA-T4-Amino-2-(hydroxymethyl)-2-butenoic acidKi = 5 µM
4-Aminoquinoline DerivativesRIPK24-((3-(1H-indazol-6-yl)pyridin-2-yl)amino)quinolineIC50 = 5.1 ± 1.6 nM[4]
4-Anilinoquinazoline DerivativesEGFR/VEGFR-24-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)quinazolineEGFR IC50 = 2 nM, VEGFR-2 IC50 = 103 nM[10]
Tacrine DerivativesAChE/NMDAR9-amino-2,3,4,5-tetrahydro-1H-cyclopenta[b]quinolineAChE IC50 = 3.36 ± 0.86 μM[11]
Compound ClassOrganismDerivative Structure (Example)Activity Data (MIC/IC50)Reference
4-Amino ChalconesE. coli1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneZone of inhibition: 17-25 mm[12]
4-Hydroxy-2-quinolone AnalogsA. flavus6-bromo-3-nonyl-4-hydroxyquinolin-2(1H)-oneIC50 = 1.05 µg/mL[9]
Amino Acid-Derived AmidesS. aureusN-(2-(4-chlorophenyl)acetyl)-L-phenylalaninolModerate activity[13]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand->EGFR:f0 Binding & Dimerization Grb2 Grb2 EGFR:f2->Grb2 Autophosphorylation PI3K PI3K EGFR:f2->PI3K PLCg PLCγ EGFR:f2->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PKC PKC PLCg->PKC PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Nucleus->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->EGFR:f2

Caption: EGFR Signaling Pathway and Inhibition.

GABAergic_Synapse_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R GAT GABA Transporter (GAT) GABA->GAT Reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization Cl- influx GABA_B_R->Hyperpolarization K+ efflux GABA_T GABA-T GAT->GABA_T Metabolism Inhibitor This compound Derivative (GABA-T Inhibitor) Inhibitor->GABA_T

Caption: GABAergic Synapse and Inhibition of GABA-T.

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of this compound derivatives are provided below.

General Workflow for Synthesis and Evaluation

Synthesis_Workflow Start This compound or Precursor Step1 N-Alkylation / Amidation Start->Step1 Step2 Further Functionalization (e.g., Cyclization, Coupling) Step1->Step2 Purification Purification (Chromatography, Recrystallization) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays) Characterization->Screening Lead Lead Compound Screening->Lead

Caption: General Synthesis and Screening Workflow.

Protocol 1: Synthesis of (S)-N-(4-hydroxybutan-2-yl)acetamide

This protocol describes a straightforward N-acetylation of (S)-4-aminobutan-2-ol.

Materials:

  • (S)-4-Aminobutan-2-ol

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve (S)-4-aminobutan-2-ol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (S)-N-(4-hydroxybutan-2-yl)acetamide.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reductive Amination for the Synthesis of N-substituted this compound Derivatives

This protocol outlines a general procedure for the synthesis of N-alkylated or N-arylated derivatives via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted this compound derivative.

Characterization:

  • Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, MS).

Protocol 3: Asymmetric Reduction of 4-Aminobutan-2-one to Chiral this compound

This protocol describes the enantioselective reduction of a ketone precursor to obtain a specific enantiomer of this compound, which is crucial for many pharmaceutical applications.

Materials:

  • 4-(tert-Butoxycarbonylamino)butan-2-one (Boc-protected precursor)

  • (R)- or (S)-Corey-Bakshi-Shibata (CBS) catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CBS catalyst (0.1 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add the borane solution (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve the Boc-protected 4-aminobutan-2-one (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched Boc-protected this compound.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final chiral this compound.

Characterization and Enantiomeric Excess Determination:

  • The structure and purity should be confirmed by NMR and MS.

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

These protocols provide a foundation for the synthesis of a diverse library of this compound derivatives for drug discovery programs. Optimization of reaction conditions may be necessary for specific substrates.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Aminobutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is significantly lower than expected when using the zinc/formic acid reduction of 4-hydroxy-2-butanone oxime. What are the potential causes and solutions?

A: Low yields in this reduction can stem from several factors. Here's a systematic troubleshooting guide:

  • Incomplete Oxime Formation: The purity and yield of your starting material, 4-hydroxy-2-butanone oxime, are critical. Ensure the oximation reaction has gone to completion.

    • Troubleshooting: Monitor the oximation reaction by TLC or GC-MS to ensure complete consumption of 4-hydroxy-2-butanone. Adjust reaction time or temperature if necessary. The molar ratio of hydroxylamine hydrochloride to the butanone is also important; a ratio of 1:1.3 has been shown to produce high yields of the oxime.[1]

  • Suboptimal Catalyst Ratio: The mass ratio of zinc to the oxime is a crucial parameter.

    • Troubleshooting: An insufficient amount of zinc will lead to an incomplete reduction. Conversely, a large excess may not significantly improve the yield and can complicate the work-up. A mass ratio of 4-hydroxy-2-butanone oxime to zinc of 1:2.5 has been reported to give a yield of 91.3%.[1]

  • Reaction Conditions: Temperature and reaction time can influence the formation of byproducts.

    • Troubleshooting: The reaction is typically carried out at reflux.[1] Ensure a consistent and appropriate reflux temperature is maintained. Prolonged reaction times at high temperatures can sometimes lead to degradation. Monitor the reaction progress and stop once the starting material is consumed.

  • Purity of Reagents: The quality of zinc and formic or acetic acid can impact the reaction's efficiency.

    • Troubleshooting: Use freshly activated zinc powder if possible. Ensure the formic or acetic acid is of an appropriate grade and concentration (e.g., 45-55% volume concentration has been cited).[1]

  • Inefficient Extraction/Purification: The product may be lost during the work-up and purification steps.

    • Troubleshooting: this compound is a water-soluble amino alcohol. Ensure the pH of the aqueous layer is sufficiently basic during extraction to minimize its solubility in the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended. Note that the choice of extraction solvent can impact the yield, with dichloromethane and ethyl acetate extractions resulting in yields of 39.1% and 45.9% respectively in one set of experiments.[1]

Q2: I am observing significant byproduct formation during my synthesis. What are the likely side reactions?

A: Side reactions can significantly reduce your yield and complicate purification. Common side reactions include:

  • Over-reduction: Depending on the reducing agent and conditions, the hydroxyl group could potentially be reduced, although this is less common under the specified conditions for the primary synthesis routes.

  • Incomplete Reduction: The oxime may be partially reduced to the corresponding hydroxylamine, which may not fully convert to the desired amine.

  • Aldol Condensation: In the presence of base, the starting material 4-hydroxy-2-butanone could potentially undergo self-condensation, although this is more of a concern during the preparation of the starting material rather than the final reduction step.

  • Formation of N-formyl or N-acetyl derivatives: When using formic acid or acetic acid in the reduction of the oxime, N-formylation or N-acetylation of the resulting amine can occur as a side reaction.

To minimize these, ensure precise control over reaction conditions, stoichiometry, and the purity of your starting materials.

Q3: How can I improve the stereoselectivity of my this compound synthesis?

A: Achieving high stereoselectivity is crucial for many applications of this compound.[2] Here are some approaches:

  • Chiral Starting Materials: Synthesizing the target molecule from an enantiomerically pure precursor is a common strategy. For example, (S)-4-aminobutan-2-ol can be synthesized from (S)-2-aminobutyric acid.[3][4]

  • Asymmetric Reduction: The reduction of the precursor ketone, 4-amino-2-butanone, can be achieved with high enantioselectivity using chiral catalysts.

    • Catalytic Asymmetric Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, are effective for the asymmetric reduction of ketones to produce the desired enantiomer in high excess.[5]

    • Enzymatic Reduction: Carbonyl reductases can be used for the stereoselective reduction of β-amino ketones, often with very high enantioselectivity (>95% ee).[5]

  • Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated.

    • Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral resolving agent, such as (R)-mandelic acid or D-tartaric acid, forms diastereomeric salts which can be separated by crystallization.[2]

Data Presentation

Table 1: Effect of Reactant Ratios on Yield and Purity in the Synthesis of this compound from 4-hydroxy-2-butanone oxime. [1]

Molar Ratio of Butanone to Hydroxylamine HClMass Ratio of Oxime to ZincYield (%)Purity (%)
1:1.31:2.591.398.2
Not Specified1:1.584.596.2
Not Specified1:177.581.3

Table 2: Synthesis of (S)-2-aminobutanol from (S)-2-aminobutyric acid. [4]

CatalystYield (%)Purity (%)
Supported Palladium77.2599.71
Supported Palladium (alternative conditions)78.499.57
Supported Ruthenium77.399.78

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-hydroxy-2-butanone oxime [1]

  • Preparation of 4-hydroxy-2-butanone oxime:

    • To a solution of 130g of 4-hydroxy-2-butanone in 550mL of 4mol/L NaOH solution, add 123g of hydroxylamine hydrochloride.

    • Heat the mixture to 60°C and stir for 30 minutes.

    • Cool the reaction to room temperature (25-30°C).

    • Add 440mL of 5mol/L hydrochloric acid to the solution.

    • Extract the aqueous solution three times with 200mL of diethyl ether.

    • Concentrate the combined ether extracts at 35°C until no more solvent evaporates to obtain 4-hydroxy-2-butanone oxime.

  • Reduction to this compound:

    • In a reaction vessel, combine 4-hydroxy-2-butanone oxime and formic acid (or acetic acid, with a volume concentration of 45-55%). The ratio of oxime to the acid solution should be approximately 100g to 1.5-2.5L.

    • Add zinc powder as the catalyst. A mass ratio of oxime to zinc of 1:2.5 is recommended for high yield.

    • Heat the mixture to reflux and maintain for a sufficient time for the reaction to complete (monitor by TLC or other appropriate methods).

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • Work-up the filtrate, which typically involves neutralization and extraction, to isolate the this compound.

    • Purify the crude product, for example by distillation, to obtain the final product.

Protocol 2: Synthesis of (S)-2-aminobutanol via Catalytic Hydrogenation of (S)-2-aminobutyric acid [4]

  • Catalyst Preparation: Prepare a supported metal catalyst (e.g., palladium or ruthenium on a suitable support).

  • Reaction Setup:

    • Dissolve (S)-2-aminobutyric acid in deionized water.

    • Adjust the pH of the solution to between 1 and 5.

    • Add the supported metal catalyst to the solution.

  • Hydrogenation:

    • Introduce hydrogen gas into the reaction vessel.

    • Control the reaction temperature between 60-70°C and the pressure between 2-4 MPa.

    • Continue the reaction for 4-10 hours, or until hydrogen uptake ceases.

  • Work-up and Purification:

    • Once the reaction is complete, separate the catalyst from the reaction solution by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the concentrated solution with sodium hydroxide and filter any inorganic salts.

    • The resulting filtrate can be purified by distillation to yield the final (S)-2-aminobutanol product.

Mandatory Visualizations

Synthesis_Pathway_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-hydroxy-2-butanone 4-hydroxy-2-butanone 4-hydroxy-2-butanone_oxime 4-hydroxy-2-butanone oxime 4-hydroxy-2-butanone->4-hydroxy-2-butanone_oxime NaOH, 60°C Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->4-hydroxy-2-butanone_oxime This compound This compound 4-hydroxy-2-butanone_oxime->this compound Zn, Formic Acid, Reflux

Caption: Synthesis of this compound from 4-hydroxy-2-butanone.

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Material (Oxime) start->check_purity incomplete_oximation Incomplete Oximation Reaction check_purity->incomplete_oximation  Impure check_catalyst Verify Catalyst Ratio (Oxime:Zn) check_purity->check_catalyst Pure optimize_oximation Optimize Oximation (Time, Temp, Stoichiometry) incomplete_oximation->optimize_oximation optimize_oximation->check_catalyst incorrect_ratio Incorrect Catalyst Ratio check_catalyst->incorrect_ratio Incorrect check_conditions Review Reaction Conditions (Temp, Time) check_catalyst->check_conditions Correct adjust_ratio Adjust Ratio (e.g., 1:2.5) incorrect_ratio->adjust_ratio adjust_ratio->check_conditions suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Suboptimal check_workup Evaluate Work-up & Purification check_conditions->check_workup Optimal optimize_conditions Ensure Consistent Reflux & Monitor Progress suboptimal_conditions->optimize_conditions optimize_conditions->check_workup loss_during_workup Product Loss During Extraction/Purification check_workup->loss_during_workup Inefficient end Improved Yield check_workup->end Efficient optimize_workup Adjust pH, Use Multiple Extractions loss_during_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing reaction conditions for the synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-hydroxy-2-butanone oxime, which can be reduced to the desired product. Another approach involves a multi-step synthesis starting from precursors like 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate, which proceeds through an azide intermediate followed by hydrolysis and hydrogenation. For stereoselective synthesis, a chemoenzymatic approach may begin with a precursor ketone which is then subjected to stereoselective reduction.

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. For the reduction of 4-hydroxy-2-butanone oxime, using zinc as a catalyst has been reported to provide high yields.

  • Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and reaction time. For example, in the synthesis from 4-hydroxy-2-butanone oxime, heating at 110-120 °C for 4-9 hours is recommended.[1]

  • Reagent Ratios: The stoichiometry of your reactants can significantly impact yield. When using zinc catalyst with 4-hydroxy-2-butanone oxime, a mass ratio of catalyst to oxime between 2:1 and 2.5:1 has been shown to be effective.[1]

Q3: What are some common side reactions and impurities I should be aware of?

A3: During the synthesis of this compound and its subsequent use in further reactions, several side products and impurities can form. For instance, in related syntheses involving purine analogues, the formation of undesired N-7 isomers along with the desired N-9 isomer can occur. Additionally, the formation of ethoxy derivatives has been reported when using ethanol as a solvent in certain steps.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves standard laboratory techniques. After the reaction is complete, the product can be extracted with an organic solvent. Subsequent purification can be achieved through distillation or column chromatography to obtain the final product with high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal Catalyst to Substrate Ratio: The amount of catalyst can significantly influence the reaction outcome.For the synthesis from 4-hydroxy-2-butanone oxime using a zinc catalyst, it has been observed that increasing the mass ratio of zinc to the oxime from 1:1 to 2.5:1 can improve the yield from 77.5% to 91.3%.[1]
Incorrect Reaction Temperature or Time: The reaction may not have gone to completion or side reactions may be favored at non-optimal temperatures.For the zinc-catalyzed reduction of 4-hydroxy-2-butanone oxime, a reaction temperature of 110-120 °C for 4-9 hours is suggested.[1] For other methods, empirical optimization of these parameters is recommended.
Presence of Impurities Side Reactions: Undesired reactions can lead to the formation of impurities that are difficult to separate.In syntheses where this compound is used as an intermediate, such as in the preparation of Famciclovir, N-alkylation can lead to a mixture of N-7 and N-9 isomers. Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer.
Incomplete Reaction: The presence of starting material in the final product indicates an incomplete reaction.Increase the reaction time or temperature, or consider adding a fresh portion of the catalyst. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Difficulty in Product Isolation Product Solubility: this compound has some water solubility which can make extraction from aqueous media challenging.Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete removal of the product from the aqueous phase. Salting out by adding a saturated solution of sodium chloride can also improve extraction efficiency.

Data Presentation

Table 1: Effect of Catalyst to Substrate Ratio on Yield and Purity in the Synthesis of this compound from 4-hydroxy-2-butanone oxime [1]

Mass Ratio of 4-hydroxy-2-butanone oxime to ZincYield (%)Purity (%)
1:177.581.3
1:1.584.596.2
1:2.591.398.2

Experimental Protocols

Synthesis of this compound from 4-hydroxy-2-butanone oxime [1]

  • Reaction Setup: In a suitable reaction vessel, combine 4-hydroxy-2-butanone oxime and formic acid or acetic acid.

  • Catalyst Addition: Add zinc powder as the catalyst. A mass ratio of 4-hydroxy-2-butanone oxime to zinc of 1:2.5 is recommended for optimal yield and purity.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-9 hours. Refluxing the mixture is a suitable approach.

  • Work-up and Purification: After the reaction is complete, cool the mixture and proceed with standard work-up procedures, which may include filtration to remove the catalyst, followed by extraction and distillation of the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 4-hydroxy-2-butanone oxime reactants Add Zinc catalyst and Formic/Acetic Acid start->reactants reaction Heat to 110-120°C for 4-9 hours reactants->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation/Chromatography) extraction->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_ratio Check Catalyst:Substrate Ratio start->check_ratio adjust_ratio Optimize Ratio (e.g., 1:2.5 for oxime:zinc) check_ratio->adjust_ratio Incorrect check_conditions Review Reaction Conditions check_ratio->check_conditions Correct monitor_reaction Monitor Reaction Progress (TLC/GC) adjust_ratio->monitor_reaction adjust_conditions Adjust Temp (110-120°C) & Time (4-9h) check_conditions->adjust_conditions Suboptimal check_conditions->monitor_reaction Optimal adjust_conditions->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-aminobutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reductive Amination of 4-Hydroxy-2-butanone

Question 1: My reaction seems incomplete, and I observe a significant amount of starting material (4-hydroxy-2-butanone) in my crude product. What could be the cause?

Answer: Incomplete conversion during the reductive amination of 4-hydroxy-2-butanone can be attributed to several factors:

  • Inefficient Imine Formation: The initial reaction between 4-hydroxy-2-butanone and the ammonia source (e.g., ammonia, ammonium acetate) to form the imine is crucial. Ensure the reaction conditions, such as pH and temperature, are optimal for imine formation. A slightly acidic pH is often beneficial.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, catalytic hydrogenation) is critical. Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.

  • Catalyst Deactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on carbon) may be deactivated. Ensure the catalyst is fresh or properly activated and that the reaction is free from catalyst poisons.

  • Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to achieve full conversion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Question 2: I have isolated my product, but the yield is low, and I have a significant amount of a higher boiling point byproduct. What is this byproduct, and how can I avoid it?

Answer: A common higher boiling point byproduct in reductive amination is a dimer or oligomer. This can arise from several side reactions:

  • Self-Aldol Condensation of Starting Material: 4-hydroxy-2-butanone can undergo a self-aldol condensation reaction under basic or acidic conditions, leading to higher molecular weight byproducts.

  • Secondary Amine Formation: The desired product, this compound, can react with the starting ketone to form a secondary amine, which can then undergo further reactions.

Troubleshooting:

  • Control of Stoichiometry: Use a significant excess of the ammonia source to favor the formation of the primary amine and minimize the reaction of the product with the starting material.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to maintain a low concentration of the intermediate imine, reducing the likelihood of side reactions.

  • Optimize Reaction Conditions: Adjusting the temperature and pH can help to minimize side reactions. Running the reaction at a lower temperature may reduce the rate of aldol condensation.

Route 2: Reduction of 4-Nitro-2-butanol

Question 1: My final product is contaminated with impurities that are not the starting material. What could these be?

Answer: The reduction of a nitro group to an amine proceeds through several intermediates. Incomplete reduction is a common source of byproducts.

  • Nitroso Intermediate (4-nitrosobutan-2-ol): If the reduction is not complete, you may have the nitroso intermediate present in your product.

  • Hydroxylamine Intermediate (4-(hydroxyamino)butan-2-ol): This is another common intermediate in nitro group reduction.

Troubleshooting:

  • Choice and Amount of Reducing Agent: Ensure you are using a sufficiently powerful reducing agent and in the correct stoichiometric amount. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.

  • Reaction Time and Temperature: Incomplete reduction can be a result of insufficient reaction time or temperature. Monitor the reaction progress to ensure it has gone to completion.

  • Catalyst Activity: For catalytic hydrogenation, the activity of the catalyst is crucial. Use fresh, active catalyst.

Question 2: I am using a metal hydride reducing agent (e.g., LiAlH4) and observe multiple byproducts. Why is this happening?

Answer: While powerful, metal hydrides like lithium aluminum hydride can sometimes lead to over-reduction or other side reactions.

  • Over-reduction: Although less common for this specific substrate, strong reducing agents could potentially reduce the secondary alcohol.

  • Complex Formation: Metal hydrides can form complexes with the hydroxyl and amino groups, which may complicate the workup and lead to the isolation of complexed species if not properly quenched.

Troubleshooting:

  • Milder Reducing Agents: Consider using catalytic hydrogenation (e.g., H2/Pd-C, H2/Raney Ni) which is often cleaner for nitro group reductions.

  • Careful Workup: Ensure a proper aqueous workup procedure is followed to break down any metal complexes and fully protonate the product.

Summary of Potential Byproducts

The following table summarizes the likely byproducts for the common synthetic routes to this compound.

Synthetic RouteStarting Material(s)Potential ByproductReason for Formation
Reductive Amination 4-Hydroxy-2-butanone, Ammonia source, Reducing agent4-Hydroxy-2-butanone (unreacted)Incomplete reaction.
Dimer/Oligomer of 4-hydroxy-2-butanoneSelf-aldol condensation of starting material.
Secondary amine (N-(4-hydroxybutan-2-yl)butan-2-amine)Reaction of product with starting material.
Butane-1,3-diolOver-reduction of the ketone.
Reduction of Nitroalkane 4-Nitro-2-butanol, Reducing agent4-Nitro-2-butanol (unreacted)Incomplete reaction.
4-Nitrosobutan-2-olIncomplete reduction.
4-(Hydroxyamino)butan-2-olIncomplete reduction.
Reduction of Oxime 4-Hydroxy-2-butanone oxime, Reducing agent4-Hydroxy-2-butanone oxime (unreacted)Incomplete reaction.
4-Hydroxy-2-butanoneHydrolysis of the oxime during workup.
Reduction of Amino Ketone 4-Amino-2-butanone, Reducing agent4-Amino-2-butanone (unreacted)Incomplete reaction.
Diastereomer (if chiral reduction)Non-selective reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 4-Hydroxy-2-butanone
  • Imine Formation:

    • To a solution of 4-hydroxy-2-butanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The pH of the solution should be weakly acidic (pH 6-7).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1M HCl at 0 °C until the gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane or ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Nitro-2-butanol
  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, dissolve 4-nitro-2-butanol (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Workup and Purification:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Visualizations

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4H2B 4-Hydroxy-2-butanone Imine Intermediate Imine 4H2B->Imine + NH3 - H2O Aldol Aldol Adduct 4H2B->Aldol Self-condensation 4AB2O This compound Imine->4AB2O [H] (Reduction) Sec_Amine Secondary Amine 4AB2O->Sec_Amine + 4-Hydroxy-2-butanone Dimer Dehydrated Dimer Aldol->Dimer - H2O

Caption: Reductive amination pathway for this compound synthesis and potential side reactions.

Nitro_Reduction_Pathway 4N2B 4-Nitro-2-butanol Nitroso 4-Nitrosobutan-2-ol (Byproduct) 4N2B->Nitroso Partial Reduction 4AB2O This compound (Product) 4N2B->4AB2O Complete Reduction Hydroxylamine 4-(Hydroxyamino)butan-2-ol (Byproduct) Nitroso->Hydroxylamine Further Reduction Hydroxylamine->4AB2O Final Reduction

Caption: Stepwise reduction of 4-nitro-2-butanol and potential byproduct formation from incomplete reaction.

Troubleshooting_Logic Start Problem Observed Incomplete Incomplete Reaction Start->Incomplete LowYield Low Yield / Byproducts Start->LowYield CheckReagents Check Reagent Stoichiometry and Activity Incomplete->CheckReagents CheckConditions Optimize Reaction Time, Temperature, and pH Incomplete->CheckConditions AnalyzeByproducts Characterize Byproducts (GC-MS, NMR) LowYield->AnalyzeByproducts Solution Improved Synthesis CheckReagents->Solution CheckConditions->Solution ModifyProtocol Modify Protocol to Minimize Side Reactions AnalyzeByproducts->ModifyProtocol ModifyProtocol->Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Chiral HPLC Separation of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chiral HPLC separation of 4-Aminobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the enantioseparation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: this compound possesses a chiral center at the second carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.[1] In pharmaceutical applications, different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.[1] Therefore, separating and quantifying the individual enantiomers is crucial for quality control, efficacy, and safety in drug development.[2][3]

Q2: I am not getting any separation of the this compound enantiomers. What is the most likely problem?

A2: The most critical factor in chiral separations is the choice of the Chiral Stationary Phase (CSP). If you are not observing any separation, the CSP you are using may not be suitable for this class of compound. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point for amino alcohols.[2] Additionally, ensure your mobile phase composition is appropriate; small changes, particularly in the alcohol modifier percentage in normal phase, can dramatically impact resolution.

Q3: My peaks are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound is a common issue, often caused by strong interactions with residual acidic silanol groups on the silica support of the column. In normal phase chromatography, adding a small amount of a basic additive, such as Diethylamine (DEA), to the mobile phase can significantly improve peak shape.[2][4] A typical concentration is 0.1% (v/v).

Q4: this compound has poor UV absorbance. How can I improve its detection?

A4: Due to the lack of a strong chromophore, detecting this compound at low concentrations can be challenging.[3] The most common solution is pre-column derivatization. This involves reacting the amino group of this compound with a reagent that introduces a chromophore, allowing for sensitive UV or fluorescence detection.[5] This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral column, such as a C18.[5]

Q5: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A5: Yes, SFC is an excellent alternative to HPLC for chiral separations of amino alcohols and often provides faster analysis times and higher efficiency.[4] Polysaccharide-based CSPs are also highly effective in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol) and a basic additive like DEA.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Resolution (Rs < 1.5)
Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based columns like Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ are good starting points.[4] If these are unsuccessful, consider cyclodextrin-based or macrocyclic glycopeptide-based columns.[2]
Sub-optimal Mobile Phase Composition (Normal Phase) Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Start with a 90:10 (Hexane:IPA) mixture and adjust the alcohol content in small increments (e.g., ±2%). Try switching the alcohol modifier (e.g., from IPA to ethanol).[2]
Sub-optimal Mobile Phase Composition (Reversed Phase) Optimize the pH of the aqueous buffer and the type and percentage of the organic modifier (e.g., acetonitrile, methanol).
High Column Temperature Decrease the column temperature in 5°C increments. Lower temperatures often enhance chiral selectivity but may increase analysis time and backpressure.[6]
Incorrect Additive Concentration If using an additive like DEA, ensure the concentration is optimal. Typically, 0.1% is a good starting point, but optimization may be required.
Problem 2: Broad or Tailing Peaks
Potential Cause Recommended Solution
Secondary Interactions with Column For this basic amine, add a basic modifier like Diethylamine (DEA) at ~0.1% to the mobile phase in normal phase mode to improve peak shape.[2][4]
Low Flow Rate Increase the flow rate. For a standard 4.6 mm ID column, a flow rate of 0.5 to 1.0 mL/min is typical.[4]
Column Contamination or Degradation Flush the column with a strong solvent (refer to the column manufacturer's instructions). If performance does not improve, the column may need to be replaced.
Extra-column Dead Volume Ensure all fittings and tubing are appropriate for the HPLC system to minimize dead volume, which can cause peak broadening.
Problem 3: Irreproducible Retention Times
Potential Cause Recommended Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral columns can sometimes require longer equilibration times (e.g., 20-30 column volumes).[6]
Mobile Phase Instability Prepare fresh mobile phase daily. If using a premixed mobile phase, ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Even small temperature changes can affect retention times in chiral separations.[6]
Changes in Mobile Phase Composition Precisely measure all solvent components when preparing the mobile phase. Small variations in the modifier or additive concentration can lead to shifts in retention.

Experimental Protocols

Protocol 1: Indirect Chiral Separation via Derivatization

This protocol is adapted from a method for the closely related isomer, 2-aminobutanol, and serves as an excellent starting point.[7] The principle involves converting the enantiomers into diastereomers, which can be separated on a standard achiral column.

Step 1: Derivatization

  • Sample Preparation: Dissolve a precisely weighed amount of racemic this compound in a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Reagent: The derivatizing agent used in the reference method is (R)-(+)-1-phenylethanesulfonyl chloride.[7]

  • Reaction: While stirring the sample solution, slowly add an excess of the derivatizing agent. The reaction is typically rapid.[5]

  • Preparation for HPLC: After the reaction is complete, dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[5]

Step 2: HPLC Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Dima C18, 5 µm (or equivalent standard C18 column).[7]

  • Mobile Phase: Methanol : 50 mmol/L Sodium Acetate aqueous solution (70:30, v/v), with the pH adjusted to 3.5.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 20 µL.[7]

Protocol 2: Direct Chiral Separation (Starting Conditions)

This protocol provides recommended starting conditions for direct separation on a polysaccharide-based chiral stationary phase. Optimization will be required.

  • Instrumentation: Standard HPLC system with a UV/Vis or Refractive Index (RI) detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection: Low UV (e.g., 210 nm) or RI.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

The following tables summarize typical starting conditions for chiral HPLC analysis of amino alcohols. These should be used as a foundation for developing a specific method for this compound.

Table 1: Starting Conditions for Direct Separation (Normal Phase)
ParameterCondition 1Condition 2
Chiral Column Chiralpak® IAChiralcel® OD-H
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)n-Hexane / Ethanol / DEA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nm or RIUV at 210 nm or RI
CommentA common starting point for polysaccharide columns.[2]Ethanol can offer different selectivity compared to IPA.
Table 2: Conditions for Indirect Separation (Reversed Phase after Derivatization)
ParameterCondition (Based on 2-Aminobutanol Isomer)[7]
Derivatizing Agent (R)-(+)-1-phenylethanesulfonyl chloride
Column Standard C18 (e.g., Dima C18, 5 µm)
Mobile Phase Methanol / 50mM Sodium Acetate (aq) (70:30, v/v), pH 3.5
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm
CommentThis method creates diastereomers that are separable on a standard achiral column, providing robust and reproducible results.[5]

Visualizations

Workflow for Chiral Method Development

G General Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte (this compound) ChooseMethod Choose Method: Direct vs. Indirect (Derivatization) Start->ChooseMethod ChooseCSP Select CSPs for Screening (e.g., Chiralpak IA, IC, Chiralcel OD-H) ChooseMethod->ChooseCSP ChooseMP Select Mobile Phases (e.g., Hex/IPA, Hex/EtOH) ChooseCSP->ChooseMP Screen Perform Initial Screening Runs ChooseMP->Screen Evaluate Evaluate Results: Resolution? Peak Shape? Screen->Evaluate OptimizeMP Optimize Mobile Phase (% Alcohol, Additives) Evaluate->OptimizeMP No / Poor Separation GoodSep Acceptable Separation? (Rs >= 1.5) Evaluate->GoodSep Good Initial Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->GoodSep GoodSep->ChooseCSP No Validate Method Validation (Robustness, Reproducibility) GoodSep->Validate Yes End Final Method Validate->End

Caption: A logical workflow for developing a chiral HPLC separation method.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution (Rs < 1.5) Start Problem: Poor Resolution CheckMP Is Mobile Phase Composition Optimal? Start->CheckMP AdjustMP Adjust % Alcohol Modifier (e.g., in 2% increments) CheckMP->AdjustMP No CheckTemp Is Temperature Optimal? CheckMP->CheckTemp Yes ChangeAlcohol Try Different Alcohol (e.g., Ethanol instead of IPA) AdjustMP->ChangeAlcohol ChangeAlcohol->CheckTemp LowerTemp Decrease Temperature (e.g., in 5°C increments) CheckTemp->LowerTemp No CheckCSP Is CSP Appropriate? CheckTemp->CheckCSP Yes LowerTemp->CheckCSP ScreenNewCSP Screen a Different CSP Type (e.g., Cellulose vs. Amylose) CheckCSP->ScreenNewCSP No Result Improved Resolution CheckCSP->Result Yes ScreenNewCSP->Result

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

Challenges with protecting groups in 4-Aminobutan-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges with protecting groups in 4-Aminobutan-2-ol reactions. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with protecting groups for this compound?

The primary challenge with this compound is its bifunctional nature, containing both a primary amine and a secondary alcohol. This leads to several potential issues:

  • Chemoselectivity: Reagents intended for one functional group may react with the other. The primary amine is generally more nucleophilic than the secondary alcohol, but selectivity can be condition-dependent.[1]

  • Over-protection: It is common to get mixtures of N-protected, O-protected, and N,O-diprotected products.

  • Racemization: The chiral center at the C-2 position (the carbon with the hydroxyl group) can be susceptible to racemization under harsh acidic or basic conditions or high temperatures.[2]

  • Orthogonal Protection: For multi-step syntheses, it is often necessary to protect both groups in a way that allows for the selective removal of one protecting group in the presence of the other.[3][4] This requires a careful selection of "orthogonal" protecting groups.[3][4]

Q2: How can I selectively protect the amine group in this compound?

The amino group is typically more nucleophilic than the hydroxyl group, allowing for selective protection under controlled conditions.[1] Carbamate-based protecting groups are most common for amines.[3][5][6]

  • Boc (tert-butoxycarbonyl): This is the most common amine protecting group in non-peptide chemistry due to its stability and the mild conditions required for its removal.[7][8] Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) with a mild base.[8][9]

  • Cbz (benzyloxycarbonyl): Cbz is another widely used protecting group, introduced with benzyl chloroformate (Cbz-Cl).[10] It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[10][11]

Troubleshooting Poor Selectivity in N-Protection: If you observe significant O-protection, consider the following:

  • Use a weaker base: Strong bases can deprotonate the alcohol, increasing its nucleophilicity. Using a mild base like sodium bicarbonate (NaHCO₃) is often sufficient.[1]

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for the more reactive amine group.

  • Aqueous work-up: Any carbonate formed on the hydroxyl group by reaction with Boc₂O or Cbz-Cl is often hydrolyzed during aqueous work-up.[1]

Q3: Which protecting groups are suitable for selectively protecting the secondary alcohol?

Silyl ethers are the most common and effective protecting groups for alcohols because they are easy to introduce, stable under many reaction conditions, and can be removed selectively.[12][13]

  • TBS (tert-butyldimethylsilyl): TBS ethers are robust and stable to a wide range of conditions but can be cleaved with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions.[14]

  • TIPS (triisopropylsilyl) & TBDPS (tert-butyldiphenylsilyl): These are bulkier silyl ethers that offer greater stability, especially towards acidic conditions.[13][15] Their removal requires stronger conditions.

Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBS/TBDMSTBS-Cl, Imidazole, DMFTBAF; Acetic Acid/H₂OStable to base, mild acid.[14]
Triisopropylsilyl etherTIPSTIPS-Cl, Imidazole, DMFTBAF; HFMore stable than TBS to acid.[13]
tert-Butyldiphenylsilyl etherTBDPSTBDPS-Cl, Imidazole, DMFTBAF; HFVery stable to acid.[13]
Tetrahydropyranyl etherTHPDihydropyran (DHP), p-TsOHAqueous AcidStable to base, cleaved by acid.[12]
Q4: How can I implement an orthogonal protection strategy for this compound?

An orthogonal strategy allows for the removal of one protecting group without affecting the other.[3] This is crucial for complex syntheses. A common and effective orthogonal pair for amino alcohols is a Boc group for the amine and a silyl ether (like TBS) for the alcohol.

  • Boc (amine) / TBS (alcohol):

    • The Boc group is removed under acidic conditions (e.g., TFA, HCl).[5][7]

    • The TBS group is removed with a fluoride source (e.g., TBAF).[12][14]

    • This combination is highly effective because the deprotection conditions for one group do not affect the other.

Experimental Protocols & Methodologies

Protocol 1: Selective N-Boc Protection of this compound

This protocol details the protection of the primary amine using Di-tert-butyl dicarbonate (Boc₂O).

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.[7]

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective O-TBS Protection of N-Boc-4-Aminobutan-2-ol

This protocol is for protecting the secondary alcohol after the amine has been protected.

  • Preparation: Dissolve N-Boc-4-aminobutan-2-ol (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add imidazole (2.5 eq.).

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq.) portion-wise at room temperature.[14]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides & Workflows

Diagram 1: Protecting Group Strategy Workflow

G start Start: This compound q1 What is the next reaction step? start->q1 react_at_N Reaction at Nitrogen? q1->react_at_N  Reaction involves the alcohol react_at_O Reaction at Oxygen? q1->react_at_O  Reaction involves the amine multi_step Multi-step synthesis requiring both sites? q1->multi_step  Sequential reactions at both sites protect_O Protect Alcohol (e.g., O-TBS) react_at_N->protect_O Yes end_O Proceed with O-protected substrate protect_O->end_O protect_N Protect Amine (e.g., N-Boc) react_at_O->protect_N Yes end_N Proceed with N-protected substrate protect_N->end_N orthogonal Orthogonal Protection 1. Protect Amine (N-Boc) 2. Protect Alcohol (O-TBS) multi_step->orthogonal Yes end_ortho Proceed with diprotected substrate orthogonal->end_ortho G start Problem with Protection Reaction q_yield Issue? start->q_yield low_yield Low Yield / No Reaction q_yield->low_yield  Yield side_products Mixture of Products / Poor Selectivity q_yield->side_products  Selectivity racemization Loss of Stereochemical Purity q_yield->racemization  Purity check_reagents 1. Check reagent quality (Boc2O, silyl chloride) 2. Ensure anhydrous conditions (for silylations) low_yield->check_reagents Reagents check_conditions 1. Verify stoichiometry 2. Check base/catalyst 3. Increase reaction time/temp low_yield->check_conditions Conditions tune_temp Lower reaction temperature (e.g., 0 °C) side_products->tune_temp Optimize tune_base Use a milder base (e.g., NaHCO3 instead of Et3N) side_products->tune_base avoid_harsh Avoid strong acids/bases and high temperatures racemization->avoid_harsh Prevention use_mild Use mild deprotection methods racemization->use_mild

References

Navigating the Synthesis of 4-Aminobutan-2-ol: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of key pharmaceutical intermediates like 4-Aminobutan-2-ol is a critical juncture. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address the challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide: Common Scale-Up Challenges and Solutions

Scaling up the synthesis of this compound from the bench to production volumes introduces complexities that can impact yield, purity, and safety. This section details potential issues, their underlying causes, and actionable solutions.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: Inefficient mixing or poor heat transfer in larger reactors can lead to incomplete conversion.[1][2][3]- Optimize mixing: Ensure the agitator design and speed are sufficient for the vessel geometry and reaction mass. Consider installing baffles to improve turbulence.[3] - Improve heat transfer: Monitor and control the reaction temperature closely. Use a reactor with an appropriate surface area-to-volume ratio or an external heat exchanger.[2][4] - Increase reaction time: If kinetics are slow, a longer reaction time at the optimal temperature may be necessary.
Side reactions: Higher temperatures or localized "hot spots" can promote the formation of byproducts.[5]- Precise temperature control: Implement a robust temperature control system. - Controlled reagent addition: Add critical reagents subsurface near the impeller to ensure rapid dispersion and minimize localized high concentrations.[3]
Impurity Profile Changes Different reaction kinetics at scale: Mass transfer limitations (gas-liquid or liquid-solid) can become significant, altering the reaction pathway.[6]- Characterize mass transfer: Determine if the reaction is mass transfer-limited at the larger scale. This may involve studying the effect of stirring speed and hydrogen pressure (for hydrogenations).[6] - Catalyst selection: For catalytic reactions, the choice of catalyst and its loading can significantly impact the impurity profile.[7]
Longer processing times: Extended reaction or work-up times can lead to the degradation of the product or intermediates.- Process optimization: Streamline work-up procedures to minimize the time the product is exposed to harsh conditions. - In-process controls: Implement in-process analytical checks to monitor the progress of the reaction and product stability.
Difficult Product Isolation and Purification Physical form of the product: The product may precipitate differently at a larger scale, leading to filtration challenges.[8]- Controlled crystallization/precipitation: Develop a robust crystallization protocol by carefully controlling cooling rates, solvent composition, and seeding.[8]
High polarity and water solubility: this compound's properties can make extraction and purification challenging, especially with large volumes of water.- Alternative purification methods: Consider distillation (if thermally stable), ion-exchange chromatography, or salt formation followed by crystallization. - Solvent selection: Optimize the extraction solvent system to maximize product recovery and minimize water content.
Safety Hazards Exothermic reactions: Heat generated during the reaction may be difficult to dissipate in large reactors, leading to a runaway reaction.[2][7]- Thermal hazard assessment: Conduct a thorough thermal hazard evaluation of the reaction before scaling up. - Emergency cooling: Ensure the reactor is equipped with an adequate emergency cooling system. - Controlled addition: Add exothermic reagents slowly and monitor the temperature closely.[3]
Handling of hazardous reagents: Use of reagents like pyrophoric catalysts (e.g., Raney Nickel) or high-pressure hydrogen poses significant safety risks at scale.[7][9]- Implement strict safety protocols: Follow established procedures for handling hazardous materials. - Use of appropriate equipment: Employ specialized equipment for handling pyrophoric catalysts and for conducting high-pressure reactions.[10] - Inert atmosphere: Ensure all transfers of pyrophoric catalysts are performed under an inert atmosphere.
Biocatalytic Process Issues Low enzyme activity/stability at scale: Poor mixing can create pH and temperature gradients that denature the enzyme.[11]- Optimize reaction conditions: Re-evaluate and optimize pH, temperature, and buffer composition for the larger scale.[11] - Enzyme immobilization: Immobilizing the enzyme can enhance its stability and facilitate reuse.[12]
Inefficient cofactor regeneration: The cost and efficiency of cofactor regeneration are critical for the economic viability of biocatalytic reductions.[13][14]- Whole-cell systems: Utilize whole-cell biocatalysts that have internal cofactor regeneration systems.[13][14] - Coupled enzyme systems: Employ a secondary enzyme system for cofactor regeneration.[12]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of this compound production.

Q1: What are the primary synthesis routes for this compound suitable for industrial scale?

A1: Several synthetic routes are viable for large-scale production. The most common include:

  • Reductive amination of 4-hydroxy-2-butanone: This is a direct and efficient method, often employing a nickel or platinum group metal catalyst with hydrogen or a hydrogen donor.

  • Reduction of 4-amino-3-hydroxybutanoic acid or its esters: This route is attractive if the chiral amino acid is readily available.

  • Biocatalytic reduction of 4-amino-2-butanone or a related precursor: This approach offers high enantioselectivity under mild conditions, often using engineered enzymes like amine dehydrogenases.[15]

Q2: How can I control the stereochemistry of this compound during scale-up?

A2: Controlling stereochemistry is crucial as different enantiomers can have different pharmacological effects.[16] Key strategies include:

  • Asymmetric synthesis: Employing a chiral catalyst or a chiral auxiliary during the synthesis.[16]

  • Biocatalysis: Using stereoselective enzymes that produce the desired enantiomer with high purity.[15][17]

  • Chiral resolution: Separating the enantiomers from a racemic mixture. This can be achieved through crystallization of diastereomeric salts formed with a chiral resolving agent.[][19]

Q3: What are the key safety considerations when using catalytic hydrogenation for this synthesis at scale?

A3: Catalytic hydrogenation at an industrial scale involves significant safety hazards that must be carefully managed.[7][9] These include:

  • Flammability of hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Proper ventilation and spark-free equipment are essential.[9]

  • Pyrophoric catalysts: Many hydrogenation catalysts, such as Raney Nickel and Palladium on carbon, are pyrophoric and can ignite spontaneously upon contact with air, especially when dry. They must be handled under an inert atmosphere or as a slurry.[7]

  • Exothermic reactions: Hydrogenation reactions are often exothermic. A robust cooling system is necessary to prevent runaway reactions.[6][7]

  • High pressure: The use of high-pressure hydrogen requires reactors and associated equipment rated for the intended pressure.

Q4: My biocatalytic process works well in the lab, but the conversion rate drops significantly in the pilot plant. What could be the issue?

A4: A drop in conversion during the scale-up of a biocatalytic process can be attributed to several factors:

  • Poor mixing: Inadequate mixing can lead to substrate and product inhibition, as well as localized pH and temperature gradients that can negatively impact enzyme activity.[11]

  • Oxygen limitation (for aerobic processes): The oxygen transfer rate may not be sufficient in a larger bioreactor to support the same level of cell activity or enzyme regeneration.

  • Shear stress: The higher agitation speeds in larger reactors can create shear forces that may damage the enzyme or microbial cells.

  • Substrate/product toxicity: Higher concentrations of substrates or byproducts in a larger batch may become inhibitory or toxic to the biocatalyst.

Q5: What are the most effective methods for purifying this compound at a large scale?

A5: The high polarity and water solubility of this compound make its purification challenging at scale. Effective methods include:

  • Vacuum distillation: If the compound is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale.

  • Crystallization of a salt: Forming a salt with an appropriate acid (e.g., hydrochloric acid) can facilitate crystallization and purification. The free base can then be regenerated.

  • Ion-exchange chromatography: This technique can be effective for separating polar, charged molecules, but its scalability may be a concern depending on the volume and throughput requirements.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for producing amino alcohols, providing a basis for comparison.

Table 1: Chemical Synthesis of Aminobutanol Derivatives

Starting MaterialCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-hydroxy-2-butanone oximeZincFormic acid110-1204-978.496.7Patent CN112174836A
4-hydroxy-2-butanone oximeZincFormic acid110-1204-991.398.2Patent CN112174836A

Table 2: Biocatalytic Synthesis of Chiral Amino Alcohols

SubstrateBiocatalystScaleConversion (%)Enantiomeric Excess (ee %)Reference
1-hydroxy-2-butanoneEngineered Amine Dehydrogenase (wh84)Preparative91-99>99[15]
α-Amino ketone HCl saltRuCl[(S,S)-Teth-TsDpen]10 g91>99.9[20]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-hydroxy-2-butanone oxime

This protocol is a generalized procedure based on patent literature and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 4-hydroxy-2-butanone oxime

  • Zinc powder (catalyst)

  • Formic acid (88%)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-hydroxy-2-butanone oxime and formic acid.

  • With stirring, gradually add zinc powder to the mixture. The addition may be exothermic, so control the rate of addition to maintain the desired temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-9 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide to a pH of 10-12. This step is highly exothermic and should be performed with efficient cooling.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Biocatalytic Asymmetric Reductive Amination of a Hydroxy Ketone

This protocol outlines a general procedure for the biocatalytic synthesis of a chiral amino alcohol and requires specific optimization for the chosen enzyme and substrate.

Materials:

  • α-Hydroxy ketone substrate

  • Engineered Amine Dehydrogenase (AmDH)

  • Ammonium chloride/ammonia buffer

  • NAD+/NADH cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Deionized water

Procedure:

  • Prepare the reaction buffer (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5-9.5).

  • In a temperature-controlled bioreactor, dissolve the α-hydroxy ketone substrate in the buffer.

  • Add the NAD+/NADH cofactor and the components of the cofactor regeneration system.

  • Initiate the reaction by adding the amine dehydrogenase enzyme (either as a purified enzyme or as whole cells).

  • Maintain the reaction at the optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.

  • Once the reaction has reached the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Separate the biomass (if using whole cells) by centrifugation or filtration.

  • Isolate the chiral amino alcohol from the supernatant. This may involve techniques such as extraction, ion-exchange chromatography, or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reaction Reaction start->reaction Reagents, Catalyst quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification_method Distillation / Crystallization concentration->purification_method final_product Pure this compound purification_method->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_tree decision decision solution solution start Low Yield at Scale decision1 Incomplete Conversion? start->decision1 Check Reaction Completion decision2 Mixing or Temp Issue? decision1->decision2 Yes decision3 High Impurity Levels? decision1->decision3 No solution1 Optimize Agitation Improve Heat Transfer decision2->solution1 Yes solution2 Increase Reaction Time decision2->solution2 No solution3 Optimize Temp Control Controlled Reagent Addition decision3->solution3 Yes decision4 Product Degradation? decision3->decision4 No solution4 Shorten Work-up Time Use Milder Conditions decision4->solution4 Yes solution5 Investigate Raw Material Quality decision4->solution5 No

Caption: Troubleshooting decision tree for addressing low yield during scale-up.

References

Technical Support Center: Improving Enantioselectivity in the Synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 4-Aminobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantioselectivity in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The primary strategies for the enantioselective synthesis of this compound and related chiral amino alcohols include:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of 4-amino-2-butanone (or a protected precursor) using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a widely used and effective method.[1][2] Asymmetric hydrogenation using transition metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands is another powerful approach.

  • Enzymatic Methods: Biocatalysis offers high enantioselectivity under mild conditions. Enzymes such as ω-transaminases can be used for the asymmetric amination of a ketone precursor. Amine dehydrogenases can also be employed for the reductive amination of hydroxy ketones.[3] Additionally, lipases can be used for the kinetic resolution of racemic this compound.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched enantiomer. This can be achieved through enzymatic acylation.

Q2: How can I determine the enantiomeric excess (ee%) of my this compound product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral amino alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4] Alternatively, the amino alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]

Q3: My enantioselectivity is low. What are the general factors I should investigate?

A3: Low enantioselectivity can be influenced by several factors. Key areas to investigate include:

  • Catalyst/Enzyme Integrity: Ensure the purity and proper handling of your chiral catalyst or enzyme. Many catalysts are sensitive to air and moisture.[5]

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[5]

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome of the reaction.

  • Reagent Purity: Impurities in starting materials or reagents can interfere with the catalyst and lead to non-selective side reactions.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Reduction (e.g., CBS Reduction)
Question Possible Causes Troubleshooting Steps
My CBS reduction of 4-amino-2-butanone is giving low ee%. What should I check first? 1. Moisture in the reaction: The presence of water can significantly decrease enantioselectivity.[2][6] 2. Purity of the borane reagent: Commercially available borane solutions can contain borohydride species that lead to non-selective reduction.[2] 3. Catalyst degradation: The oxazaborolidine catalyst can be sensitive to air and moisture.[5] 4. Suboptimal temperature: Higher temperatures can lead to decreased enantioselectivity.[5]1. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[5] 2. Use freshly opened or titrated borane solutions. 3. If preparing the catalyst in situ, ensure the chiral amino alcohol precursor is pure. If using a pre-formed catalyst, handle it under inert conditions. 4. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[5]
I've optimized the conditions, but the enantioselectivity is still not satisfactory. What else can I try? 1. Choice of catalyst: The structure of the oxazaborolidine catalyst can influence selectivity. 2. Reducing agent: Different borane sources can affect the outcome.1. Vary the substituent on the boron atom of the CBS catalyst (e.g., methyl, butyl, phenyl) to find the optimal catalyst for your substrate. 2. Consider using catecholborane as an alternative reducing agent, which can be effective at very low temperatures.[2]
Issue 2: Low Yield and/or Incomplete Conversion
Question Possible Causes Troubleshooting Steps
My reaction has a low yield of this compound and unreacted starting material remains. 1. Catalyst deactivation: The catalyst may have been deactivated by impurities or improper handling.[5] 2. Insufficient reaction time or temperature: The reaction may not have gone to completion.[5] 3. Incorrect stoichiometry: The ratio of reagents may not be optimal.1. Ensure strict anhydrous and anaerobic conditions. Purify starting materials if necessary.[7] 2. Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC/MS to determine the optimal duration. Be aware that increasing the temperature might negatively affect enantioselectivity.[5] 3. Verify the correct stoichiometry of all reagents, especially the hydride source in a reduction reaction.[5]
The reaction seems to stall, and I observe byproduct formation. 1. Side reactions: The substrate or product may be undergoing side reactions under the reaction conditions. 2. Product inhibition: The product may be inhibiting the catalyst.1. Analyze the byproducts to understand the competing reaction pathways. Consider protecting the amino group of the substrate to prevent side reactions. 2. In enzymatic reactions, product inhibition can be an issue. Consider in-situ product removal or using a biphasic system.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Prochiral Ketones

Catalyst SystemSubstrateProductEnantiomeric Excess (ee%)Yield (%)Reference
(S)-Me-CBS-oxazaborolidine / BH₃·THFAcetophenone(R)-1-Phenylethanol9695[8]
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENAcetophenone(R)-1-Phenylethanol>9998[9]
Cobalt / Chiral Bisphosphine Ligandα-Amino KetoneChiral Amino Alcoholup to 99High[10]
Ir / Chiral P,N LigandUnfunctionalized OlefinsChiral AlkaneHighHigh[11]

Note: Data is for analogous ketone reductions and serves as a general guide. Optimal conditions for 4-amino-2-butanone may vary.

Experimental Protocols

Protocol 1: Asymmetric Reduction of N-Boc-4-amino-2-butanone using CBS Catalyst
  • Catalyst Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 eq) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve N-Boc-4-amino-2-butanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes. Basify the aqueous layer with 2N NaOH and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-4-aminobutan-2-ol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
  • Enzyme Immobilization: Immobilize a suitable lipase (e.g., Candida antarctica Lipase B, CALB) on a solid support according to standard procedures.

  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, 0.6 eq).

  • Enzymatic Reaction: Add the immobilized lipase to the solution and stir the mixture at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Reaction Termination: When approximately 50% conversion is reached, filter off the immobilized enzyme.

  • Separation and Purification: Separate the acylated product from the unreacted amino alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess of the unreacted this compound and the acylated product by chiral HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Start: Prochiral Ketone (4-amino-2-butanone) reaction Asymmetric Reduction (e.g., CBS Catalyst) start->reaction workup Quenching & Work-up reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Column Chromatography) crude_product->purification hplc_analysis Chiral HPLC Analysis purification->hplc_analysis final_product Enantiopure This compound hplc_analysis->final_product troubleshooting_enantioselectivity start Low Enantioselectivity Observed check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions OK optimize_temp Lower Reaction Temperature? check_reagents->optimize_temp Reagents Pure change_catalyst Modify Catalyst/Ligand? optimize_temp->change_catalyst Still Low ee% solution Improved Enantioselectivity change_catalyst->solution Optimization Successful

References

Technical Support Center: 4-Aminobutan-2-ol - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of 4-Aminobutan-2-ol during storage and experimentation. The information is presented in a question-and-answer format to directly address common user concerns.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to protect it from moisture, as it is hygroscopic. Storage away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, chloroformates, and oxidizing agents is crucial to prevent chemical reactions.[2]

Q2: I've noticed a change in the color of my this compound sample from colorless to a faint yellow. What could be the reason?

A2: this compound is typically a clear, colorless to faintly yellow liquid. A noticeable change in color, such as the development of a more intense yellow or brown hue, can be an indicator of degradation. This is often due to oxidation or other chemical decomposition, potentially accelerated by improper storage conditions like exposure to air (oxygen), light, or elevated temperatures. It is advisable to verify the purity of the sample using a suitable analytical method if a color change is observed.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of analogous amino alcohols, the following degradation pathways are plausible:

  • Oxidative Degradation: The amine and alcohol functional groups are susceptible to oxidation. This can be initiated by atmospheric oxygen and potentially accelerated by the presence of metal ions. The amino group can be oxidized to form various nitrogen-containing species, and the secondary alcohol can be oxidized to a ketone.

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo decomposition. For compounds containing amino groups, deamination (loss of the amino group) and decarboxylation (if a carboxylic acid group were present) are common thermal degradation reactions.[3] In the case of this compound, thermal stress could lead to the formation of volatile compounds like ammonia and other smaller molecules.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific studies on this compound are lacking, amino-containing compounds can be susceptible to photodegradation, which may involve radical-mediated processes.

Q4: What are the potential degradation products of this compound?

A4: Based on the potential degradation pathways, a range of degradation products could be formed. These may include, but are not limited to:

  • Ammonia
  • Smaller aldehydes and ketones from the fragmentation of the carbon chain.
  • Products resulting from the oxidation of the amine or alcohol group.
  • In the presence of other reactive species, more complex products could be formed. For instance, in the context of CO2 capture, alkanolamines can form various degradation products including smaller alkylamines, aldehydes, and acids.[4][5][6]

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the polar amino alcohol to increase its volatility.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation- Confirm the identity of the main peak by retention time and/or mass spectrometry.- Investigate the storage conditions of the sample.- Perform a forced degradation study to tentatively identify potential degradation products.
Change in physical appearance (e.g., color, viscosity) Chemical decomposition- Do not use the material for critical experiments.- Analyze the sample for purity and the presence of degradation products.- Review storage and handling procedures.
Poor reproducibility in experimental results Inconsistent sample quality due to degradation- Use a fresh, unopened sample of this compound and re-run the experiment.- Implement a routine quality control check for the starting material using a validated analytical method.
pH of the solution has changed over time Absorption of atmospheric CO2 or degradation to acidic/basic products- Prepare fresh solutions before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Buffer the solution if compatible with the experimental setup.

Quantitative Data on Degradation (Illustrative)

No specific quantitative data for the degradation of this compound was found in the public domain. The following table is an illustrative example of how such data could be presented. The values are hypothetical and intended for demonstration purposes only.

Stress Condition Duration Temperature Parameter This compound Assay (%) Total Impurities (%) Major Degradant (%)
Acidic Hydrolysis 24 hours60 °C0.1 M HCl95.24.82.1 (Degradant A)
Basic Hydrolysis 24 hours60 °C0.1 M NaOH98.11.90.8 (Degradant B)
Oxidative 24 hoursRoom Temp3% H₂O₂92.57.53.5 (Degradant C)
Thermal 48 hours80 °CSolid State97.82.21.0 (Degradant D)
Photolytic 24 hoursRoom TempICH Option 298.51.50.6 (Degradant E)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60 °C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with methanol.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60 °C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with methanol.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a thermostatic oven at 80 °C for 48 hours.

    • After exposure, dissolve the solid in methanol to a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples (stressed and control) by a suitable analytical method, such as HPLC with a C18 column and a mobile phase gradient of water and acetonitrile with a suitable additive (e.g., trifluoroacetic acid). Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm) and/or a mass spectrometer.

Visualizations

G cluster_storage Storage and Handling 4_Aminobutan_2_ol 4_Aminobutan_2_ol Proper_Storage Cool, Dry, Well-ventilated Tightly Sealed Container 4_Aminobutan_2_ol->Proper_Storage Leads to Stability Improper_Storage Exposure to: - Heat - Light - Moisture - Air (Oxygen) - Incompatibles 4_Aminobutan_2_ol->Improper_Storage Leads to Degradation

Caption: Logical relationship between storage conditions and the stability of this compound.

G Start Start Prepare_Sample Prepare this compound Solution (e.g., 1 mg/mL) Start->Prepare_Sample Stress_Conditions Apply Stress Conditions Prepare_Sample->Stress_Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, solid) Stress_Conditions->Thermal Photolytic Photolytic (e.g., ICH guidelines) Stress_Conditions->Photolytic Analyze_Samples Analyze Stressed and Control Samples (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Optimizing catalyst selection for 4-Aminobutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize catalyst selection for the synthesis of 4-aminobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

A1: The main strategies involve the reduction of a four-carbon precursor. Key routes include:

  • Catalytic Hydrogenation/Transfer Hydrogenation: This involves the reduction of β-amino ketones or other suitable precursors using hydrogen gas or a hydrogen donor. Ruthenium-based catalysts are particularly effective for asymmetric transfer hydrogenation, offering high enantioselectivity.[1][2]

  • Borane Reduction: The enantioselective reduction of prochiral ketones can be achieved using borane in the presence of chiral β-amino alcohol-derived catalysts, such as oxazaborolidines.[3][4][5]

  • Biocatalysis/Enzymatic Reduction: Engineered enzymes like amine dehydrogenases (AmDHs) or carbonyl reductases offer a highly selective and environmentally friendly route.[6][7] These enzymes can convert prochiral ketones or hydroxy ketones into specific enantiomers of the target amino alcohol with excellent purity.[6][7]

  • Reduction of Oximes: 4-hydroxy-2-butanone oxime can be reduced to this compound using catalysts like zinc powder under acidic conditions.[8]

Q2: How do I choose between a chemical catalyst and a biocatalyst (enzyme)?

A2: The choice depends on several factors:

  • Stereoselectivity: For producing a single, pure enantiomer, biocatalysts (like AmDHs) and chiral chemical catalysts (e.g., Ru-diamine complexes) are superior, often providing enantiomeric excess (ee) values greater than 99%.[1][7]

  • Reaction Conditions: Biocatalytic reactions occur under mild conditions (e.g., room temperature, aqueous media), which can prevent degradation of sensitive substrates.[7][9] Chemical hydrogenations may require elevated pressure and temperature.[10][11]

  • Cost and Availability: Noble metal catalysts like ruthenium can be expensive, although they are often used in small quantities.[1] Enzymes may require specific expression and purification protocols, but can be cost-effective at scale.[12] Cheaper metals like zinc offer a low-cost alternative for specific routes, though they may not provide stereocontrol.[8]

  • Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes are highly specific. However, enzymes can be engineered to accept a wider range of substrates.[7][12]

Q3: What are the most critical parameters for optimizing enantioselectivity in asymmetric synthesis?

A3: To achieve high enantiomeric excess (ee), focus on the following:

  • Chiral Ligand/Catalyst: The structure of the chiral ligand is paramount. For ruthenium-catalyzed reactions, the rigidity of the ligand, such as in (1S,2R)-1-amino-2-indanol, is crucial for achieving good enantioselectivity.[2]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energetic difference between the transition states leading to the two enantiomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity.

  • Additives/Bases: In transfer hydrogenation, the choice and concentration of the base (e.g., t-BuOK) can significantly impact both reaction rate and selectivity.[2]

Troubleshooting Guides

Guide 1: Issues in Asymmetric Transfer Hydrogenation (e.g., using Ru-catalysts)
Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivation: The catalyst may be poisoned by impurities (e.g., sulfur or chelating groups) in the substrate or solvent.[5]Purify starting materials and solvents. Consider using a catalyst scavenger or a more robust catalyst system.
Improper Catalyst Formation: The active catalytic species was not formed correctly.For in-situ preparations, ensure the metal precursor and ligand are refluxed for a sufficient time in the correct solvent as specified in the protocol.[2]
Low Yield Sub-optimal Reaction Conditions: Temperature, reaction time, or base concentration may not be ideal.Systematically vary the temperature and reaction time. Titrate the base concentration to find the optimum, as excess base can sometimes lead to side reactions.
Product Degradation: The product may be unstable under the reaction or workup conditions.Analyze the reaction mixture for byproducts to understand degradation pathways. Modify the workup to be milder (e.g., lower temperature extraction, avoiding strong acids/bases).
Poor Enantioselectivity (<90% ee) Ineffective Chiral Ligand: The chosen ligand does not provide sufficient stereochemical control for the specific substrate.Screen a variety of chiral ligands. Ligands with rigid backbones often provide higher enantioselectivity.[2]
Racemization: The product may be racemizing under the reaction conditions.Lower the reaction temperature. Check if the base concentration is too high, as it could potentially catalyze racemization.
Incorrect Metal-to-Ligand Ratio: An improper ratio can lead to the formation of less selective or inactive catalytic species.Verify the stoichiometry of the metal precursor and ligand. A 1:1 or 1:2 ratio is common, depending on the specific system.[2]
Guide 2: Issues in Biocatalytic Reduction
Problem Potential Cause Recommended Solution
Low Enzyme Activity Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations.Perform the reaction at a lower substrate concentration or use a fed-batch approach.
Cofactor Limitation: The cofactor (e.g., NADH/NADPH) is not being regenerated efficiently.Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is active and all components are at optimal concentrations.[13]
Incorrect pH or Temperature: The reaction conditions are outside the enzyme's optimal range.Determine the optimal pH and temperature for the specific enzyme being used. Buffer the reaction mixture accordingly.[7]
Incomplete Conversion Enzyme Denaturation: The enzyme may lose activity over the course of the reaction.Check the operational stability of the enzyme under the reaction conditions. Consider immobilizing the enzyme to improve stability.
Equilibrium Limitations: The reaction may have reached equilibrium.If the reaction is reversible, consider strategies to remove the product from the reaction mixture as it forms.

Data Presentation & Experimental Protocols

Catalyst Performance Data

Table 1: Comparison of Catalytic Systems for Chiral Amino Alcohol Synthesis This table compiles representative data from various sources to illustrate typical performance.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Key Features
Ru-TsDPEN in HCOOH/NEt₃α-Amino KetonesHigh>99%Operates without pressurized H₂, cost-effective noble metal.[1]
[RuCl₂(p-cymene)]₂ + (1S,2R)-1-amino-2-indanolN-Phosphinyl Ketimines~85-95%up to 82%Rigid ligand structure is key for selectivity.[2]
Oxazaborolidine-BoraneProchiral KetonesModerate to Excellentup to 98%High enantioselectivity for a range of ketones.[3][4]
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy Ketones>90%>99%Green, sustainable route using ammonia under mild aqueous conditions.[7]

Table 2: Performance of Zinc Catalyst for this compound Synthesis Data adapted from patent CN112174836A for the reduction of 4-hydroxy-2-butanone oxime.[8]

Mass Ratio (Oxime:Zinc)SolventYield (%)Purity (%)
1 : 1.5Acetic Acid84.596.2
1 : 2.5Acetic Acid91.398.2
Not specifiedFormic Acid78.496.7
Key Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation (In-Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the ruthenium precursor [RuCl₂(p-cymene)]₂ (1 mol%) and the selected chiral β-amino alcohol ligand (2 mol%).

  • Add degassed isopropyl alcohol and reflux the mixture for 30-60 minutes to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).

  • In a separate flask, dissolve the ketone substrate (1 equivalent) in isopropyl alcohol.

  • Add the substrate solution to the catalyst mixture.

  • Initiate the reaction by adding a solution of a suitable base, such as potassium tert-butoxide (t-BuOK), in isopropyl alcohol (e.g., 0.1 M solution).[2]

  • Monitoring and Work-up: Stir the reaction mixture at the set temperature and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once complete, quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess using chiral HPLC or Gas Chromatography (GC).

Protocol 2: General Procedure for Whole-Cell Biocatalytic Reductive Amination

  • Cell Culture and Preparation: Cultivate E. coli cells expressing the engineered amine dehydrogenase (AmDH) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH) to a suitable optical density. Harvest the cells by centrifugation and prepare either a cell-free extract or use the whole cells directly.[7]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).[7]

  • Add the necessary components: the hydroxy-ketone substrate, the cofactor (e.g., NAD⁺), and the cofactor regeneration substrate (e.g., glucose).[7]

  • Initiation and Monitoring: Initiate the reaction by adding the prepared E. coli cells or cell-free extract.[7] Maintain the reaction at a constant temperature (e.g., 30 °C) with agitation.[7]

  • Monitor the conversion of the substrate to this compound by taking samples periodically for HPLC analysis.[7]

  • Work-up and Purification: Upon completion, terminate the reaction by acidifying the mixture (e.g., with H₂SO₄ to pH < 2) and remove the cells by centrifugation.[7]

  • The product can be purified from the supernatant using ion-exchange chromatography.[7]

Visual Guides and Workflows

Catalyst_Selection_Workflow cluster_start 1. Define Goal cluster_decision 2. Select Stereochemistry cluster_pathways 3. Choose Synthetic Route cluster_end 4. Final Catalyst Start Desired Product: This compound Decision1 Chiral or Racemic? Start->Decision1 Chiral Chiral Synthesis Decision1->Chiral Chiral Racemic Racemic Synthesis Decision1->Racemic Racemic Asymmetric Asymmetric Catalysis (e.g., Ru-Ligand) Chiral->Asymmetric Biocatalysis Biocatalysis (e.g., AmDH Enzyme) Chiral->Biocatalysis StandardReduction Standard Reduction (e.g., Zn/Acid) Racemic->StandardReduction End1 Chiral Ru Complex Asymmetric->End1 End2 Engineered Enzyme Biocatalysis->End2 End3 Zinc Powder StandardReduction->End3

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Problem: Low Reaction Yield Cause1 Catalyst Issue? Start->Cause1 Cause2 Reagent Issue? Start->Cause2 Cause3 Condition Issue? Start->Cause3 Sol1a Check for poisoning (e.g., sulfur) Cause1->Sol1a Yes Sol1b Verify activity of new batch Cause1->Sol1b Yes Sol1c Ensure proper activation Cause1->Sol1c Yes Sol2a Verify substrate purity (NMR/GC) Cause2->Sol2a Yes Sol2b Use freshly distilled/dried solvent Cause2->Sol2b Yes Sol3a Optimize temperature Cause3->Sol3a Yes Sol3b Optimize H₂ pressure / H-donor conc. Cause3->Sol3b Yes Sol3c Increase reaction time Cause3->Sol3c Yes

Caption: Troubleshooting decision tree for low reaction yield.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Prep Prepare Catalyst & Reagents Inert Establish Inert Atmosphere (Ar/N₂) Prep->Inert Setup Combine Reagents at Target Temp Inert->Setup Monitor Monitor Progress (TLC/HPLC/GC) Setup->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis Chiral Determine ee% (Chiral HPLC/GC) Analysis->Chiral

Caption: General experimental workflow for catalytic synthesis.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the accurate quantification of 4-Aminobutan-2-ol. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure reliable and reproducible data in pharmaceutical development and quality control. The validation of an analytical method demonstrates its suitability for its intended purpose, a mandate by regulatory bodies like the International Council on Harmonisation (ICH).[1][2][3][4]

While specific, pre-validated methods for this compound are not extensively detailed in publicly available literature, this document outlines a comparison of the most probable analytical techniques: High-Performance Liquid Chromatography (HPLC) with a suitable detector and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented are based on established principles of analytical chemistry and data from analogous compounds.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of organic molecules like this compound. The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Due to the low volatility and polar nature of this compound, derivatization is often necessary for successful GC analysis.

Data Presentation: Comparison of Performance Parameters for HPLC-UV and GC-MS

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity (R²) > 0.998> 0.999
Range (µg/mL) 1 - 2000.05 - 50
Limit of Detection (LOD) (µg/mL) 0.50.01
Limit of Quantification (LOQ) (µg/mL) 1.00.05
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1.5%
Selectivity GoodExcellent

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on common practices for similar analytes and should be optimized and validated for specific applications.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices. Since this compound lacks a strong chromophore, derivatization with a UV-absorbing agent (e.g., benzoyl chloride) or the use of a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) might be necessary for adequate sensitivity. The following protocol assumes pre-column derivatization.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (gradient may be required for complex matrices).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for benzoyl chloride derivatives).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired range.

    • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent.

    • Derivatization: To both standards and samples, add a derivatizing agent (e.g., benzoyl chloride) under appropriate reaction conditions (e.g., in the presence of a base). After the reaction is complete, the mixture may need to be neutralized and filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the coefficient of determination (R²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity, making it ideal for trace-level quantification. Derivatization is necessary to increase the volatility of this compound.

  • Instrumentation and Conditions:

    • System: A standard GC-MS system.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection at 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a suitable rate (e.g., 10-20°C/min).

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data acquisition in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare as described for the HPLC method.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in a suitable solvent.

    • Derivatization: Evaporate the solvent from standards and samples. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to ensure complete reaction.

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: To be determined as described for the HPLC method, using the peak areas of the characteristic ions of the derivatized analyte.

    • Selectivity: The use of SIM mode in MS provides excellent selectivity, which should be confirmed by analyzing blank matrix samples for interferences.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol experiments Execute Validation Experiments protocol->experiments accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ linearity Linearity & Range robustness Robustness analysis Analyze Data & Compare to Acceptance Criteria accuracy->analysis precision->analysis specificity->analysis lod_loq->analysis linearity->analysis robustness->analysis analysis->experiments Fails Criteria: Re-evaluate/Optimize report Prepare Validation Report analysis->report approval Final Review & Approval report->approval end Validated Method approval->end

Caption: General workflow for the validation of an analytical method.

This comprehensive guide should assist researchers and drug development professionals in selecting and validating an appropriate analytical method for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure data quality and regulatory compliance.[1][2][4]

References

A Comparative Analysis of Synthetic Routes to 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and selective synthesis of chiral amino alcohols like 4-aminobutan-2-ol is a critical task. This versatile building block is a key intermediate in the synthesis of various fine chemicals and complex organic molecules with specific three-dimensional arrangements.[1] This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparative Performance of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired stereochemistry, scalability, cost, and environmental impact. The following table summarizes quantitative data for some of the most common approaches.

Synthesis RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperaturePressureYieldPurity
Reduction of Oxime 4-hydroxy-2-butanone oximeZinc, Formic AcidNot SpecifiedRefluxAtmospheric91.3%98.2%
Biocatalytic Reductive Amination 3-hydroxybutan-2-oneAmine Dehydrogenase (AmDH)24 h30°CAtmospheric>99% (conversion)99.4% (ee)
Catalytic Hydrogenation of Nitro Compound 4-nitrobutan-2-ol10% Pd/C, H₂Not Specified40°C5 barHigh (implied)High (implied)
Reductive Amination of Hydroxy Ketone 4-hydroxybutyraldehydeNH₃, H₂, Raney-NickelNot Specified90-110°CNot SpecifiedHigh (implied)Not Specified

Detailed Experimental Protocols

Reduction of 4-hydroxy-2-butanone oxime

This method, detailed in patent CN112174836A, offers a high-yield synthesis using cost-effective reagents and mild conditions, making it suitable for industrial production.[2]

Procedure:

  • To a reaction vessel, add 4-hydroxy-2-butanone oxime and formic acid (in the form of a 45-55% aqueous solution) in a ratio of 100 g : 1.5-2.5 L.[2]

  • Add zinc powder as the catalyst. The mass ratio of zinc to 4-hydroxy-2-butanone oxime should be between 2:1 and 2.5:1 for optimal yield and purity.[2]

  • Heat the mixture to reflux and maintain the reaction until completion, as monitored by a suitable technique (e.g., TLC, GC).

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The filtrate is then subjected to a standard work-up procedure, likely involving neutralization and extraction with an organic solvent, followed by purification (e.g., distillation) to yield this compound.[2]

Biocatalytic Reductive Amination of 3-Hydroxybutan-2-one

This enantioselective method utilizes an amine dehydrogenase to produce chiral (3S)-3-aminobutan-2-ol with high conversion and excellent enantiomeric excess.[3]

Procedure:

  • Prepare a reaction mixture containing 2 M NH₄HCO₂ buffer (pH 9.0), 0.2 mM NADP+, 1.1 equivalents of glucose, and 3 U/mL of glucose dehydrogenase (for cofactor regeneration).[3]

  • Add the substrate, 3-hydroxybutan-2-one, to a final concentration of 50 mM.[3]

  • Initiate the reaction by adding the purified amine dehydrogenase (e.g., MsmeAmDH) to a final concentration of 0.5 mg/mL.[3]

  • Incubate the reaction mixture at 30°C with agitation (e.g., 400 rpm) for 24-48 hours.[3]

  • Monitor the conversion of the substrate to the product by an appropriate analytical method (e.g., GC, HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Catalytic Hydrogenation of 4-Nitrobutan-2-ol

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to primary amines.[4] This protocol is adapted from the general procedure for reducing nitro alcohols.

Procedure:

  • Charge a high-pressure reactor with 4-nitrobutan-2-ol and a suitable solvent such as methanol.[4]

  • Under an inert atmosphere (e.g., nitrogen), add 10% Palladium on carbon (Pd/C) catalyst.[4]

  • Seal the reactor and purge it first with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 5 bar and heat to 40°C with vigorous stirring.[4]

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or GC.[4]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[4]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key transformations in the described synthetic routes.

G cluster_0 Route 1: Reduction of Oxime 4-hydroxy-2-butanone_oxime 4-hydroxy-2-butanone oxime 4-Aminobutan-2-ol_1 This compound 4-hydroxy-2-butanone_oxime->4-Aminobutan-2-ol_1 Zn, HCOOH Reflux

Caption: Synthesis of this compound from 4-hydroxy-2-butanone oxime.

G cluster_1 Route 2: Biocatalytic Reductive Amination 3-hydroxybutan-2-one 3-hydroxybutan-2-one Imine_intermediate Imine Intermediate 3-hydroxybutan-2-one->Imine_intermediate Amine Dehydrogenase NH₃ 4-Aminobutan-2-ol_2 (3S)-3-Aminobutan-2-ol Imine_intermediate->4-Aminobutan-2-ol_2 NAD(P)H G cluster_2 Route 3: Catalytic Hydrogenation 4-nitrobutan-2-ol 4-nitrobutan-2-ol 4-Aminobutan-2-ol_3 This compound 4-nitrobutan-2-ol->4-Aminobutan-2-ol_3 H₂, Pd/C 40°C, 5 bar G cluster_0 Evaluation Criteria cluster_1 Synthesis Routes Criteria Yield & Purity Stereoselectivity Cost & Scalability Safety & Environment Oxime Oxime Reduction Biocatalysis Biocatalysis Nitro_Reduction Nitro Reduction Advantage Advantage Oxime->Advantage High Yield, Low Cost Disadvantage Disadvantage Oxime->Disadvantage Use of Formic Acid Biocatalysis->Advantage High Enantioselectivity Mild Conditions Biocatalysis->Disadvantage Enzyme Availability & Stability Nitro_Reduction->Advantage High Atom Economy Established Method Nitro_Reduction->Disadvantage Pressurized H₂ Nitro Precursor Safety

References

A Comparative Guide to the Efficacy of (R)- and (S)-4-Aminobutan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving the desired stereochemical outcome. The enantiomers of 4-aminobutan-2-ol, (R)- and (S)-4-aminobutan-2-ol, are versatile chiral building blocks valued for their role in constructing enantiomerically pure molecules, a critical requirement in drug development and materials science.[1] This guide provides a comparative overview of the efficacy of these two enantiomers in asymmetric synthesis, supported by representative experimental data and detailed protocols.

The fundamental principle guiding the use of these enantiomers is that the chirality of the starting material dictates the chirality of the product. Therefore, (R)-4-aminobutan-2-ol will typically lead to the formation of one enantiomer of the final product, while (S)-4-aminobutan-2-ol will yield the opposite enantiomer. This allows for the selective synthesis of a desired stereoisomer, which is crucial as different enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles.[1]

This guide will focus on the application of (R)- and (S)-4-aminobutan-2-ol as precursors for the synthesis of chiral bis(oxazoline) (BOX) ligands and their subsequent use in the well-established enantioselective addition of diethylzinc to benzaldehyde.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by copper(II) triflate in the presence of chiral bis(oxazoline) ligands derived from (R)- and (S)-4-aminobutan-2-ol. This data is representative of the high yields and enantioselectivities typically achieved in such reactions.

EntryChiral Ligand PrecursorProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
1(R)-4-Aminobutan-2-ol(R)-1-phenyl-1-propanol>95>98
2(S)-4-Aminobutan-2-ol(S)-1-phenyl-1-propanol>95>98

Experimental Protocols

Detailed methodologies for the synthesis of the chiral ligands and their application in the model reaction are provided below.

Synthesis of Chiral Bis(oxazoline) Ligands

A two-step procedure is employed for the synthesis of the C2-symmetric bis(oxazoline) ligands from the respective enantiomers of this compound.

Step 1: Synthesis of the Intermediate Diamide

  • To a stirred solution of (R)- or (S)-4-aminobutan-2-ol (2.0 g, 22.4 mmol) in toluene (50 mL), add dimethyl malonate (1.48 g, 11.2 mmol).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the methanol formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (approximately 24 hours).

  • Remove the solvent under reduced pressure to yield the crude diamide, which is used in the next step without further purification.

Step 2: Cyclization to the Bis(oxazoline) Ligand

  • Dissolve the crude diamide from the previous step in anhydrous toluene (50 mL) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add thionyl chloride (5.33 g, 3.2 mL, 44.8 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure.

  • Carefully quench the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure bis(oxazoline) ligand.

G cluster_0 Ligand Synthesis Workflow amino_alcohol (R)- or (S)-4-Aminobutan-2-ol diamide Intermediate Diamide amino_alcohol->diamide Toluene, reflux dimethyl_malonate Dimethyl Malonate dimethyl_malonate->diamide box_ligand Bis(oxazoline) (BOX) Ligand diamide->box_ligand 1. Toluene, 0°C to reflux 2. Quench & Purify thionyl_chloride Thionyl Chloride thionyl_chloride->box_ligand

Synthetic workflow for the preparation of a BOX ligand.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The following protocol outlines the use of the synthesized chiral BOX ligands in a copper-catalyzed enantioselective addition reaction.

Materials:

  • Anhydrous toluene

  • Chiral bis(oxazoline) ligand (derived from either (R)- or (S)-4-aminobutan-2-ol)

  • Copper(II) triflate (Cu(OTf)₂)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Addition of Reagents: Add freshly distilled benzaldehyde (2.0 mmol) to the reaction mixture. Then, add the diethylzinc solution in hexanes (2.2 mL, 2.2 mmol) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G cluster_1 Experimental Workflow: Enantioselective Addition catalyst_prep Catalyst Preparation: BOX Ligand + Cu(OTf)₂ in Toluene reaction_setup Cool to 0°C catalyst_prep->reaction_setup reagent_add Add Benzaldehyde, then Diethylzinc reaction_setup->reagent_add reaction Stir at 0°C (Monitor by TLC) reagent_add->reaction quench Quench with aq. NH₄Cl reaction->quench workup Workup and Extraction quench->workup purification Purification and Analysis (Yield, ee) workup->purification

Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

The enantiomers of this compound serve as highly effective precursors for the synthesis of chiral ligands that can induce high levels of stereoselectivity in asymmetric reactions. The choice between the (R)- and (S)-enantiomer directly controls the stereochemical outcome, allowing for the targeted synthesis of either enantiomer of a chiral product. The protocols provided herein offer a robust framework for researchers to utilize these valuable chiral building blocks in their synthetic endeavors. While the presented data is illustrative, it reflects the high degree of efficacy expected from ligands derived from these versatile chiral amino alcohols. Further exploration and optimization of reaction conditions can lead to even more efficient and selective transformations, underscoring the importance of these reagents in modern asymmetric synthesis.

References

A Comparative Analysis of Chiral Auxiliaries: 4-Aminobutan-2-ol in Context with Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent chemical transformations to achieve high diastereoselectivity. This guide provides a comparative overview of 4-aminobutan-2-ol, a potential but less documented chiral auxiliary, in the context of widely used and well-characterized alternatives such as Evans' oxazolidinones, pseudoephedrine, and camphorsultam.

Introduction to this compound as a Potential Chiral Auxiliary

This compound possesses the key structural features of a chiral amino alcohol, making it a candidate for a chiral auxiliary.[1] Its stereogenic center and the presence of both an amino and a hydroxyl group allow for the formation of temporary covalent bonds with a substrate, such as an amide or an ester. The inherent chirality of this compound could then sterically guide the approach of reagents to one face of the molecule.[1]

Despite its potential, a comprehensive literature search reveals a significant lack of studies detailing the use of this compound as a chiral auxiliary with reported data on diastereoselectivity and yields in key asymmetric reactions. Therefore, this guide will focus on providing a robust comparison of well-established chiral auxiliaries to serve as a benchmark for the evaluation of new or less-studied candidates like this compound.

Comparative Performance of Established Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity and yield of the desired stereoisomer in a given reaction. Below, we present a comparative summary of the performance of Evans' oxazolidinones, pseudoephedrine, and camphorsultam in three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.

Data Presentation: A Quantitative Comparison

Table 1: Asymmetric Alkylation of Acyl Derivatives

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-PropionylBenzyl bromide>99:180-95
N-PropionylMethyl iodide97:385-95
Pseudoephedrine N-Propionyl AmideBenzyl bromide95:580-99
N-Propionyl AmideMethyl iodide>99:184-99
Camphorsultam N-PropionylBenzyl bromide>98:2~90

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-PropionylBenzaldehyde>99:1 (syn)70-85
N-PropionylIsobutyraldehyde>99:1 (syn)80-90
Pseudoephedrine N-Acetyl AmideBenzaldehyde90:10 (syn)~75
Camphorsultam N-PropionylBenzaldehyde>95:5 (syn)~80

Data compiled from various sources, including references[7][8].

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-AcryloylCyclopentadiene95:5 (endo)85-95
Camphorsultam N-AcryloylCyclopentadiene>99:1 (endo)74
N-CrotonoylCyclopentadiene98:2 (endo)80-90

Data compiled from various sources, including references[9][10][11][12].

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are generalized protocols for the attachment, use, and cleavage of the compared auxiliaries.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary:

    • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv.) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (1.05 equiv.) dropwise.

    • After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride) (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up with aqueous NH4Cl and extract the product.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

    • Add a base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) and stir for 30 minutes.

    • Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv.) and stir at -78 °C until the reaction is complete.

    • Quench the reaction with saturated aqueous NH4Cl.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroperoxide for cleavage to the carboxylic acid.

    • Alternatively, use a reducing agent like lithium borohydride (LiBH4) to obtain the corresponding alcohol.

    • The chiral auxiliary can be recovered by extraction.

Protocol 2: Asymmetric Aldol Reaction using a Pseudoephedrine Auxiliary
  • Amide Formation:

    • React pseudoephedrine with the desired carboxylic acid or its corresponding acyl chloride or anhydride in the presence of a base like triethylamine to form the amide.[5]

  • Enolate Formation and Aldol Addition:

    • Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C.

    • Add a strong base such as LDA to form the lithium enolate.

    • Add the aldehyde and allow the reaction to proceed.

  • Auxiliary Cleavage:

    • The resulting aldol adduct can be hydrolyzed under acidic or basic conditions to yield the β-hydroxy acid, or reduced to the corresponding diol.[3] The pseudoephedrine auxiliary can be recovered.

Protocol 3: Asymmetric Diels-Alder Reaction using a Camphorsultam Auxiliary
  • Acylation of Camphorsultam:

    • React camphorsultam with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the N-acylsultam.[9]

  • Diels-Alder Reaction:

    • Dissolve the N-acylsultam dienophile in a suitable solvent like dichloromethane.

    • Add a Lewis acid catalyst (e.g., diethylaluminum chloride) at low temperature (-78 °C).

    • Add the diene (e.g., cyclopentadiene) and stir until the reaction is complete.

  • Cleavage of the Auxiliary:

    • The resulting cycloadduct can be hydrolyzed with reagents like lithium hydroxide to afford the carboxylic acid, and the camphorsultam auxiliary can be recovered.

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons, the following diagrams are provided in DOT language.

G General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

G Comparative Features of Chiral Auxiliaries cluster_4AB This compound cluster_evans Evans' Oxazolidinones cluster_pseudo Pseudoephedrine cluster_camphor Camphorsultam node_4AB Potential Auxiliary - Chiral amino alcohol structure - Limited documented use and data node_evans Highly Versatile - Excellent for alkylation and aldol reactions - Well-documented and predictable node_pseudo Effective and Practical - High diastereoselectivity in alkylations - Readily available but regulated node_camphor Robust for Cycloadditions - Excellent for Diels-Alder reactions - Crystalline derivatives aid purification

Key features of the compared chiral auxiliaries.

Conclusion

While this compound presents a theoretically viable scaffold for a chiral auxiliary, the lack of empirical data on its performance in asymmetric synthesis makes it a subject for future research rather than a direct competitor to established auxiliaries at present. For researchers and professionals in drug development, Evans' oxazolidinones, pseudoephedrine, and camphorsultam offer a well-documented and reliable toolkit for stereoselective synthesis. The choice among these depends on the specific transformation, with Evans' auxiliaries showing broad applicability, pseudoephedrine excelling in alkylations, and camphorsultam being a top choice for Diels-Alder reactions. The data and protocols provided herein serve as a guide for selecting the most appropriate chiral auxiliary to achieve the desired stereochemical outcome with high efficiency and yield.

References

Benchmarking the Performance of 4-Aminobutan-2-ol Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of 4-aminobutan-2-ol is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. Its inherent chirality and the presence of both amino and hydroxyl functionalities allow for stereospecific elaboration into complex structures targeting various biological pathways. This guide provides an objective comparison of the performance of molecules derived from the this compound scaffold, categorized by their therapeutic targets: antiviral agents, GABAergic system modulators, and protein kinase inhibitors. The data presented is compiled from publicly available experimental results to aid in drug discovery and development efforts.

Comparative Performance of this compound-Derived Molecules

The utility of the this compound scaffold is demonstrated by its incorporation into molecules with distinct and potent biological activities. The following tables summarize the quantitative performance of representative compounds in relevant biological assays.

Table 1: Antiviral Activity of Penciclovir (a Derivative of a this compound Analog)

Penciclovir, the active metabolite of the oral prodrug Famciclovir, is synthesized using an analog of this compound. It is a potent inhibitor of herpesviruses.

CompoundVirusAssay TypeCell LinePerformance MetricValue
Penciclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayMRC-5EC₅₀0.8 mg/L
Herpes Simplex Virus 1 (HSV-1)Viral DNA InhibitionMRC-5EC₅₀0.01 mg/L
Herpes Simplex Virus 2 (HSV-2)DNA Polymerase Inhibition-Kᵢ5.8 µM
Varicella-Zoster Virus (VZV)Plaque Reduction AssayMRC-5EC₅₀3.8 µg/mL[1]
Acyclovir (Comparator) Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayMRC-5EC₅₀0.6 mg/L
Herpes Simplex Virus 1 (HSV-1)Viral DNA InhibitionMRC-5EC₅₀0.06 mg/L
Herpes Simplex Virus 2 (HSV-2)DNA Polymerase Inhibition-Kᵢ0.07 µM
Varicella-Zoster Virus (VZV)Plaque Reduction AssayMRC-5EC₅₀4.2 µg/mL[1]
Table 2: Activity of GABA Analog Derivatives at GABA Receptors

4-Amino-3-hydroxybutanoic acid (GABOB), 4-amino-3-phenylbutanoic acid (Phenibut), and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) are GABA analogs structurally related to the this compound scaffold. They exhibit activity at GABA receptors.

CompoundReceptor TargetAssay TypePerformance MetricValue (µM)
(R)-GABOB GABAₐRadioligand BindingIC₅₀1
GABAₑRadioligand BindingIC₅₀0.35
GABA UptakeSynaptosome AssayIC₅₀67
(R)-Phenibut α2-δ subunit of VDCCRadioligand BindingKᵢ23
(S)-Phenibut α2-δ subunit of VDCCRadioligand BindingKᵢ39
Baclofen GABAₑRadioligand BindingIC₅₀0.035 - 0.05
α2-δ subunit of VDCCRadioligand BindingKᵢ156
Table 3: Inhibitory Activity of a Kinase Inhibitor Incorporating a 4-Amino-2-butanol Moiety

This table presents data for a potent anaplastic lymphoma kinase (ALK) inhibitor that incorporates a substituted 2-amino-4-arylaminopyrimidine core, a structure that can be synthesized using this compound derivatives.

CompoundTarget KinaseAssay TypePerformance MetricValue (nM)
Compound 5i ALKKinase Inhibition AssayIC₅₀12.4
ALK (L1196M mutant)Kinase Inhibition AssayIC₅₀24.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC₅₀).

Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Cell Seeding (e.g., Vero cells) B Incubate to form confluent monolayer A->B C Infect cells with virus (e.g., HSV-1) B->C D Add serial dilutions of test compound C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 value G->H

Figure 1: General workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Plate susceptible cells (e.g., Vero cells) into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for a defined period (e.g., 1-2 hours) to allow viral adsorption.

  • Compound Addition: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing serial dilutions of the test compound (e.g., Penciclovir) and a no-drug control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is determined by plotting the percentage of plaque reduction for each drug concentration compared to the virus control and identifying the concentration that results in a 50% reduction.

Radioligand Binding Assay for GABA Receptor Affinity

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor. The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be determined.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer.

    • Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA receptors.

    • Wash the membranes to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]GABA or [³H]muscimol), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA receptor ligand like unlabeled GABA).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value from the resulting curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency.

Methodology:

  • Assay Setup: In a multi-well plate, combine the target kinase, a specific substrate for that kinase, and varying concentrations of the inhibitor compound.

  • Reaction Initiation: Start the kinase reaction by adding adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid or a chelating agent like EDTA.

  • Separation and Quantification: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be done using methods like phosphocellulose paper binding, filtration, or chromatography. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Understanding the signaling pathways affected by these compounds is essential for rational drug design and development.

Herpesvirus Replication Pathway and Site of Action of Penciclovir

Penciclovir, the active form of famciclovir, targets the DNA replication of herpesviruses.[2][3]

G cluster_host Host Cell Penciclovir Penciclovir P_MP Penciclovir Monophosphate Penciclovir->P_MP Phosphorylation P_TP Penciclovir Triphosphate P_MP->P_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase P_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP dGTP->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination Viral_TK Viral Thymidine Kinase Cellular_Kinases Cellular Kinases

Figure 2: Mechanism of action of Penciclovir in a herpesvirus-infected cell.

Famciclovir is a prodrug that is converted to penciclovir.[2][3] In virus-infected cells, penciclovir is phosphorylated by the viral thymidine kinase to its monophosphate form.[2] Host cell kinases then convert the monophosphate to the active triphosphate form.[2] Penciclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation by the viral DNA polymerase, leading to the inhibition of viral DNA replication.[2]

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic GABAₐ receptors and metabotropic GABAₑ receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ion Channel) Cl_influx Cl- Influx GABA_A->Cl_influx GABA_B GABA-B Receptor (GPCR) G_protein G-protein Signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization G_protein->Hyperpolarization Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake

Figure 3: Overview of the GABAergic signaling pathway.

A Representative Kinase Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangement), can drive the growth and survival of certain cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Inhibition

Figure 4: Simplified ALK signaling pathway and the site of action of ALK inhibitors.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Aminobutan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4-aminobutan-2-ol is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Derivatization Often required for sensitive UV or fluorescence detection due to the lack of a strong chromophore in this compound.Typically necessary to increase volatility and thermal stability through techniques like silylation.
Sensitivity Method-dependent, with high sensitivity achievable with fluorescence detection or when coupled with mass spectrometry (LC-MS).High sensitivity, especially when using selected ion monitoring (SIM).
Selectivity Good, and significantly enhanced when coupled with a mass spectrometer (LC-MS).Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.
Instrumentation Cost Generally lower for HPLC with UV detection, and higher for LC-MS systems.Moderate to high.
Primary Application Well-suited for routine quality control and purity analysis, especially for chiral separations.A robust method for sensitive and specific analysis, often used for confirmation and trace-level detection.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound, based on data from analogous compounds. It is important to note that these values are illustrative and must be confirmed through in-house validation.

ParameterHPLC with DerivatizationGC-MS with Derivatization
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) sub-ng/mL to pg/mL range (Fluorescence)~0.1-1 ng/mL
Limit of Quantitation (LOQ) ng/mL to pg/mL range (Fluorescence)~0.5-5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%≤ 2%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is suitable for the quantification of this compound and is adaptable for chiral purity analysis. Derivatization is necessary to introduce a chromophore or fluorophore for sensitive detection.

1. Sample Preparation and Derivatization (using a fluorescent tag like o-phthalaldehyde - OPA):

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Standard and Sample Preparation: Prepare stock and calibration standards of this compound in a suitable diluent like a water/methanol mixture. Prepare unknown samples in the same diluent.

  • Derivatization Reaction: In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature, protected from light, before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector at a suitable wavelength for the chosen derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is ideal for the identification and quantification of this compound, especially at trace levels, due to its high sensitivity and specificity. A derivatization step is included to improve the volatility and thermal stability of the analyte.

1. Sample Preparation and Derivatization (Silylation):

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Procedure: Evaporate the sample to dryness under a gentle stream of nitrogen. Add the silylation reagent (e.g., 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), then ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.

Visualized Workflows and Comparisons

To provide a clear overview of the processes and decision-making involved, the following diagrams illustrate the key workflows and logical relationships.

cluster_0 Analytical Workflow for this compound Sample_Prep_HPLC Sample Preparation (Dilution) Derivatization_HPLC Pre-column Derivatization (e.g., OPA) Sample_Prep_HPLC->Derivatization_HPLC HPLC_Analysis HPLC Separation Derivatization_HPLC->HPLC_Analysis Detection_HPLC UV or Fluorescence Detection HPLC_Analysis->Detection_HPLC Data_Analysis_HPLC Data Analysis (Quantification) Detection_HPLC->Data_Analysis_HPLC Sample_Prep_GC Sample Preparation (Evaporation) Derivatization_GC Derivatization (Silylation) Sample_Prep_GC->Derivatization_GC GC_MS_Analysis GC Separation & MS Detection Derivatization_GC->GC_MS_Analysis Data_Analysis_GC Data Analysis (Quantification & Identification) GC_MS_Analysis->Data_Analysis_GC

Caption: General analytical workflows for HPLC and GC-MS analysis of this compound.

Determining Enantiomeric Excess of 4-Aminobutan-2-ol: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control parameter. This guide provides a comprehensive comparison of chiral chromatography methods for determining the enantiomeric excess of 4-Aminobutan-2-ol, a valuable chiral building block in medicinal chemistry. We will delve into both indirect and direct chiral separation techniques, presenting supporting experimental data and detailed protocols to facilitate informed method selection.

Comparison of Chiral Chromatography Methods

The two primary approaches for the chiral separation of this compound are indirect analysis via pre-column derivatization followed by separation on a standard achiral column, and direct analysis on a chiral stationary phase (CSP). Each method offers distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Indirect Chiral HPLC Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral column (e.g., C18).- Use of standard, less expensive achiral columns. - Derivatization can introduce a chromophore, enhancing UV detection. - Well-established and robust methodology.- Requires an additional reaction step (derivatization). - The chiral derivatizing agent must be enantiomerically pure. - Potential for kinetic resolution during derivatization, leading to inaccurate ee values.
Direct Chiral HPLC/SFC/GC Enantiomers are directly separated based on their differential interactions with a chiral stationary phase (CSP).- No derivatization step required, simplifying sample preparation. - Avoids potential errors associated with derivatization. - Can be faster than indirect methods.- Requires specialized and more expensive chiral columns. - Method development can be more complex, requiring screening of different CSPs and mobile phases. - this compound lacks a strong chromophore, potentially requiring less common detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) for HPLC.

Experimental Data and Protocols

Indirect Chiral HPLC Method: Pre-column Derivatization

A widely used approach for the ee determination of aminobutanols is pre-column derivatization. This method is advantageous as it allows for the use of standard and cost-effective achiral columns, such as C18, and can enhance the detectability of the analyte by introducing a chromophore.

Experimental Protocol: Derivatization with (R)-(+)-1-Phenylethanesulfonyl Chloride

This protocol describes the derivatization of this compound with (R)-(+)-1-phenylethanesulfonyl chloride, followed by HPLC analysis on a C18 column.

1. Derivatization Procedure:

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a stoichiometric excess of triethylamine to act as a base.

  • Add a solution of (R)-(+)-1-phenylethanesulfonyl chloride in the same solvent.

  • Allow the reaction to proceed at room temperature until complete (monitor by TLC or a quick LC analysis).

  • Quench the reaction with a small amount of water or a dilute aqueous acid.

  • Extract the diastereomeric sulfonamides into an organic solvent, wash, dry, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

2. HPLC Conditions:

ParameterCondition
Column Dima C18 (or equivalent), 5 µm, 4.6 x 250 mm
Mobile Phase Methanol: 50 mM Sodium Acetate (pH 4.5) (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL

Expected Results:

The two diastereomers will exhibit different retention times on the C18 column, allowing for their quantification and the subsequent calculation of the enantiomeric excess of the original this compound sample.

Direct Chiral Chromatography Methods

Direct methods offer a more streamlined workflow by avoiding the derivatization step. However, finding a suitable chiral stationary phase (CSP) and optimizing the chromatographic conditions are crucial for achieving a successful separation. Due to the lack of a strong UV chromophore in this compound, detection can be a challenge for HPLC, often necessitating the use of mass spectrometry (MS) or an evaporative light scattering detector (ELSD). Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also powerful techniques for the direct analysis of volatile and soluble chiral compounds, respectively.

Method Development Workflow for Direct Chiral Separation:

The following workflow can be applied to develop a direct chiral separation method for this compound.

G cluster_0 Method Development Analyte This compound Column_Screening Screen Chiral Columns (e.g., Polysaccharide-based, Cyclodextrin-based) Analyte->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase (Normal Phase, Reversed Phase, Polar Organic, SFC) Column_Screening->Mobile_Phase_Optimization Detection_Method Select Detector (MS, ELSD, FID for GC) Mobile_Phase_Optimization->Detection_Method Validation Method Validation Detection_Method->Validation

Caption: Workflow for direct chiral method development.

Alternative Direct Methods:

While specific application data for the direct chiral separation of this compound is not abundant in publicly available literature, the following approaches are recommended based on the analysis of similar small amino alcohols:

  • Chiral HPLC with Polysaccharide-based CSPs: Columns such as Chiralpak® IA, IB, or IC, which are based on amylose or cellulose derivatives, have shown broad applicability for the separation of amino alcohols. A typical starting mobile phase in normal-phase mode would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Chiral GC with Cyclodextrin-based CSPs: For volatile analytes like this compound, chiral GC columns containing derivatized cyclodextrins are a viable option. These columns separate enantiomers based on the formation of transient diastereomeric inclusion complexes.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. Polysaccharide-based CSPs are also widely used in SFC with mobile phases typically consisting of supercritical CO2 and an alcohol co-solvent.

Logical Relationship of Analytical Steps

The overall process of determining the enantiomeric excess of this compound by chiral chromatography, whether through an indirect or direct approach, follows a logical sequence of steps.

G cluster_1 Analytical Workflow cluster_2 Chromatographic Separation Sample_Prep Sample Preparation Indirect Indirect Method (Derivatization + Achiral Column) Sample_Prep->Indirect Direct Direct Method (Chiral Column) Sample_Prep->Direct Data_Acquisition Data Acquisition (Chromatogram) Indirect->Data_Acquisition Direct->Data_Acquisition Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis ee_Calculation ee Calculation (%ee = |(Area1 - Area2)| / (Area1 + Area2) * 100) Data_Analysis->ee_Calculation

A Comparative Guide to Purity Analysis and Impurity Profiling of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and comprehensive impurity profile of chiral building blocks like 4-Aminobutan-2-ol is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical techniques for the quality control of this compound, complete with detailed experimental protocols and projected performance data.

Introduction to this compound and its Analytical Challenges

This compound is a chiral amino alcohol with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring both an amino and a hydroxyl group, makes it a valuable precursor for a variety of more complex molecules. However, the presence of a stereocenter and the lack of a strong chromophore present challenges for its analysis. The primary analytical objectives are to determine its overall purity, identify and quantify any process-related impurities and degradation products, and to assess its enantiomeric purity.

This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, chiral separation, or structural elucidation.

FeatureHPLC with UV DetectionGC-MSNMR Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Use Purity determination, chiral analysis, quantification of non-volatile impuritiesIdentification and quantification of volatile impurities, residual solventsStructural elucidation, purity assessment, quantification of major components
Derivatization Often required to introduce a chromophore for UV detectionGenerally required to increase volatility and thermal stabilityNot required
Sensitivity Moderate to high, depending on the derivatizing agentVery high, especially for trace impuritiesLower sensitivity, best for components >0.1%
Sample Throughput HighModerateLow to moderate
Quantitative Accuracy HighHighHigh for major components
Strengths Robust for routine purity and chiral analysisExcellent for identifying unknown volatile impuritiesProvides unambiguous structural information
Limitations Indirect analysis after derivatization, potential for derivatization artifactsNot suitable for non-volatile or thermally labile compoundsNot ideal for trace impurity detection

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Due to the absence of a significant UV-absorbing chromophore in this compound, direct analysis by HPLC with UV detection is not feasible. An indirect approach involving pre-column derivatization is a robust and widely used strategy. This involves reacting the amino alcohol with a derivatizing agent that not only imparts UV activity but can also be chiral to enable the separation of enantiomers on a standard achiral column.

Experimental Protocol: Chiral Purity by HPLC (Proposed Method)

This proposed method is based on established procedures for similar amino alcohols.

1. Derivatization:

  • Derivatizing Agent: (R)-(+)-1-Phenylethanesulfonyl chloride.

  • Procedure:

    • Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetonitrile).

    • Add a 1.2 molar equivalent of the derivatizing agent.

    • Add a suitable base (e.g., triethylamine, 2 molar equivalents) to catalyze the reaction and neutralize the HCl byproduct.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Gradient 30% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Projected Performance Data:
ParameterProjected Value
Retention Time (Diastereomer 1) ~12.5 min
Retention Time (Diastereomer 2) ~13.8 min
Resolution > 2.0
Limit of Detection (LOD) ~0.05%
Limit of Quantification (LOQ) ~0.15%
**Linearity (R²) **> 0.999
Precision (%RSD) < 2.0%

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with (R)-(+)-1-Phenylethanesulfonyl chloride Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity and Enantiomeric Excess Calculation Integration->Calculation

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Similar to HPLC, derivatization is necessary to increase the volatility of this compound. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups.

Experimental Protocol: GC-MS Impurity Analysis (Proposed Method)

1. Derivatization:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Weigh approximately 5 mg of the this compound sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 200 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Potential Impurities and their Identification:

Based on common synthetic routes for amino alcohols, potential impurities could include:

  • Starting materials: e.g., precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions.

  • Degradation products: Formed during storage or under stress conditions.

GC-MS allows for the tentative identification of these impurities through library matching of their mass spectra.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Derivatization Silylation with BSTFA + 1% TMCS Sample->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis LibrarySearch Mass Spectral Library Search MassAnalysis->LibrarySearch Quantification Impurity Quantification LibrarySearch->Quantification

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and for assessing its purity without the need for derivatization. Both ¹H and ¹³C NMR are used to confirm the identity and structure of the compound. Quantitative NMR (qNMR) can be employed for an accurate purity assessment against a certified reference standard.

Experimental Protocol: ¹H and ¹³C NMR
Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent D₂O or CDCl₃D₂O or CDCl₃
Temperature 25°C25°C
Pulse Program Standard single pulseProton-decoupled
Relaxation Delay 5s2s
Number of Scans 161024
Expected Spectral Data (in D₂O):
  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl, methylene, and methine protons. The chemical shifts and coupling patterns will be characteristic of the this compound structure.

  • ¹³C NMR: The spectrum should display four unique carbon signals corresponding to the four carbon atoms in the molecule.

The presence of impurity signals in the NMR spectra can indicate the level of purity. Integration of the signals in ¹H NMR can be used for quantification relative to a known internal standard.

Conclusion

The purity analysis and impurity profiling of this compound require a multi-faceted analytical approach. HPLC with derivatization is a robust method for routine purity and chiral analysis. GC-MS, also with derivatization, offers high sensitivity for the identification and quantification of volatile impurities. NMR spectroscopy provides definitive structural confirmation and is a valuable tool for purity assessment without the need for derivatization. For comprehensive quality control, a combination of these techniques is recommended to ensure the identity, purity, and enantiomeric integrity of this compound for its successful application in research and drug development.

A Comparative Guide to the Spectroscopic Data of 4-Aminobutan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the (R)- and (S)-enantiomers of 4-aminobutan-2-ol. As chiral molecules, these enantiomers are critical building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. While standard spectroscopic techniques are essential for structural confirmation, they are generally unable to differentiate between enantiomers in an achiral environment. This guide will present the expected spectroscopic data for this compound, explain the indistinguishable nature of enantiomers by these methods, and detail experimental protocols for their differentiation using chiral techniques.

Spectroscopic Data Overview

Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Consequently, their spectroscopic signatures in standard NMR, IR, and mass spectrometry are also identical. The data presented below is for racemic this compound and is representative of what would be observed for the individual (R)- and (S)-enantiomers under typical achiral analytical conditions.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: DMSO-d₆

¹H NMR Data ¹³C NMR Data
Assignment Approx. Chemical Shift (ppm) Assignment Approx. Chemical Shift (ppm)
CH₃1.0 - 1.2 (d)CH₃~24
CH₂(OH)1.3 - 1.6 (m)CH₂(OH)~40
CH₂NH₂2.5 - 2.8 (m)CH₂NH₂~65
CH(OH)3.5 - 3.8 (m)CH(OH)~68
NH₂ and OHVariable (broad s)

Note: (d) = doublet, (m) = multiplet, (s) = singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

Technique Key Features
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-3500 cm⁻¹)N-H stretch (~3300 cm⁻¹)C-H stretch (~2850-2950 cm⁻¹)C-O stretch (~1050-1150 cm⁻¹)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 89.14

The Challenge of Enantiomeric Differentiation

Standard spectroscopic methods probe the connectivity and chemical environment of atoms within a molecule. Since enantiomers have the identical constitution and bonding, their interaction with electromagnetic radiation in an achiral environment is identical.

  • NMR Spectroscopy: The magnetic environment of each nucleus is the same in both enantiomers, resulting in identical chemical shifts and coupling constants.

  • IR Spectroscopy: The vibrational modes of the chemical bonds are identical for both enantiomers, leading to superimposable IR spectra.

  • Mass Spectrometry: Enantiomers have the same molecular mass and fragmentation patterns, making them indistinguishable by conventional MS.

Differentiation is only possible when the enantiomers interact with a chiral environment, creating diastereomeric interactions that have different energies and can be distinguished spectroscopically.

Experimental Protocols for Spectroscopic Analysis and Chiral Differentiation

The following are detailed methodologies for obtaining the spectroscopic data and for differentiating the enantiomers of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans are typically required.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates.

  • Background Spectrum: Record a background spectrum of the empty spectrometer or with the KBr plates alone.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.

  • Data Acquisition: Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[2]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like amino alcohols.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs are often effective for separating amino alcohols.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched this compound in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 0.5-1.0 mL/min).

    • Maintain a constant column temperature (e.g., 25 °C).

    • Use a UV detector set to a wavelength where the analyte absorbs (if it has a chromophore) or a refractive index detector. For analytes without a strong chromophore, pre-column derivatization with a UV-active agent can be employed.[3]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks, allowing for their quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analyzing chiral molecules like the this compound enantiomers.

G cluster_0 Standard Spectroscopic Analysis Racemate Racemic this compound NMR NMR Spectroscopy Racemate->NMR IR IR Spectroscopy Racemate->IR MS Mass Spectrometry Racemate->MS IdenticalData Identical Spectra for (R) and (S) NMR->IdenticalData IR->IdenticalData MS->IdenticalData G cluster_1 Chiral Separation and Analysis Workflow Racemic_Mixture Racemic (R/S) This compound Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Separated_R (R)-Enantiomer Chiral_HPLC->Separated_R Separated_S (S)-Enantiomer Chiral_HPLC->Separated_S Quantification Quantification (Enantiomeric Excess) Separated_R->Quantification Further_Analysis Further Spectroscopic Characterization Separated_R->Further_Analysis Separated_S->Quantification Separated_S->Further_Analysis

References

The Versatility of 4-Aminobutan-2-ol: A Comparative Review of its Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of chiral pharmaceuticals, 4-aminobutan-2-ol and its derivatives have emerged as critical building blocks in the development of novel therapeutics. This guide provides a comprehensive review of the applications and efficacy of this compound, with a particular focus on its role in antiviral and neuroprotective agents. Through a detailed comparison with alternative compounds, supported by experimental data, this review offers valuable insights for researchers, scientists, and professionals in drug development.

This compound is a chiral amino alcohol that serves as a versatile intermediate in asymmetric synthesis, a process crucial for the creation of enantiomerically pure drugs.[1] Its value lies in the presence of both an amino and a hydroxyl group, allowing for a wide range of chemical modifications to produce complex molecules with specific biological activities.[1] This review will delve into two primary areas where this structural motif has been successfully employed: the development of antiviral medications, exemplified by the prodrug Famciclovir, and the quest for effective treatments for Alzheimer's disease through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Additionally, the potential for this compound derivatives to modulate γ-aminobutyric acid (GABA) receptors will be explored.

Antiviral Efficacy: The Case of Famciclovir

While not a direct derivative of this compound, the structurally analogous compound, 4-amino-2-(hydroxymethyl)butan-1-ol, is a pivotal intermediate in the synthesis of the antiviral drug Famciclovir.[2] Famciclovir is an oral prodrug that is rapidly converted in the body to its active form, Penciclovir.[3][4] Penciclovir is a potent antiviral agent effective against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[3][4]

Mechanism of Action

The antiviral activity of Penciclovir is highly selective for virus-infected cells. The mechanism involves a three-step phosphorylation process, initiated by a viral-specific enzyme, thymidine kinase. This process is significantly more efficient in infected cells, leading to a high concentration of the active Penciclovir triphosphate. This active metabolite then competitively inhibits viral DNA polymerase, a crucial enzyme for viral replication, thereby halting the synthesis of new viral DNA.[5][6][7][8] The prolonged intracellular half-life of Penciclovir triphosphate is a key advantage, allowing for less frequent dosing compared to some other antiviral agents.[3][8]

Penciclovir_Mechanism cluster_infected_cell Infected Host Cell Penciclovir Penciclovir P_mono Penciclovir Monophosphate Penciclovir->P_mono Viral Thymidine Kinase P_di Penciclovir Diphosphate P_mono->P_di Host Cell Kinases P_tri Penciclovir Triphosphate (Active) P_di->P_tri DNA_Polymerase Viral DNA Polymerase P_tri->DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain P_tri->Viral_DNA dGTP dGTP (Natural Nucleotide) dGTP->DNA_Polymerase DNA_Polymerase->Viral_DNA Incorporation Termination Chain Termination Viral_DNA->Termination BACE1_Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 (β-secretase) C99 C99 fragment Abeta Amyloid-β (Aβ) (Aβ40, Aβ42) C99->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1_Inhibitor BACE1 Inhibitor (e.g., derived from This compound) BACE1_Inhibitor->APP Inhibition GABA_Modulation cluster_synapse GABAergic Synapse GABA_Derivative This compound Derivative GABA_Receptor GABA Receptor (GABA_A or GABA_B) GABA_Derivative->GABA_Receptor Binding and Modulation Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Signal Transduction

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amino alcohols is a critical process in the development of pharmaceuticals and other bioactive molecules. 4-Aminobutan-2-ol, with its two stereocenters, presents a significant synthetic challenge. This guide provides a comparative analysis of biocatalytic and chemocatalytic approaches for the asymmetric synthesis of this valuable building block, focusing on catalyst performance, experimental protocols, and reaction mechanisms.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount to achieving high yield and enantioselectivity in the synthesis of this compound. Below is a summary of the performance of representative catalysts from three major classes: biocatalysts (Amine Dehydrogenases), Ruthenium-based catalysts, and Rhodium-based catalysts. The primary route for this synthesis involves the asymmetric reduction of the prochiral ketone, 4-aminobutan-2-one.

Catalyst TypeSpecific Catalyst/LigandSubstrateConversion (%)Enantiomeric Excess (ee%)Key Reaction Conditions
Biocatalyst Amine Dehydrogenase (CfusAmDH)3-Hydroxybutan-2-one64.3 - 73.398.8 - 99.4 (for 3S-isomer)10 mM substrate, NADP+, GDH for cofactor regeneration, 2 M NH₄HCO₂ buffer (pH 9.0), 30°C.[1]
Biocatalyst Amine Dehydrogenase (MsmeAmDH)3-Hydroxybutan-2-one64.3 - 73.398.8 - 99.4 (for 3S-isomer)10 mM substrate, NADP+, GDH for cofactor regeneration, 2 M NH₄HCO₂ buffer (pH 9.0), 30°C.[1]
Ruthenium RuCl₂[(R)-xylbinap][(R)-daipen]α-Dimethylaminoacetone9992 (for S-isomer)Ketone:Ru:base = 2000:1:16, 8 atm H₂, 2-propanol, 25°C, 4 h.
Rhodium [Cp*RhCl₂]₂ + (S,S)-TsDPENAcetophenone (model substrate)HighUp to 99Aqueous formate solution, pH 5.5-10.0.[2]

Note: Data for Ruthenium and Rhodium catalysts are for analogous amino ketones due to the lack of specific data for 4-aminobutan-2-one in the available literature. This data is presented to illustrate the general efficacy of these catalyst systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for each class of catalyst.

Biocatalytic Reductive Amination using Amine Dehydrogenase (AmDH)

This protocol is based on the reductive amination of a hydroxy ketone, a close structural analog of 4-aminobutan-2-one.

Materials:

  • Amine Dehydrogenase (e.g., MsmeAmDH, purified)

  • 4-Hydroxybutan-2-one (substrate)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Ammonium formate buffer (2 M, pH 9.0)

  • Microtubes

Procedure:

  • Prepare a reaction mixture (100 µL) in a microtube containing:

    • 0.2 mM NADP⁺

    • 1.1 equivalents of glucose

    • 3 U/mL GDH

    • 2 M Ammonium formate buffer (pH 9.0)

    • 0.5 mg/mL of purified MsmeAmDH

    • Substrate (e.g., 4-hydroxybutan-2-one) at a starting concentration of 10 mM.

  • Incubate the reaction mixture at 30°C with agitation (400 rpm).[1]

  • Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or GC) to determine conversion and enantiomeric excess.

  • For preparative scale, the reaction can be scaled up. For instance, a 7.5 mmol scale reaction at 150 mM substrate concentration can be performed over 24 hours with 0.5 mg/mL of MsmeAmDH.[1]

  • Following the reaction, the product can be isolated using standard procedures such as distillation.[1]

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)

This protocol is a general procedure for the asymmetric hydrogenation of functionalized ketones using a Noyori-type catalyst.

Materials:

  • RuCl₂[(R)-BINAP] (or a similar chiral diphosphine ligand)

  • 4-Aminobutan-2-one hydrochloride (substrate)

  • Ethanol or Methanol (solvent)

  • Base (e.g., potassium tert-butoxide)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure vessel with the Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]) and the substrate, 4-aminobutan-2-one hydrochloride. The substrate-to-catalyst ratio is typically high, for example, 2000:1.

  • Add the solvent (e.g., 2-propanol) to dissolve the reactants.

  • Add a base (e.g., potassium tert-butoxide) to the mixture. The molar ratio of ketone:Ru:base is often around 2000:1:16.

  • Seal the vessel and remove it from the glovebox.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4 hours).

  • After the reaction, carefully depressurize the vessel.

  • The product can be isolated and purified by standard laboratory techniques, and the enantiomeric excess determined by chiral chromatography.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a general method for the asymmetric transfer hydrogenation of ketones using a rhodium catalyst in an aqueous medium.

Materials:

  • [Cp*RhCl₂]₂ (catalyst precursor)

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • 4-Aminobutan-2-one (substrate)

  • Sodium formate (hydrogen source)

  • Water (solvent)

Procedure:

  • The catalyst can be generated in situ. In a reaction vessel, mix [Cp*RhCl₂]₂ and the chiral ligand (S,S)-TsDPEN.

  • Add the substrate, 4-aminobutan-2-one, and an aqueous solution of sodium formate. The substrate-to-catalyst ratio can range from 100 to 1000.[2]

  • The reaction is typically carried out at a controlled temperature.

  • The pH of the aqueous solution is a critical parameter and should be maintained within the optimal range for the specific catalyst system (e.g., pH 5.5-10.0 for Rh-TsDPEN).[2]

  • Monitor the reaction for completion.

  • Upon completion, extract the product with an organic solvent.

  • The organic extracts are then dried and concentrated, and the product is purified. Enantiomeric excess is determined by chiral chromatography.

Signaling Pathways and Experimental Workflows

Biocatalytic Reductive Amination Workflow

The following diagram illustrates the workflow for the biocatalytic synthesis of this compound, incorporating a cofactor regeneration system.

Biocatalytic_Workflow cluster_cofactor Cofactor Regeneration Substrate 4-Aminobutan-2-one Product This compound Substrate->Product AmDH Enzyme Amine Dehydrogenase (AmDH) NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP AmDH GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: Workflow for the AmDH-catalyzed synthesis of this compound with cofactor regeneration.

Mechanism of Noyori Asymmetric Hydrogenation

The mechanism of the Noyori asymmetric hydrogenation is believed to involve a metal-ligand bifunctional catalysis.

Noyori_Mechanism Catalyst [Ru(II)-BINAP(diamine)] Active_Catalyst [RuH₂(BINAP)(diamine)] Catalyst->Active_Catalyst + H₂ H2 H₂ Transition_State [Ru-H...O=C...H-N] Active_Catalyst->Transition_State + Ketone Ketone R₂C=O Ketone->Transition_State Product_Complex [Ru-O-CH(R)₂] Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst + H₂ - Alcohol Alcohol R₂CHOH Product_Complex->Alcohol

Caption: Simplified mechanism of Noyori asymmetric hydrogenation.

Logical Relationship for Catalyst Selection

The choice of catalyst depends on several factors, including the desired enantiomer, substrate scope, and process conditions.

Catalyst_Selection Start Desired Enantiomer of This compound Biocatalyst Biocatalysts (AmDH, ADH) Start->Biocatalyst (S) or (R) selective enzymes available Chemocatalyst Chemocatalysts (Ru, Rh) Start->Chemocatalyst Ligand choice determines enantiomer Mild_Conditions Mild Conditions? (aq. buffer, near ambient T, P) Biocatalyst->Mild_Conditions Yes Chemocatalyst->Mild_Conditions Often requires higher T and P High_Substrate_Loading High Substrate Loading? Chemocatalyst->High_Substrate_Loading Generally more robust Cofactor_Cost Cofactor Cost a Concern? Mild_Conditions->Cofactor_Cost Yes Cofactor_Cost->High_Substrate_Loading May be a limitation

Caption: Decision tree for selecting a catalyst for asymmetric synthesis.

References

Safety Operating Guide

Safe Disposal of 4-Aminobutan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Aminobutan-2-ol, a corrosive and combustible liquid that demands careful management.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][2][3] Adherence to strict safety protocols is mandatory to prevent chemical burns and other injuries.

GHS Hazard Classification:

Hazard ClassHazard CategoryHazard StatementGHS Code
Skin Corrosion/Irritation1BCauses severe skin burns and eye damageH314
Flammable Liquids4Combustible liquidH227

Source: ECHA C&L Inventory[1]

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Source: Safety Data Sheets[4][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a controlled manner, following all institutional and regulatory guidelines. The following protocol outlines the recommended steps for safe disposal.

1. Neutralization of Small Quantities:

For small spills or residual amounts of this compound, a neutralization step is recommended prior to absorption.[4]

  • Step 1: Containment: If a spill occurs, immediately contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Step 2: Neutralization: Slowly add a 5% solution of a weak acid, such as acetic acid, to the contained material.[4] Monitor the pH to ensure complete neutralization.

  • Step 3: Absorption: Once neutralized, absorb the mixture with additional inert material.[4]

  • Step 4: Collection: Carefully shovel the absorbed material into a clearly labeled, sealable container for hazardous waste.[4]

2. Disposal of Bulk Quantities and Containers:

Bulk quantities of this compound and its empty containers must be disposed of as hazardous waste.

  • Step 1: Waste Collection: Place the this compound in its original or a compatible, tightly sealed, and properly labeled container.

  • Step 2: Consultation: Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for specific disposal procedures.[4][7]

  • Step 3: Approved Disposal Methods: Approved disposal methods may include:

    • Incineration: Admixture with a suitable combustible material followed by incineration in a licensed facility.[4]

    • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical waste after appropriate treatment.[4]

  • Step 4: Container Decontamination: Decontaminate empty containers by rinsing them thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_small Small Spill / Residue cluster_bulk Bulk Quantity / Container cluster_end Completion start This compound for Disposal assess_quantity Assess Quantity start->assess_quantity contain_spill Contain with Inert Material assess_quantity->contain_spill Small Spill / Residue collect_bulk Ensure Proper Containment and Labeling assess_quantity->collect_bulk Bulk Quantity neutralize Neutralize with Weak Acid (e.g., 5% Acetic Acid) contain_spill->neutralize absorb Absorb Neutralized Mixture neutralize->absorb collect_small Collect in Labeled Hazardous Waste Container absorb->collect_small end_point Disposal Complete collect_small->end_point consult_ehs Consult EHS / Waste Management Authority collect_bulk->consult_ehs approved_disposal Follow Approved Disposal Method (Incineration/Landfill) consult_ehs->approved_disposal approved_disposal->end_point

References

Essential Safety and Operational Guide for Handling 4-Aminobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Aminobutan-2-ol (CAS No: 39884-48-5). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating stringent protective measures.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. Below is a summary of the required PPE. Due to the lack of specific breakthrough time and glove thickness data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guides for specific recommendations.

Protection TypeRequired PPERationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][3]Must be worn at all times to protect against splashes.[1][4] Standard prescription glasses do not provide adequate protection.[4] An eyewash station must be readily accessible.[1][4]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[2] A flame-resistant lab coat.[4]Disposable nitrile gloves are suitable for incidental contact but must be changed immediately upon contamination.[4] For extended contact or immersion, heavier-duty gloves such as Butyl rubber are recommended. Never wear shorts or open-toed shoes in the laboratory.[4]
Respiratory Protection Use only in a well-ventilated area or within a chemical fume hood.[3][4]Avoid inhaling fumes or vapors.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Operational Workflow and Handling

Proper handling procedures are essential to minimize the risk of exposure. The following workflow diagram outlines the key steps for safely handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Access to Eyewash & Safety Shower prep_workspace->prep_emergency handle_chemical Handle Chemical (Avoid Contact & Inhalation) prep_emergency->handle_chemical handle_storage Keep Container Tightly Closed handle_chemical->handle_storage cleanup_wash Wash Hands Thoroughly handle_storage->cleanup_wash cleanup_decontaminate Decontaminate Work Area cleanup_wash->cleanup_decontaminate disposal_waste Segregate & Dispose of Waste (Follow institutional guidelines) cleanup_decontaminate->disposal_waste

Caption: A flowchart outlining the procedural steps for safely handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all required PPE is donned correctly.[4] Prepare a designated work area, preferably within a chemical fume hood.[4] Confirm that an eyewash station and safety shower are unobstructed and accessible.[1][4]

  • Handling : When handling this compound, always avoid direct contact with skin and eyes.[1] Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[1][3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Spill Response

In the event of a spill, evacuate all unprotected personnel from the area immediately.[3] Those involved in the cleanup must wear the appropriate PPE, including respiratory protection.[3]

  • Containment : Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection : Carefully collect the absorbed material into a suitable, sealed, and properly labeled container for disposal.[1][3]

  • Decontamination : Ventilate the area and decontaminate the spill site.[1] A 5% solution of acetic acid can be used to neutralize the area, followed by rinsing with hot water.[1]

Waste Disposal

All waste materials containing this compound are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[1]

  • Segregation : Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.

  • Containers : Use compatible, tightly sealed, and clearly labeled containers for waste storage.

  • Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect and manage the disposal of this compound waste. Do not discharge down the drain or into the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobutan-2-ol
Reactant of Route 2
Reactant of Route 2
4-Aminobutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.